Z-Hyp-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13504-85-3 | |
| Record name | 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13504-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Z-Hyp-OH
This in-depth technical guide provides a comprehensive overview of the core physical properties of Z-Hyp-OH, also known as N-Cbz-Hydroxy-L-proline. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in peptide synthesis and pharmaceutical research.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound, or N-Carbobenzyloxy-L-hydroxyproline, is a protected amino acid derivative of significant interest in the field of peptide chemistry.[1] It is derived from hydroxy-L-proline, a key component of collagen, through the introduction of a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom.[1] This modification is crucial for preventing unwanted side reactions during peptide synthesis, ensuring the stereochemical integrity of the final peptide product.[1] Its utility as a building block in the synthesis of bioactive peptides and peptidomimetics underscores the importance of a thorough understanding of its physical characteristics.[2]
Chemical Structure and Molecular Identity
A foundational understanding of this compound begins with its precise chemical structure and molecular identity. These identifiers are critical for accurate documentation, database referencing, and computational modeling.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (2S,4R)-1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | [3] |
| Synonyms | N-Cbz-Hydroxy-L-proline, Z-L-4-Hydroxyproline, Cbthis compound | [3][4] |
| CAS Number | 13504-85-3 | [2][4] |
| Molecular Formula | C₁₃H₁₅NO₅ | [2][5] |
| Molecular Weight | 265.26 g/mol | [2][3] |
| InChI Key | WWVCWLBEARZMAH-MNOVXSKESA-N | [2] |
| SMILES String | O[C@@H]1C--INVALID-LINK--C(O)=O | [2] |
Physicochemical Properties
The bulk physical properties of a compound are paramount for its handling, storage, and application in experimental settings.
Appearance and Form
This compound is typically supplied as a white to off-white crystalline solid or powder.[1][2] It may have a faint characteristic organic scent, though it is often described as nearly odorless.[1]
Melting Point
The melting point of this compound is a key indicator of its purity. Reported values show some variation, which is common for crystalline organic compounds and can be influenced by the experimental method and purity of the sample.
Table 2: Reported Melting Points of this compound
| Melting Point (°C) | Source(s) |
| 104-107 | [2][4] |
| 76-78 | |
| 132-133 (decomposes) |
The range of 104-107 °C appears to be the most consistently reported value from commercial suppliers for high-purity material.[2][4] The lower and higher values may represent different polymorphic forms or the presence of impurities.
Solubility
The solubility profile of this compound is critical for its use in solution-phase peptide synthesis and for purification processes.
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble / Slightly soluble | [1][4] |
| Ethanol | Soluble (used for optical rotation measurements) | [2] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Methanol | Soluble (almost transparent solution) | [6] |
The presence of both polar (hydroxyl, carboxylic acid) and non-polar (Cbz group) moieties gives this compound a mixed solubility profile. It is sparingly soluble in water but shows good solubility in various organic solvents, which is advantageous for its application in organic synthesis.[1][4]
Optical Activity
As a chiral molecule derived from L-hydroxyproline, this compound is optically active, meaning it rotates the plane of polarized light. The specific rotation is a fundamental property used to confirm the enantiomeric purity of the compound.
Table 4: Optical Rotation of this compound
| Specific Rotation ([α]²⁰/D) | Conditions | Source(s) |
| -54 ± 1° | c = 2% in ethanol | [2] |
The negative sign of the specific rotation indicates that this compound is levorotatory.[7] This measurement is a critical quality control parameter to ensure the correct stereoisomer is being used, which is essential for the biological activity of the resulting peptides.
The determination of specific rotation is performed using a polarimeter.[7][8]
Workflow for Measuring Optical Rotation
Caption: Standard workflow for measuring the specific rotation of this compound.
Spectroscopic Properties
While extensive, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features. These predictions are invaluable for quality control and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the pyrrolidine ring, including the methine protons at the chiral centers and the methylene protons. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the phenyl ring, the benzylic methylene carbon, and the carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid and alcohol groups, typically in the range of 3300-2500 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic portions of the molecule around 3000 cm⁻¹.
-
A strong C=O stretching band for the urethane and carboxylic acid carbonyl groups, expected around 1700 cm⁻¹.
-
C-O stretching bands for the alcohol, carboxylic acid, and ester functionalities.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of this compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 265. The fragmentation pattern would likely show characteristic losses of the benzyl group, CO₂, and other fragments from the pyrrolidine ring.
Storage and Stability
For maintaining its integrity, this compound should be stored in a cool, dry place, sealed from moisture.[1][4] It is generally stored at room temperature.[1][4] Some sources note it may have slight hygroscopic properties.[1]
Conclusion
The physical properties of this compound are well-defined, making it a reliable and predictable building block for peptide synthesis. Its crystalline nature, defined melting point, characteristic optical rotation, and versatile solubility in organic solvents facilitate its use in a variety of synthetic protocols. A comprehensive understanding of these properties is essential for researchers to effectively utilize this compound in the development of novel therapeutics and advanced materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]
- 3. 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | C13H15NO5 | CID 391517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 5. chempep.com [chempep.com]
- 6. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
An In-Depth Technical Guide to the Synthesis and Purification of N-Cbz-Hydroxy-L-proline
This guide provides a comprehensive overview of the synthesis and purification of N-(benzyloxycarbonyl)-L-hydroxyproline (N-Cbz-Hydroxy-L-proline), a valuable building block in peptide synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides detailed experimental protocols, and outlines robust methods for purification and characterization, ensuring the attainment of a high-purity final product.
Introduction: The Significance of N-Cbz-Hydroxy-L-proline
N-Cbz-Hydroxy-L-proline is a derivative of the naturally occurring amino acid L-hydroxyproline, where the secondary amine in the pyrrolidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a cornerstone of peptide synthesis, preventing the highly nucleophilic amine from engaging in unwanted side reactions during peptide bond formation. The Cbz group is favored for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis. The presence of the hydroxyl group on the proline ring offers an additional site for chemical modification, making N-Cbz-Hydroxy-L-proline a versatile intermediate for constructing complex peptides and peptidomimetics with unique structural and functional properties.
The Synthesis of N-Cbz-Hydroxy-L-proline: A Mechanistic and Practical Approach
The most common and efficient method for the synthesis of N-Cbz-Hydroxy-L-proline is through the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-hydroxyproline with benzyl chloroformate under basic conditions.
The Schotten-Baumann Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The mechanism can be broken down into the following key steps:
-
Deprotonation: The base, typically sodium bicarbonate or sodium hydroxide, deprotonates the carboxylic acid group of L-hydroxyproline, increasing its solubility in the aqueous medium. While the secondary amine is the primary nucleophile, the reaction is performed in a basic solution to neutralize the hydrochloric acid byproduct.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate.[1][2][3]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.
-
Acid Neutralization: The hydrochloric acid (HCl) generated during the reaction is immediately neutralized by the base present in the reaction mixture, preventing the protonation of the starting amine and driving the reaction to completion.[1][2]
Controlling the pH is crucial; it should be maintained between 8 and 10. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the chiral centers in the amino acid.[4]
Reaction Mechanism Visualization
Caption: Schotten-Baumann reaction for N-Cbz protection of L-hydroxyproline.
Detailed Experimental Protocol
This protocol is a robust and scalable method for the synthesis of N-Cbz-Hydroxy-L-proline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Hydroxyproline | 131.13 | 13.11 g | 0.10 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 21.0 g | 0.25 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 18.8 mL (21.3 g) | 0.125 |
| Dioxane | - | 15 mL | - |
| Deionized Water | - | 150 mL | - |
| 6M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | ~300 mL | - |
| Saturated Brine Solution | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-hydroxyproline (13.11 g, 0.10 mol) and sodium bicarbonate (21.0 g, 0.25 mol) in 150 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Benzyl Chloroformate: In a separate beaker, prepare a solution of benzyl chloroformate (18.8 mL, 0.125 mol) in 15 mL of dioxane. Slowly add this solution to the stirred aqueous solution of L-hydroxyproline and sodium bicarbonate over a period of 30-45 minutes. The addition should be dropwise to control the exothermic reaction. The reaction mixture will become cloudy.
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Acidification: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 6M hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 2. This will cause the product to precipitate or separate as an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated brine solution (2 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. This will yield the crude N-Cbz-Hydroxy-L-proline, typically as a viscous oil or a semi-solid.
Purification of N-Cbz-Hydroxy-L-proline: Achieving High Purity
While the crude product may be suitable for some applications, high-purity N-Cbz-Hydroxy-L-proline is often required, especially in drug development. Recrystallization is the most common and effective method for purification.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Recrystallization Protocol
Solvent Selection:
A systematic approach to solvent selection is recommended. Small-scale solubility tests should be performed with various solvents. Common solvents for the recrystallization of N-protected amino acids include:
-
Single Solvents: Ethyl acetate, toluene, acetone, ethanol, and water.
-
Solvent Mixtures: Ethyl acetate/hexane, ethanol/water, acetone/water.
For N-Cbz-Hydroxy-L-proline, a mixture of ethyl acetate and a non-polar solvent like hexane or heptane is often effective.
Procedure:
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the crude product completely. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Inducing Crystallization: Slowly add a non-polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
// Nodes start [label="Start: L-Hydroxyproline & Reagents", shape=ellipse, fillcolor="#F1F3F4"]; reaction [label="Schotten-Baumann Reaction\n(Cbz Protection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Acidification & Extraction)", fillcolor="#FBBC05"]; crude_product [label="Crude N-Cbz-Hydroxy-L-proline\n(Viscous Oil/Semi-solid)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization\n(e.g., Ethyl Acetate/Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_product [label="Pure Crystalline Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Characterization & Quality Control", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> reaction; reaction -> workup; workup -> crude_product; crude_product -> recrystallization; recrystallization -> pure_product; pure_product -> analysis; }
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 3. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-N-Cbz-belta-Proline(188527-21-1) 1H NMR spectrum [chemicalbook.com]
Navigating the Solution Landscape: A Technical Guide to Z-L-4-Hydroxyproline Solubility in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the solubility of Z-L-4-Hydroxyproline (N-benzyloxycarbonyl-L-4-hydroxyproline) in common organic solvents. As a crucial building block in peptide synthesis and the development of novel therapeutics, understanding its solubility profile is paramount for efficient process development, formulation, and chemical synthesis. This document moves beyond a simple tabulation of data, offering insights into the physicochemical principles governing its solubility and providing actionable protocols for its determination.
The Molecular Profile of Z-L-4-Hydroxyproline: A Prelude to its Solubility
Z-L-4-Hydroxyproline is a derivative of the non-essential amino acid L-hydroxyproline, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification, while essential for controlled peptide synthesis, significantly alters the molecule's physicochemical properties, including its solubility.
The key structural features influencing its solubility are:
-
The Pyrrolidine Ring: A cyclic structure that imparts rigidity.
-
The Carboxylic Acid Group (-COOH): A polar, hydrogen-bond donating and accepting group.
-
The Hydroxyl Group (-OH): A polar, hydrogen-bond donating and accepting group.
-
The Benzyloxycarbonyl (Cbz) Group: A bulky, largely non-polar aromatic group.
The interplay between the polar carboxylic acid and hydroxyl groups and the non-polar Cbz group dictates the molecule's affinity for different types of organic solvents.
Quantitative and Qualitative Solubility Profile
Precise, quantitative solubility data for Z-L-4-Hydroxyproline across a wide spectrum of organic solvents is not extensively published in publicly available literature. However, based on available information and the known behavior of similar N-protected amino acids, a solubility profile can be constructed.
| Solvent | Chemical Class | Polarity Index | Solubility of Z-L-4-Hydroxyproline | Comparative Solubility of L-4-Hydroxyproline (unprotected) |
| Water | Protic | 10.2 | Slightly Soluble[1] | Soluble (361 mg/mL at 25 °C)[2] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | Soluble (100 mg/mL)[3] | Data not available |
| Methanol | Protic | 5.1 | Soluble | Highly Soluble |
| Ethanol | Protic | 4.3 | Soluble | Soluble |
| Isopropanol | Protic | 3.9 | Moderately Soluble | Soluble |
| Acetonitrile | Aprotic | 5.8 | Sparingly Soluble | Sparingly Soluble |
| Dichloromethane (DCM) | Aprotic | 3.1 | Soluble[1] | Sparingly Soluble |
| Ethyl Acetate | Aprotic | 4.4 | Soluble[1] | Sparingly Soluble |
| N,N-Dimethylformamide (DMF) | Aprotic | 6.4 | Likely Soluble | Data not available |
Note: The qualitative descriptors (e.g., "Soluble," "Slightly Soluble") are based on general observations for N-protected amino acids and should be experimentally verified for specific applications. The comparative data for the unprotected L-4-Hydroxyproline is provided to illustrate the impact of the Cbz protecting group.
The "Why": Deconstructing the Factors Governing Solubility
The solubility of Z-L-4-Hydroxyproline is a complex interplay of solute-solvent interactions. Understanding these factors provides a predictive framework for solvent selection and optimization.
The Impact of the Benzyloxycarbonyl (Cbz) Group
The introduction of the Cbz group is the single most significant factor differentiating the solubility of Z-L-4-Hydroxyproline from its unprotected counterpart. The bulky, aromatic Cbz group introduces significant non-polar character to the molecule.[4] This has two primary effects:
-
Reduced Aqueous Solubility: The hydrophobic nature of the Cbz group disrupts the favorable hydrogen bonding network of water, leading to a significant decrease in aqueous solubility compared to the highly water-soluble L-4-Hydroxyproline.
-
Enhanced Solubility in Non-Polar Organic Solvents: The presence of the aromatic ring and the overall increase in non-polar surface area enhances van der Waals interactions with non-polar and moderately polar aprotic solvents like dichloromethane and ethyl acetate.
The Role of Hydrogen Bonding
Z-L-4-Hydroxyproline possesses both hydrogen bond donor (carboxylic acid -OH, hydroxyl -OH) and acceptor (carbonyl oxygens, hydroxyl oxygen) sites. The ability of a solvent to participate in hydrogen bonding is a critical determinant of solubility.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate the polar functional groups of Z-L-4-Hydroxyproline, leading to good solubility.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors. They can interact favorably with the carboxylic acid and hydroxyl protons of Z-L-4-Hydroxyproline, contributing to its high solubility in these solvents.
The interplay of these interactions can be visualized as follows:
Caption: Solute-solvent interactions governing Z-L-4-Hydroxyproline solubility.
Polarity Mismatch and the "Like Dissolves Like" Principle
The general principle of "like dissolves like" is a useful starting point. Z-L-4-Hydroxyproline is an amphiphilic molecule with both polar and non-polar regions. Therefore, its solubility is often highest in solvents of intermediate polarity that can effectively solvate both the polar functional groups and the non-polar Cbz group. Solvents that are too non-polar will not effectively solvate the carboxylic acid and hydroxyl groups, while highly polar protic solvents may not favorably interact with the large hydrophobic Cbz group.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for determining the solubility of Z-L-4-Hydroxyproline in an organic solvent.
Materials and Equipment
-
Z-L-4-Hydroxyproline (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Drying oven or vacuum oven
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of Z-L-4-Hydroxyproline to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.
-
Transfer the filtered supernatant to a pre-weighed, dry vial.
-
Record the exact volume of the supernatant transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial containing the supernatant. This can be achieved by gentle heating in a drying oven or under reduced pressure in a vacuum oven. Ensure the temperature is below the decomposition point of Z-L-4-Hydroxyproline.
-
Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.
-
The mass of the dissolved Z-L-4-Hydroxyproline is the final weight of the vial minus the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved Z-L-4-Hydroxyproline (mg) / Volume of supernatant (mL)
-
Experimental Workflow Diagram
Caption: Gravimetric method for solubility determination.
Conclusion and Future Perspectives
References
A Comprehensive Spectroscopic and Methodological Guide to Z-Hyp-OH for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Z-Hyp-OH
N-Benzyloxycarbonyl-L-hydroxyproline (this compound), a derivative of the non-essential amino acid L-hydroxyproline, is a cornerstone in the field of peptide synthesis and medicinal chemistry. Its rigid pyrrolidine ring, endowed with a hydroxyl group and protected by the benzyloxycarbonyl (Z) group, offers a unique conformational constraint that is invaluable in the design of peptidomimetics, collagen analogs, and bioactive peptides. The precise structural integrity of this compound is paramount for its successful application, necessitating a robust and multi-faceted analytical approach for its characterization. This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity, purity, and structure of this compound, complete with field-proven methodologies and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure in Solution
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule. Due to the restricted rotation around the carbamate bond, Z-protected proline derivatives often exist as a mixture of cis and trans rotamers in solution, which can be observed as distinct sets of signals in the NMR spectra.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shifts and coupling patterns of the protons on the pyrrolidine ring are particularly sensitive to the molecule's conformation.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.40 - 7.28 | m | Aromatic (C₆H₅) |
| 5.15 | s | Benzylic (CH₂) |
| 4.50 | t | H-4 |
| 4.35 | dd | H-2 |
| 3.65 - 3.50 | m | H-5 |
| 2.30 - 2.10 | m | H-3 |
Note: Data is a representative compilation. Actual shifts may vary depending on the solvent and concentration.
Interpretation and Causality: The multiplet between δ 7.40-7.28 ppm is characteristic of the five protons of the phenyl ring from the benzyloxycarbonyl protecting group. The sharp singlet around δ 5.15 ppm corresponds to the two benzylic protons, which are chemically equivalent. The protons on the pyrrolidine ring (H-2, H-3, H-4, and H-5) exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling, providing crucial information about the ring's pucker and stereochemistry.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | Carboxylic Acid (C=O) |
| 155.0 | Carbamate (C=O) |
| 136.0 | Aromatic (Quaternary C) |
| 128.5 - 127.8 | Aromatic (CH) |
| 70.0 | C-4 |
| 67.0 | Benzylic (CH₂) |
| 59.0 | C-2 |
| 55.0 | C-5 |
| 38.0 | C-3 |
Note: Data is a representative compilation. Actual shifts may vary depending on the solvent and concentration.
Interpretation and Causality: The downfield signals above δ 150 ppm are characteristic of the two carbonyl carbons from the carboxylic acid and the carbamate functional groups. The signals in the δ 127-136 ppm range correspond to the aromatic carbons of the Z-group. The chemical shifts of the pyrrolidine ring carbons (C-2 to C-5) are indicative of their specific electronic environments and are essential for confirming the integrity of the core structure.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol is crucial for obtaining reproducible and high-quality NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts and the observation of exchangeable protons (e.g., -OH, -COOH).
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Before acquiring the sample spectrum, the instrument should be properly shimmed to obtain a homogeneous magnetic field, which is validated by the sharp, symmetrical signal of the solvent's residual peak.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable method for confirming the presence of the key functional groups within this compound. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds.
IR Spectroscopy Data
The IR spectrum of this compound is characterized by several strong absorption bands that correspond to its constituent functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl group (-OH) |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| 3030 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic |
| 1740 - 1700 | C=O stretch | Carboxylic acid |
| 1700 - 1670 | C=O stretch | Carbamate |
| 1600, 1495 | C=C stretch | Aromatic ring |
| 1450 - 1400 | C-N stretch | Amide |
| 1250 - 1050 | C-O stretch | Carboxylic acid, alcohol |
Note: Data is a representative compilation. Actual peak positions and shapes can vary based on the sampling method (e.g., KBr pellet, ATR).
Interpretation and Causality: The very broad absorption in the 3400-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching vibrations of both the hydroxyl and carboxylic acid groups. The presence of two distinct carbonyl (C=O) stretching bands, one for the carboxylic acid and one for the carbamate, is a critical diagnostic feature. The absorptions corresponding to aromatic and aliphatic C-H stretches, as well as the aromatic C=C stretches, further confirm the presence of the benzyloxycarbonyl protecting group and the pyrrolidine ring.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-IR analysis of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of this compound and confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.
Mass Spectrometry Data
The molecular formula of this compound is C₁₃H₁₅NO₅, which corresponds to a monoisotopic mass of 265.0950 g/mol .[1][2]
Table 4: Expected Mass Spectrometry Peaks for this compound (ESI)
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 266.1023 | Protonated molecule (Positive ion mode) |
| [M+Na]⁺ | 288.0842 | Sodiated adduct (Positive ion mode) |
| [M-H]⁻ | 264.0877 | Deprotonated molecule (Negative ion mode) |
Interpretation and Causality: In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula to within a few parts per million (ppm), which is a definitive confirmation of the compound's identity. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected species.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the solvent to promote ionization.
-
-
Instrument Setup and Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
The mass spectrometer is calibrated using a known standard to ensure mass accuracy.
-
Key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to achieve a stable and strong signal for the analyte.
-
Data is acquired over a relevant m/z range (e.g., 100-500 amu).
-
-
Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak(s).
-
If using HRMS, the measured m/z is compared to the calculated mass for the expected elemental formula to determine the mass accuracy.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for ESI-MS analysis of this compound.
Conclusion: A Triad of Techniques for Unambiguous Characterization
The structural verification of this compound is not reliant on a single technique but on the congruent data from a triad of spectroscopic methods. NMR spectroscopy provides the detailed atomic-level map of the molecule's structure and conformation. IR spectroscopy offers a rapid and definitive confirmation of the essential functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the highest degree of confidence in the identity, purity, and structural integrity of this vital chemical building block. This comprehensive analytical approach ensures that this compound can be reliably employed in the synthesis of next-generation therapeutics and advanced materials.
References
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Z-Hyp-OH
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of N-carbobenzyloxy-hydroxyproline (Z-Hyp-OH), a critical parameter for its handling, storage, and application in pharmaceutical development and peptide synthesis. This document outlines the theoretical basis for its thermal behavior, detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of potential degradation products. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for analysis.
Introduction: The Imperative of Thermal Stability in Pharmaceutical Intermediates
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that dictates its shelf-life, storage conditions, and compatibility with manufacturing processes.[1] Understanding the thermal decomposition profile is not merely a regulatory requirement but a fundamental aspect of ensuring product safety and efficacy. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the material.
This compound, or N-carbobenzyloxy-hydroxyproline, is a protected amino acid derivative widely used in the synthesis of peptides and peptidomimetics. The presence of the N-carbobenzyloxy (Cbz or Z) protecting group is crucial for directing the chemical synthesis, yet its inherent chemical lability under certain conditions, including thermal stress, necessitates a thorough investigation of its stability.[2] This guide will delve into the methodologies required to establish a comprehensive thermal stability and degradation profile for this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before embarking on its thermal analysis.
| Property | Value | Source |
| Chemical Name | N-carbobenzyloxy-hydroxy-L-proline | Sigma-Aldrich |
| Synonyms | Z-L-4-Hydroxyproline, N-Cbz-Hydroxy-L-proline | Sigma-Aldrich |
| CAS Number | 13504-85-3 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₁₅NO₅ | Sigma-Aldrich |
| Molecular Weight | 265.26 g/mol | Sigma-Aldrich |
| Melting Point | 104-107 °C | Sigma-Aldrich |
| Appearance | White to off-white powder | General Knowledge |
Theoretical Degradation Pathways of this compound
The degradation of this compound under thermal stress is likely to proceed through several pathways, primarily involving the lability of the N-carbobenzyloxy group and the inherent reactivity of the hydroxyproline moiety.
Cleavage of the N-carbobenzyloxy Group
The Cbz group is susceptible to cleavage under various conditions, including hydrogenolysis and strong acids.[3][4] Thermally, the primary degradation pathway is anticipated to be the cleavage of the benzylic C-O bond. This can proceed through a carbamic acid intermediate which is unstable and readily decarboxylates.[3]
-
Pathway 1: Decarboxylation. Upon heating, the carbamic acid intermediate formed after the initial C-O bond scission will likely decompose to yield hydroxyproline, toluene, and carbon dioxide.
-
Pathway 2: Formation of N-benzyl-hydroxyproline. In the absence of a sufficient hydrogen source for hydrogenolysis, a potential side reaction during thermal degradation could be the formation of N-benzyl-hydroxyproline.[5]
Degradation of the Hydroxyproline Moiety
Amino acids, in general, can undergo complex thermal decomposition reactions, including dehydration, decarboxylation, and condensation to form cyclic peptides (diketopiperazines).[6]
-
Pathway 3: Dehydration. The hydroxyl group on the proline ring could be eliminated, leading to the formation of a double bond within the ring.
-
Pathway 4: Intermolecular Condensation. At elevated temperatures, two molecules of this compound or their degradation products could condense to form larger impurities.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound under thermal stress.
Experimental Assessment of Thermal Stability
A combination of thermoanalytical and chromatographic techniques is essential for a comprehensive evaluation of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8][9] This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss associated with different degradation steps.
Experimental Protocol for TGA of this compound:
-
Sample Preparation:
-
Instrument Parameters:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[11]
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[11]
-
Temperature Range: 30 °C to 600 °C.
-
Balance: Ensure the balance is tared before starting the experiment.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of decomposition from the first derivative of the TGA curve (DTG).[8]
-
Quantify the percentage of mass lost at each degradation step.
-
The following diagram illustrates the TGA workflow.
Caption: Workflow for Thermogravimetric Analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.[14][15]
Experimental Protocol for DSC of this compound:
-
Sample Preparation:
-
Instrument Parameters:
-
Instrument: A calibrated differential scanning calorimeter.
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to a temperature beyond the final decomposition observed in TGA (e.g., 350 °C).
-
Modulation (optional): For better resolution of overlapping thermal events, modulated DSC (MDSC) can be employed.[15]
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Determine the melting point (Tm) as the onset or peak of the melting endotherm.[13]
-
Determine the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Characterize any exothermic events, which may correspond to decomposition.
-
The following diagram illustrates the DSC workflow.
Caption: Workflow for Differential Scanning Calorimetry of this compound.
Forced Degradation Studies and Stability-Indicating HPLC Method
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method that can separate and quantify these impurities.[17]
Protocol for Forced Degradation of this compound
Samples of this compound should be subjected to the following stress conditions as per ICH guidelines:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105 °C for 48 hours in a calibrated oven. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration. |
Stability-Indicating HPLC Method
A robust HPLC method is required to separate this compound from its potential degradation products.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by the ability to resolve all degradation peaks from the parent this compound peak.
Identification of Degradation Products by LC-MS
To elucidate the structure of the degradation products observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[18][19]
LC-MS Protocol:
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.
-
Mass Determination: Determine the molecular weight of each degradation product from the mass spectra.
-
Fragmentation Analysis: Perform MS/MS analysis on the parent ions of the degradation products to obtain fragmentation patterns.[18]
-
Structure Elucidation: Propose structures for the degradation products by interpreting the fragmentation data and comparing it with the theoretical degradation pathways.[20]
Summary and Conclusion
This technical guide has provided a comprehensive framework for assessing the thermal stability and degradation profile of this compound. By employing a combination of TGA, DSC, forced degradation studies, and a stability-indicating HPLC method coupled with LC-MS, a complete picture of the molecule's behavior under thermal stress can be obtained. The proposed degradation pathways, centered on the lability of the N-carbobenzyloxy group, serve as a robust starting point for the identification of potential impurities. The detailed experimental protocols provided herein are designed to be directly applicable in a research and development setting, ensuring the generation of reliable and reproducible data. A thorough understanding of the thermal properties of this compound is paramount for the development of safe, stable, and efficacious pharmaceutical products.
References
- 1. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. etamu.edu [etamu.edu]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. torontech.com [torontech.com]
- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quercus.be [quercus.be]
- 13. s4science.at [s4science.at]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries | MDPI [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. myfoodresearch.com [myfoodresearch.com]
- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 20. omicsonline.org [omicsonline.org]
The Strategic Imperative of the Benzyloxycarbonyl Group in Z-Hyp-OH Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pivotal role of the benzyloxycarbonyl (Z or Cbz) protecting group in the chemistry of N-benzyloxycarbonyl-(2S,4R)-4-hydroxyproline (Z-Hyp-OH). Moving beyond a simple description of its protective function, this document elucidates the nuanced stereoelectronic and conformational influences the Z-group imparts on the hydroxyproline scaffold. We will explore the causality behind its selection in complex synthetic strategies, particularly in the realm of peptide synthesis and the construction of collagen mimetic peptides. Detailed, field-proven protocols for the introduction and cleavage of the Z-group are provided, alongside a critical evaluation of its orthogonality with other common protecting groups. This guide is intended to serve as a comprehensive resource for researchers leveraging this compound as a chiral building block in drug discovery and materials science.
Introduction: Deconstructing this compound
This compound, with a molecular formula of C13H15NO5 and a molecular weight of 265.26 g/mol , is a cornerstone building block in synthetic organic chemistry.[1][2] Its utility stems from the unique combination of its constituent parts: the (2S,4R)-4-hydroxyproline (Hyp-OH) core and the N-terminal benzyloxycarbonyl (Z) protecting group.
The Hydroxyproline Core: A Stereochemically Rich Scaffold
(2S,4R)-4-hydroxyproline is a non-standard amino acid that is a major component of collagen, making up approximately 13.5% of the protein in mammals.[3][4] Its presence is critical for the stability of the collagen triple helix.[4][5] The hydroxylation of proline to hydroxyproline, a post-translational modification, introduces a hydroxyl group that, through stereoelectronic effects, preorganizes the pyrrolidine ring into a Cγ-exo pucker.[5] This conformation is crucial for the sharp twisting of the collagen helix.[3][4] The stability it imparts is primarily due to these stereoelectronic effects rather than hydrogen bonding networks with water molecules, as was once proposed.[3][4]
The Benzyloxycarbonyl (Z) Group: A Classic Yet Versatile Protector
Introduced by Leonidas Zervas and Max Bergmann, the benzyloxycarbonyl group (Z or Cbz) was a groundbreaking development in peptide chemistry.[6] It protects the secondary amine of hydroxyproline as a carbamate, a functional group that is significantly less nucleophilic and basic than the free amine.[6][7] This protection is essential to prevent unwanted side reactions, such as self-polymerization, during peptide coupling procedures. The Z-group is renowned for its stability under a range of conditions and the multiple methods available for its removal, offering synthetic flexibility.[8][9]
The Multifaceted Role of the Z-Group in this compound
The function of the benzyloxycarbonyl group in this compound extends far beyond simple amine protection. It plays a crucial role in modulating the molecule's reactivity, conformation, and utility in complex synthetic endeavors.
Amine Protection and Reactivity Attenuation
The primary and most recognized role of the Z-group is to mask the nucleophilicity of the secondary amine in the hydroxyproline ring.[10] By converting the amine into a carbamate, its reactivity is sufficiently diminished to allow for selective activation and coupling of the carboxylic acid moiety. This is a fundamental requirement for the stepwise construction of peptide chains.
The Z-group offers a robust protection that is stable to the mildly acidic or basic conditions often employed in peptide synthesis, making it orthogonal to other common protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile.[8][11] This orthogonality is a cornerstone of modern synthetic strategy, allowing for selective deprotection at different stages of a synthesis.
Influence on Pyrrolidine Ring Conformation
The proline ring exists in a dynamic equilibrium between two puckered conformations: Cγ-endo and Cγ-exo.[12][13] The introduction of substituents on the ring can significantly influence this equilibrium through steric and stereoelectronic effects.[12][13] While the 4-hydroxyl group in hydroxyproline already favors the Cγ-exo pucker, which is conducive to the polyproline II (PPII) conformation found in collagen, the bulky benzyloxycarbonyl group can further influence this preference.[5][14]
The steric demand of the Z-group can restrict the conformational freedom of the pyrrolidine ring, which in turn affects the backbone dihedral angles (φ, ψ) when this compound is incorporated into a peptide chain.[12][13] This conformational constraint can be strategically employed to induce specific secondary structures in synthetic peptides.
Facilitating Crystallization and Purification
An often-overlooked but highly practical advantage of the Z-group is its tendency to promote the crystallization of protected amino acids and peptide intermediates.[9] The rigid, aromatic nature of the benzyl group can facilitate the formation of well-ordered crystal lattices. This property is invaluable for the purification of synthetic intermediates, as crystallization can often provide a higher degree of purity than chromatographic methods alone.
Synthetic Utility and Applications
The unique properties conferred by the Z-group make this compound a valuable building block in various areas of chemical synthesis, most notably in the creation of collagen-mimetic peptides and other bioactive molecules.
Keystone in Collagen Mimetic Peptide (CMP) Synthesis
Collagen mimetic peptides are synthetic peptides that mimic the triple-helical structure of natural collagen.[15][16] They are typically composed of repeating Gly-Xaa-Yaa tripeptide sequences, where Xaa is often proline and Yaa is hydroxyproline.[17][18] this compound is a frequently used starting material for the Yaa position in these syntheses. The Z-group allows for the controlled, stepwise elongation of the peptide chain.[19] The subsequent removal of the Z-group under conditions that do not disrupt the peptide backbone is a critical step in obtaining the final CMP.[20] The stability of the resulting triple helices is highly dependent on the presence and stereochemistry of the hydroxyproline residues.[21][22]
Chiral Building Block in Drug Development
The stereochemically defined scaffold of this compound makes it an attractive starting material for the synthesis of complex, biologically active molecules.[23] The pyrrolidine ring is a common motif in many pharmaceuticals, and the hydroxyl group provides a handle for further functionalization. The Z-group provides robust protection of the amine throughout multi-step synthetic sequences, and its removal can be orchestrated at a late stage to reveal the free amine for further modification or to generate the final active pharmaceutical ingredient.[24]
Experimental Protocols and Methodologies
The successful application of this compound in synthesis is contingent on the efficient and clean introduction and removal of the Z-group. The following protocols are well-established and widely used in the field.
Protection of Hydroxyproline: Synthesis of this compound
The most common method for the N-protection of hydroxyproline involves its reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[6][9]
Protocol: N-Benzyloxycarbonylation of (2S,4R)-4-hydroxyproline
-
Dissolve (2S,4R)-4-hydroxyproline in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at 0 °C. The pH is typically maintained between 8 and 10.[9]
-
Slowly add benzyl chloroformate (Cbz-Cl), either neat or dissolved in a suitable organic solvent, to the stirred solution. Maintain the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, while monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl and benzyl alcohol.
-
Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., HCl).
-
The this compound product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Logical Flow of the N-Protection Protocol
Caption: Workflow for the synthesis of this compound.
Deprotection of this compound: Cleavage of the Benzyloxycarbonyl Group
The removal of the Z-group is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method.[8][20] Alternative methods using strong acids are also available but are less frequently used due to their harshness.[11][20]
Protocol: Catalytic Hydrogenolysis of the Z-Group
-
Dissolve the Z-protected substrate (e.g., a this compound containing peptide) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount (typically 5-10 mol%) of palladium on activated carbon (Pd/C).[8]
-
Purge the reaction vessel with hydrogen gas (H2) and maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the deprotected product.
Mechanism of Z-Group Deprotection via Hydrogenolysis
Caption: Catalytic hydrogenolysis of the Z-group.
Quantitative Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room Temp, 1 atm H₂ | Very mild, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds) |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Room Temp to Reflux | Avoids use of H₂ gas, good for scale-up | Can be slower than direct hydrogenation |
| Acidolysis | HBr in Acetic Acid | Room Temp | Effective when hydrogenolysis fails | Harsh conditions, can cleave other acid-labile groups |
| Lewis Acid Catalysis | AlCl₃ in HFIP | Room Temp | Mild, selective in the presence of some reducible groups[25] | Requires stoichiometric Lewis acid, HFIP is a specialty solvent |
Conclusion
The benzyloxycarbonyl group, in the context of this compound, is far more than a simple placeholder. It is a strategic tool that enables chemists to control reactivity, influence conformation, and facilitate purification. Its robust nature, coupled with the mild conditions for its removal via hydrogenolysis, has cemented its place in the repertoire of synthetic chemists. For professionals in drug development and materials science, a thorough understanding of the multifaceted roles of the Z-group is essential for the rational design and efficient synthesis of complex molecules built upon the versatile and biologically significant hydroxyproline scaffold. The continued application of this compound in the synthesis of novel peptides and peptidomimetics underscores the enduring legacy of the benzyloxycarbonyl group in modern organic chemistry.
References
- 1. chempep.com [chempep.com]
- 2. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. The Hydroxyproline Molecule - [worldofmolecules.com]
- 5. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. proprep.com [proprep.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00176E [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bif.wisc.edu [bif.wisc.edu]
- 23. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
Strategic Application of Z-Hyp-OH in Peptide Synthesis: A Mechanism for Preventing Diketopiperazine Formation and Ensuring Fidelity in Peptide Bond Elongation
A Technical Guide for Drug Development Professionals
Abstract
The synthesis of peptides, particularly sequences containing proline or its derivatives like hydroxyproline, is often complicated by undesirable side reactions. One of the most significant challenges during the assembly of the initial dipeptide on a solid support is the formation of diketopiperazine (DKP), an intramolecular cyclization reaction that truncates the peptide chain and is notoriously difficult to manage. This technical guide provides an in-depth examination of the strategic use of N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) as a critical building block to circumvent this issue. We will explore the underlying mechanism by which the benzyloxycarbonyl (Z) protecting group sterically and electronically hinders the intramolecular cyclization, thereby ensuring the desired linear elongation of the peptide. This guide offers field-proven insights, detailed experimental protocols, and a mechanistic framework for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
The Challenge: Diketopiperazine (DKP) Formation in SPPS
Solid-Phase Peptide Synthesis (SPPS) proceeds by the sequential addition of amino acids to a growing peptide chain anchored to a solid support. A critical and often problematic step is the coupling of the third amino acid. After the second amino acid (e.g., hydroxyproline) is coupled and its N-terminal protecting group (typically Fmoc) is removed, the resulting free amine of the dipeptide-resin is highly susceptible to intramolecular attack on the ester linkage anchoring the C-terminal residue to the resin.
This nucleophilic attack results in the cleavage of the dipeptide from the resin and the formation of a stable, six-membered cyclodipeptide ring known as a diketopiperazine. This side reaction is particularly prevalent when proline or hydroxyproline is the second residue in the sequence, as their unique cyclic structure pre-organizes the peptide backbone into a conformation that favors this cyclization.[1] The consequence of DKP formation is a significant reduction in the yield of the target peptide and the costly accumulation of a truncated, cyclic impurity.
The this compound Solution: A Mechanistic Approach to Suppressing DKP Formation
The core strategy to mitigate DKP formation involves replacing the standard Fmoc-Hyp-OH with this compound for the incorporation of the second residue in the problematic sequence. The mechanism of action is rooted in the nature of the benzyloxycarbonyl (Z or Cbz) protecting group.
Unlike the base-labile Fmoc group, the Z-group is stable under the basic conditions (e.g., piperidine) used for Fmoc deprotection in standard SPPS cycles.[1] By coupling this compound as the second residue, its N-terminal amine remains protected throughout the subsequent steps of the synthesis where DKP formation would typically occur. This prevents the free amine from being available for the intramolecular nucleophilic attack on the resin linkage, effectively shutting down the DKP formation pathway. The peptide chain can then be elongated by coupling the third amino acid to the deprotected N-terminus of the first residue. The Z-group can be removed later in the synthesis or during the final cleavage from the resin, typically via catalytic hydrogenation or strong acids.[1]
The diagram below illustrates the decision-making process and the divergent pathways of using a standard Fmoc-protected versus a Z-protected hydroxyproline at the second position in an SPPS workflow.
Caption: Decision workflow for using this compound to prevent DKP formation.
The Broader Context: Epimerization and the Role of Additives
While this compound's primary strategic role is DKP prevention, it is crucial to understand the general mechanism of peptide bond formation and the challenge of epimerization. During the coupling of any N-protected amino acid, its carboxylic acid group must be activated to facilitate the nucleophilic attack by the free amine of the growing peptide chain. This activation is typically achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[2][3]
However, this activation increases the acidity of the α-hydrogen of the amino acid. A base in the reaction mixture can abstract this proton, leading to the formation of a planar enolate or, more commonly, a 5(4H)-oxazolone intermediate.[2][4] This planar intermediate can be re-protonated from either face, resulting in a loss of stereochemical integrity, a process known as racemization or epimerization.[4][5]
To suppress this side reaction, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used.[2][6] These additives function by rapidly converting the initial highly reactive activated species (e.g., an O-acylisourea from a carbodiimide) into a less reactive, but more stable, active ester (e.g., an OBt ester). This active ester is still reactive enough to couple efficiently with the amine component but is significantly less prone to oxazolone formation and subsequent epimerization.[2]
The diagram below illustrates the general mechanism of carbodiimide-mediated peptide coupling and the critical intervention point for additives like HOBt to suppress epimerization.
Caption: General mechanism of epimerization suppression by additives.
Experimental Protocol: Strategic Incorporation of this compound in Fmoc-SPPS
This protocol outlines the manual coupling of this compound as the second residue to a resin-bound amino acid to prevent DKP formation.
Materials:
-
H-AminoAcid1-Resin (pre-swelled in DMF)
-
This compound (3.0 eq. relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for subsequent steps)
Procedure:
-
Resin Preparation:
-
Start with the fully deprotected H-AminoAcid1-Resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents from the previous deprotection step.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the prepared resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
-
Chain Elongation:
-
The peptide-resin now has Z-Hyp-AminoAcid1-Resin. The Z-group is stable to piperidine.
-
Proceed with the standard Fmoc-SPPS cycle for the third amino acid: couple the desired Fmoc-AminoAcid3-OH using standard activation methods. The Z-group on the hydroxyproline residue will remain intact, preventing DKP formation.
-
Quantitative Data Summary
The effectiveness of using Z-protected amino acids to suppress DKP formation is well-established. The table below presents representative data comparing the yield of a model tripeptide (H-Phe-Pro-Ala-NH2) when the second residue (Proline) is introduced with either an Fmoc or a Z protecting group.
| Entry | Second Residue Coupled | Target Peptide Yield (%) | DKP Byproduct (%) |
| 1 | Fmoc-Pro-OH | 15 - 25% | > 70% |
| 2 | Z-Pro-OH | > 85% | < 5% |
Data are illustrative and synthesized from typical outcomes reported in peptide synthesis literature. Actual yields may vary based on sequence, resin, and coupling conditions.
Conclusion and Field Insights
The mechanism of action of this compound in peptide bond formation is not one of direct catalysis but of strategic pathway control. By employing the robust, base-stable Z-group at the critical dipeptide stage, synthetic chemists can effectively block the intramolecular cyclization pathway that leads to diketopiperazine formation. This self-validating protocol ensures that the peptide chain elongation proceeds as intended, dramatically improving yields and simplifying purification for sequences containing C-terminal proline or hydroxyproline. For drug development professionals, mastering this strategy is essential for the reliable and scalable synthesis of complex, proline-rich therapeutic peptides, ensuring the integrity and fidelity of the final active pharmaceutical ingredient.
References
In Vitro Stability of Z-Hyp-OH in Different Buffer Systems: A Guide for Researchers
An In-Depth Technical Guide:
Preamble: The Imperative of Stability in Preclinical Research
In the landscape of drug discovery and peptide chemistry, N-Benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) serves as a critical building block for synthesizing complex peptides and peptidomimetics.[1] Its structural integrity prior to and during synthetic coupling reactions is paramount to ensuring the desired final product's purity, yield, and biological activity. The seemingly benign choice of a buffer system for solubilization can, however, become a significant variable influencing the molecule's stability. This guide provides a comprehensive framework for understanding, evaluating, and controlling the in vitro stability of this compound. We will move beyond mere protocol recitation to explore the underlying chemical principles and provide a robust experimental design that ensures trustworthy and reproducible results.
Foundational Principles: Factors Governing this compound Stability
The stability of a molecule like this compound in an aqueous environment is not absolute but is dictated by a dynamic interplay of several factors. Understanding these factors is crucial for designing meaningful stability studies and for the everyday handling of this reagent.
-
The Role of pH: The pH of a solution is a measure of its hydrogen ion concentration and is a primary driver of chemical degradation for many pharmaceutical compounds.[2] For this compound, the key vulnerability is the benzyloxycarbonyl (Z) protecting group, which is linked to the proline nitrogen via a carbamate bond. This bond is susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions, which can cleave the protecting group.[3][4] Extreme pH levels can therefore lead to the premature deprotection of the amino acid, generating undesired impurities.[5][6]
-
The Influence of Temperature: Chemical reactions, including degradation pathways, are accelerated by increased temperature.[7][8] The rate of hydrolysis of this compound is expected to increase with rising temperatures, making storage and experimental conditions a critical consideration for maintaining its integrity.[5][9]
-
Buffer Species as Active Participants: A common misconception is that buffers are passive agents that merely maintain pH. In reality, buffer ions can directly participate in or catalyze degradation reactions.[10][11] For instance, certain buffer species like phosphate or citrate can act as nucleophiles or engage in general acid-base catalysis, potentially accelerating the hydrolysis of the carbamate bond.[10][12] Therefore, the choice of buffer is as critical as the target pH itself.
-
Oxidation Potential: Oxidation is a major degradation pathway for peptides containing sensitive residues like methionine or cysteine.[3][10] this compound, lacking these highly susceptible functional groups, is relatively robust against oxidative degradation under typical in vitro conditions. While not a primary focus for this specific molecule, awareness of oxidative risk is essential when this compound is used in solutions containing other, more sensitive reagents.
Experimental Workflow for Assessing this compound Stability
A robust stability study requires a meticulously planned workflow that minimizes variables and employs a validated, stability-indicating analytical method. The following workflow is designed to provide a comprehensive stability profile of this compound.
Caption: Experimental workflow for this compound in vitro stability assessment.
Detailed Experimental Protocols
Protocol 1: Preparation of Buffer Solutions (Example: 50 mM Sodium Phosphate, pH 7.4)
-
Reagents: Sodium Phosphate Monobasic (NaH₂PO₄), Sodium Phosphate Dibasic (Na₂HPO₄), HPLC-grade water.
-
Preparation: Prepare separate 50 mM solutions of the monobasic and dibasic salts in HPLC-grade water.
-
Titration: Place the monobasic solution on a calibrated pH meter. Slowly add the dibasic solution while stirring until the pH reaches exactly 7.40.
-
Verification: This method ensures the final buffer concentration is precisely 50 mM. Repeat this process for all required pH values and buffer systems (e.g., Citrate, Tris). The trustworthiness of the entire study hinges on the accuracy of these initial preparations.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound Quantification
The core of any stability study is an analytical method that can accurately quantify the parent compound while separating it from all potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or DAD detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~257 nm (for the benzyl chromophore).
-
Injection Volume: 10 µL.
-
Rationale: The C18 column provides excellent retention for the moderately hydrophobic this compound. The acidic mobile phase (TFA) ensures sharp peak shapes for the carboxylic acid moiety. A gradient elution is crucial to ensure that any more polar (e.g., deprotected hydroxyproline) or less polar degradation products are effectively separated from the parent peak. This separation capability is what makes the method "stability-indicating."
Anticipated Degradation Pathways and Data Interpretation
The primary non-enzymatic degradation pathway anticipated for this compound in aqueous buffer is the hydrolysis of the carbamate bond.
Caption: Primary hydrolytic degradation pathway for this compound.
Presentation of Stability Data
Quantitative data from the stability study should be summarized in clear, comparative tables. The following tables represent hypothetical data to illustrate expected trends.
Table 1: Stability of this compound at 40°C in Various 50 mM Buffer Systems
| Time (hours) | % Remaining (pH 5.0 Citrate) | % Remaining (pH 7.4 Phosphate) | % Remaining (pH 9.0 Tris) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.1 | 97.5 | 88.2 |
| 24 | 97.3 | 92.1 | 65.7 |
| 48 | 94.5 | 84.8 | 43.1 |
Table 2: Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7.4)
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 100.0 | 99.5 | 97.5 |
| 24 | 99.8 | 98.2 | 92.1 |
| 48 | 99.6 | 96.5 | 84.8 |
Table 3: Calculated Half-Life (t½, in hours) of this compound Under Various Conditions
| Buffer System | pH | t½ at 4°C | t½ at 25°C | t½ at 40°C |
| Citrate | 5.0 | >1000 | ~850 | ~420 |
| Phosphate | 7.4 | >1000 | ~670 | ~165 |
| Tris | 9.0 | ~950 | ~120 | ~35 |
Senior Scientist Insights: Connecting Data to Practice
-
Causality and Interpretation: The data clearly illustrate that this compound exhibits greatest stability at acidic to neutral pH and lower temperatures. The dramatic decrease in half-life at pH 9.0, especially at elevated temperatures, confirms that base-catalyzed hydrolysis is the dominant degradation pathway. This is a critical insight for any researcher planning a coupling reaction, particularly if a basic catalyst is required; the reaction time and temperature must be carefully optimized to minimize premature deprotection of the this compound building block.
-
Trustworthiness of the Protocol: This experimental design is self-validating. The inclusion of a t=0 time point for every condition establishes a baseline, correcting for any initial dilution or preparation errors. The use of a validated, stability-indicating HPLC method ensures that a decrease in the this compound peak area is due to actual degradation, not co-elution with an impurity or analytical artifact.
-
Practical Recommendations:
-
Storage: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or below.[3][5]
-
Stock Solutions: If a stock solution is required, it should be prepared in a non-aqueous solvent like DMSO or acetonitrile and stored at -20°C in small aliquots to avoid freeze-thaw cycles.[5]
-
Working Solutions: When preparing aqueous working solutions, use a slightly acidic buffer (pH 5-6) and keep the solution on ice whenever possible. Avoid preparing large batches of aqueous solutions that will not be used promptly, especially under neutral or alkaline conditions.
-
Conclusion
The in vitro stability of this compound is finite and highly dependent on the pH, temperature, and composition of its aqueous environment. This guide demonstrates that through a systematic evaluation using a robust, stability-indicating analytical method, one can precisely quantify these dependencies. The primary degradation route is the hydrolysis of the benzyloxycarbonyl group, a reaction that is significantly accelerated by alkaline pH and elevated temperature. For researchers and drug development professionals, this knowledge is not merely academic; it is a practical tool for preserving reagent integrity, optimizing reaction conditions, minimizing impurity formation, and ultimately ensuring the successful synthesis of target molecules.
References
- 1. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pepamino.com [pepamino.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of heat and pH treatments and in vitro digestion on the biological activity of protein hydrolysates of Amaranthus hypochondriacus L. grain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of Z-Hyp-OH for the Prevention of Diketopiperazine (DKP) Formation in Peptide Synthesis
Introduction: The Persistent Challenge of Diketopiperazine Formation
In the field of solid-phase peptide synthesis (SPPS), the formation of diketopiperazine (DKP) is one of the most significant side reactions, leading to truncation of the desired peptide and the generation of a hard-to-remove cyclic dipeptide impurity.[1][2] This irreversible intramolecular cyclization occurs when the N-terminal amine of a resin-bound dipeptide attacks the ester linkage of the second amino acid, cleaving the dipeptide from the solid support.[3]
This phenomenon is particularly prevalent in sequences containing a proline residue at the second position (penultimate residue) from the C-terminus.[2][4][5] The unique cyclic structure of proline constrains the peptide backbone, favoring a cis-amide bond conformation that geometrically aligns the nucleophilic N-terminal amine and the electrophilic carbonyl carbon for intramolecular attack.[5][6] Sequences such as Xaa-Pro, Xaa-Gly, and those involving D-amino acids are highly susceptible.[2][7] The consequences of DKP formation are severe, resulting in significantly reduced yield of the target peptide and complex purification challenges.[8]
This document provides a detailed guide on a robust strategy to mitigate DKP formation: the incorporation of N-α-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH). We will explore the underlying mechanism of this preventative measure and provide detailed, field-proven protocols for its successful implementation.
Mechanistic Rationale: How this compound Prevents DKP Formation
The core strategy for preventing DKP formation lies in the temporary, orthogonal protection of the N-terminal amine of the DKP-prone dipeptide. By using this compound (or its analogue, Z-Pro-OH) as the second amino acid in the sequence, we leverage the unique stability of the benzyloxycarbonyl (Z or Cbz) protecting group.[6]
In the context of a standard Fmoc-based SPPS workflow, the Z-group offers a critical advantage: it is completely stable to the basic conditions (typically 20% piperidine in DMF) used to remove the Fmoc group.[6] Therefore, after coupling this compound to the first resin-bound amino acid, the N-terminus of the dipeptide remains protected. This "capped" amine is non-nucleophilic and cannot initiate the intramolecular attack required for DKP cyclization, effectively shutting down the side reaction.[6][9]
The Z-group is considered "orthogonal" to the Fmoc and tBu protecting groups. It remains intact during subsequent Fmoc deprotection and coupling cycles for the rest of the peptide chain elongation. Its removal is achieved at a later, strategic point using conditions that do not affect other protecting groups, most commonly catalytic hydrogenolysis.[6]
Visualization: DKP Formation Pathway vs. This compound Prevention Strategy
Caption: Logical workflow comparing DKP formation in standard SPPS with the preventative this compound strategy.
Data Summary: Factors Influencing DKP Formation
The propensity for DKP formation is not uniform and is highly dependent on the peptide sequence and reaction conditions. Understanding these factors is key to deciding when to implement a preventative strategy like using this compound.
| Factor | Influence on DKP Formation | Rationale & Causality |
| Penultimate Amino Acid | High: Pro > Gly, D-AAs | Proline's rigid structure pre-organizes the peptide backbone for cyclization. Glycine's lack of steric hindrance and the conformational preferences of D-amino acids also facilitate the reaction.[2][4][5] |
| N-Terminal Amino Acid | Variable: Polar/Charged > Aromatic > Non-polar | Polar or charged side chains can lower the activation energy for the nucleophilic attack. Bulky non-polar side chains may sterically hinder the reaction.[4][7][10] |
| Deprotection Conditions | High: Strong bases (Piperidine) | The free amine generated after Fmoc deprotection is the active nucleophile. The basic environment catalyzes the reaction.[2] |
| Solvent | Variable: DMSO > DMF/NMP > ACN | The rate of DKP formation is strongly dependent on the polarity and basicity of the solvent system.[11][12] |
| Temperature | High: Increased Temperature | Higher temperatures increase the kinetic rate of the intramolecular cyclization reaction.[2] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound and the subsequent removal of the Z-group within an Fmoc-based SPPS workflow.
Protocol 1: Manual Coupling of this compound to Resin-Bound Amino Acid
This protocol details the critical step of introducing this compound as the second residue in the peptide sequence.
Materials:
-
H-Xaa-Resin (First amino acid coupled to the resin, post-Fmoc deprotection)
-
HBTU (2.9 eq.) or equivalent coupling agent (e.g., HATU, HCTU)[6][15]
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)[6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
This compound Activation (Pre-activation):
-
In a separate, clean glass vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the solution. Causality: DIPEA is a non-nucleophilic base that activates the coupling reagent and neutralizes the protonated carboxylic acid of this compound, preparing it for amide bond formation.[6]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change (typically to yellow with HBTU) indicates activation.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[17]
-
-
Monitoring and Post-Coupling Wash:
-
Self-Validation: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and by-products:
-
3 x DMF
-
3 x DCM
-
3 x DMF
-
-
At this stage, the resin-bound dipeptide is Z-Hyp-Xaa-Resin. The N-terminus is protected, and the DKP formation pathway is blocked. You can now proceed to the next cycle by coupling the third amino acid (Fmoc-protected) directly without an intermediate deprotection step.
Protocol 2: On-Resin Removal of the Z-Group via Catalytic Hydrogenolysis
This protocol is performed when the N-terminal amine of the hydroxyproline residue needs to be deprotected for further chain elongation or modification.
Materials:
-
Z-protected peptide-resin
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
DMF, peptide synthesis grade
-
Hydrogen (H₂) gas source with a balloon or bladder system
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Resin Preparation:
-
Swell the Z-protected peptide-resin in DMF in a suitable round-bottom flask or reaction vessel equipped with a stir bar.
-
-
Hydrogenolysis Reaction:
-
Add Pd/C catalyst to the resin slurry (approx. 0.1-0.2 eq. by weight relative to the peptide-resin). Caution: Pd/C is flammable in the presence of air and solvents; handle with care.
-
Seal the vessel and carefully purge the atmosphere by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Introduce hydrogen gas into the reaction vessel, typically via a balloon attached to a needle. Maintain a positive H₂ atmosphere.
-
Stir the mixture vigorously at room temperature for 2-12 hours. The reaction time can vary depending on the sequence and scale.
-
-
Monitoring and Workup:
-
Self-Validation: The progress can be monitored by taking a small aliquot of resin, performing a test cleavage, and analyzing the product by LC-MS to check for the removal of the Z-group (mass change of -134.05 Da).
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with inert gas.[6]
-
Critical Step: Filter the entire reaction mixture through a pad of Celite™ to completely remove the fine Pd/C catalyst. This is essential to prevent catalyst contamination in the final peptide.[6]
-
Wash the resin thoroughly with DMF and DCM to remove any soluble by-products.
-
Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine.
-
The peptide-resin now has a deprotected N-terminus at the hydroxyproline position and is ready for the next coupling step or final cleavage.
Visualization: this compound Incorporation and Deprotection Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives [morressier.com]
- 13. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]
- 14. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of Z-Hyp-OH in the Synthesis of Collagen Mimetic Peptides
Abstract: Collagen mimetic peptides (CMPs) are invaluable tools in biomaterials science, tissue engineering, and drug delivery, largely due to their ability to mimic the triple-helical structure of natural collagen.[1][2][3] The stability of this structure is critically dependent on the high prevalence of (2S,4R)-4-hydroxyproline (Hyp).[4][5][6] Synthesizing high-fidelity CMPs requires precise chemical strategies, particularly the protection of reactive functional groups during solid-phase peptide synthesis (SPPS). This document provides an in-depth guide to the application of N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH), explaining its role in protecting the α-amino group and the underlying principles of its use. We present a detailed, field-proven protocol for the synthesis of a model CMP, focusing on the widely adopted Fmoc/tBu strategy and the rationale behind each experimental step.
Introduction: The Central Role of Hydroxyproline in Collagen Mimicry
Collagen is the most abundant protein in mammals, providing the primary structural framework for the extracellular matrix (ECM) in connective tissues like skin, bone, and cartilage.[4][7] Its signature structure is the triple helix, wherein three polypeptide chains, characterized by a repeating Gly-X-Y amino acid sequence, coil around each other.[4][8] The thermal stability and proper folding of this helix are heavily reliant on the presence of hydroxyproline, most commonly in the Y position of the triplet.[1][2][5]
Collagen Mimetic Peptides (CMPs) are synthetic peptides designed to replicate this structure.[1][2] By incorporating sequences like (Pro-Hyp-Gly)n, researchers can create molecules that self-assemble into stable triple helices, enabling the study of collagen biology and the development of novel biomaterials.[1][2][3] The chemical synthesis of these peptides, almost exclusively performed via Solid-Phase Peptide Synthesis (SPPS), is a process of sequential amino acid addition to a growing chain anchored to a solid resin support.[9][10][11]
To ensure the correct peptide bond forms between the desired amino acids, reactive functional groups not involved in the immediate coupling reaction must be temporarily masked with protecting groups.[10][12] This is where protected amino acid derivatives like this compound become critical.
The Reagent in Focus: N-benzyloxycarbonyl-L-hydroxyproline (this compound)
This compound is a derivative of L-hydroxyproline where the α-amino group is protected by a benzyloxycarbonyl (abbreviated as 'Z' or 'Cbz') group.[13]
Caption: Key functional components of the this compound molecule.
The primary functions of the protecting groups on hydroxyproline are:
-
α-Amino Protection (Z-group): The Z-group prevents the amine of one this compound molecule from reacting with the activated carboxyl group of another, which would lead to unwanted polymerization.[12] It is a classic protecting group, stable to a range of conditions but removable via catalytic hydrogenation or strong acids.
-
Side-Chain Hydroxyl Protection: The hydroxyl group on the pyrrolidine ring can also be a site for unwanted side reactions, such as O-acylation, during the activation step of the carboxyl group.[12] In modern Fmoc-SPPS, this hydroxyl group is typically protected with an acid-labile group like tert-butyl (tBu). This leads to the use of Fmoc-Hyp(tBu)-OH as the standard reagent in this methodology.
Orthogonal Protection Strategies: The "Why" Behind the Choice
Modern peptide synthesis relies on orthogonal protection schemes , where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[10][12]
-
Boc/Bzl Strategy: In this older method, the temporary α-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, removed with trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based (like the Z-group) and require a much stronger acid (e.g., HF) for final cleavage. This compound is perfectly suited for this strategy.[10][14]
-
Fmoc/tBu Strategy: This is the dominant contemporary method. The temporary α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a base like piperidine. The side-chain protecting groups (and the resin linker) are acid-labile (e.g., tBu, Trt), removed during the final cleavage step with TFA.[10][15] For this reason, Fmoc-Hyp(tBu)-OH is the reagent of choice for incorporating hydroxyproline in an Fmoc-SPPS workflow.
While our protocol will utilize the modern Fmoc/tBu strategy for maximum relevance, the fundamental principle of preventing side reactions demonstrated by the Z-group in this compound remains a cornerstone of peptide chemistry.
Mechanism of Peptide Bond Formation in SPPS
The formation of a peptide bond is a condensation reaction. However, a carboxylic acid is not reactive enough to couple directly with an amine.[16][17] In SPPS, the incoming amino acid's carboxyl group must first be "activated."
Caption: The activation-coupling mechanism in peptide synthesis.
This is typically achieved using a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIEA).[18][19] The coupling reagent converts the carboxylic acid into a highly reactive active ester. This intermediate is then susceptible to nucleophilic attack by the free amine of the peptide chain growing on the resin, forming the stable amide (peptide) bond.[17][20] Additives like HOBt or HOAt are often included to increase efficiency and, critically, to suppress racemization of the amino acid chiral center during activation.[16][18]
Detailed Protocol: Fmoc-SPPS of a Model CMP (Ac-(Pro-Hyp-Gly)₅-NH₂)
This protocol describes the manual synthesis of a 15-residue CMP on a 0.1 mmol scale using the standard Fmoc/tBu strategy.
Materials and Reagents
| Reagent/Material | Supplier Recommendation | Purpose |
| Rink Amide MBHA Resin | Sigma-Aldrich, Bachem | Solid support for peptide amide |
| Fmoc-Gly-OH | ChemPep, AAPPTec | Amino acid building block |
| Fmoc-Pro-OH | ChemPep, AAPPTec | Amino acid building block |
| Fmoc-Hyp(tBu)-OH | ChemPep, AAPPTec | Protected hydroxyproline |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent |
| Dichloromethane (DCM) | Reagent grade | Solvent for washing |
| Piperidine | Reagent grade | Fmoc deprotection agent |
| HBTU / HATU | Bachem, ChemPep | Coupling/Activating reagent |
| N,N-Diisopropylethylamine (DIEA) | Reagent grade | Non-nucleophilic base |
| Acetic Anhydride | Reagent grade | N-terminal capping |
| Cleavage Cocktail (TFA/TIS/H₂O) | Prepare fresh | Cleavage and deprotection |
| Diethyl Ether (cold) | Reagent grade | Peptide precipitation |
| Acetonitrile (ACN) / H₂O | HPLC grade | HPLC mobile phase |
Experimental Workflow
Caption: Cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure
Resin Preparation:
-
Place Rink Amide resin (0.1 mmol) into a fritted SPPS reaction vessel.
-
Swell the resin in DMF (~10 mL/g resin) for 1 hour with gentle agitation.[21]
-
Drain the DMF.
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.
-
Add a fresh 20% piperidine/DMF solution. Agitate for 10-15 minutes. Drain.[11][19]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
Amino Acid Coupling Cycle (Example for Fmoc-Gly-OH):
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIEA (0.8 mmol, 8 eq) in ~3 mL of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.[19][22]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Ninhydrin (Kaiser) test. A colorless or yellow result indicates successful coupling (no free amines). A blue/purple color indicates incomplete coupling; the coupling step should be repeated.
-
Wash: Once coupling is complete, drain the reaction solution and wash the resin with DMF (5x).
Chain Elongation:
-
Repeat the Fmoc Deprotection and Amino Acid Coupling Cycle steps for each amino acid in the sequence: Hyp, Pro, Gly, Hyp, Pro... until all 15 residues are added. Use Fmoc-Pro-OH and Fmoc-Hyp(tBu)-OH for the respective cycles.
N-Terminal Acetylation (Capping):
-
After the final Fmoc deprotection of the N-terminal Proline, wash the resin.
-
Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF. Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.[23]
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: Work in a fume hood, TFA is highly corrosive.
-
Add the cleavage cocktail (~10 mL) to the dry peptide-resin. Agitate at room temperature for 2-3 hours.[23] This step cleaves the peptide from the resin and removes all side-chain protecting groups (tBu from Hyp).
-
Filter the resin and collect the TFA solution containing the crude peptide.
Peptide Isolation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether. A white precipitate should form.[19][23]
-
Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the peptide in a minimal amount of 50% Acetonitrile/Water and purify using reverse-phase HPLC (RP-HPLC) on a C18 column.[9][22]
-
Collect fractions corresponding to the major product peak, confirm the mass using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF), pool the pure fractions, and lyophilize to obtain a fluffy white powder.[9][19]
Expected Outcomes & Characterization
| Parameter | Expected Result | Analysis Method |
| Purity | >95% after purification | Analytical RP-HPLC |
| Identity | Correct molecular weight confirmed | ESI-MS or MALDI-TOF MS |
| Yield | 15-30% of theoretical maximum | Gravimetric (after lyophilization) |
| Confirmation | Triple-helical conformation | Circular Dichroism (CD) Spectroscopy |
Mass Spectrometry: For Ac-(Pro-Hyp-Gly)₅-NH₂, the expected monoisotopic mass [M+H]⁺ would be calculated based on the sum of its residue masses. This provides definitive confirmation of the peptide's identity.
Circular Dichroism (CD): A key characterization for CMPs. A properly folded triple helix will show a characteristic CD spectrum with a positive peak around 225 nm and a strong negative trough near 205 nm.[1][7] Thermal melting experiments can also be performed to determine the melting temperature (Tm), a measure of helical stability.[2]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance (especially Pro-Pro).- Inefficient activation.- Peptide aggregation on-resin. | - Double couple the amino acid.- Use a more potent coupling agent like HATU.- Switch to a more polar solvent like NMP. |
| Incomplete Fmoc Deprotection | - Insufficient reaction time.- Degradation of piperidine solution. | - Extend deprotection time to 20-30 min.- Use a freshly prepared piperidine/DMF solution. |
| Low Purity/Yield | - Side reactions during cleavage.- Incomplete precipitation or purification loss. | - Ensure sufficient scavengers (TIS) in cleavage cocktail.- Optimize precipitation conditions and HPLC gradient. |
| Racemization | - Over-activation of amino acid.- Use of incorrect base. | - Minimize pre-activation time.- Ensure a non-nucleophilic base (DIEA) is used.- Add racemization suppressants like HOBt.[18] |
Conclusion
The synthesis of structurally precise collagen mimetic peptides is fundamental to advancing biomaterials and regenerative medicine. The stability of these peptides is dictated by the incorporation of hydroxyproline. While modern SPPS protocols favor Fmoc-Hyp(tBu)-OH for its compatibility with the dominant Fmoc/tBu strategy, the principles of chemical protection are elegantly demonstrated by reagents like this compound. Understanding the causality behind protecting group selection, activation chemistry, and purification is paramount for researchers aiming to produce high-quality, functional CMPs. The protocol and guidelines presented here offer a robust framework for achieving this goal, enabling the continued exploration of collagen's fascinating and vital role in biology.
References
- 1. Collagen Mimetic Peptides [biosyn.com]
- 2. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen Mimetic Peptides and Their Biophysical Characterization | springerprofessional.de [springerprofessional.de]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Design, synthesis, and characterization of type I collagen mimetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. biosynth.com [biosynth.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. bachem.com [bachem.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.uci.edu [chem.uci.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Hyp-OH
Abstract
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical yet highly relevant methodology for the production of peptides. It is particularly advantageous for large-scale synthesis and for shorter peptide sequences where the purification of intermediates is desirable to ensure high final purity.[1][2] This guide provides detailed application notes and experimental protocols for the use of N-α-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) in the solution-phase synthesis of peptides. This compound is a valuable building block where the α-amino group is protected by the benzyloxycarbonyl (Z) group. This protection strategy allows for the specific activation of the carboxyl group for coupling with another amino acid, followed by sequential deprotection and further chain elongation. These protocols are designed to guide researchers, scientists, and drug development professionals through the critical steps of coupling, deprotection, and purification, offering a robust framework for the synthesis of hydroxyproline-containing peptides.
Introduction to Solution-Phase Peptide Synthesis with this compound
Solution-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain in a homogenous solution.[3] Unlike solid-phase peptide synthesis (SPPS), where the peptide is anchored to a resin, all reactants in solution-phase synthesis are dissolved in an appropriate solvent. This approach offers several distinct advantages:
-
Scalability: Solution-phase synthesis is highly scalable, making it suitable for the production of large quantities of peptides.[1]
-
Intermediate Purification: The ability to isolate and purify intermediates at each step of the synthesis can lead to a final product with very high purity.[4]
-
Flexibility: It allows for the use of a wide variety of protecting groups and coupling reagents.
-
Monitoring: Reaction progress can be easily monitored using standard analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4]
The choice of protecting groups is crucial for a successful peptide synthesis campaign. The benzyloxycarbonyl (Z or Cbz) group is a well-established α-amino protecting group that offers several benefits:
-
Stability: The Z-group is stable to a variety of reaction conditions, yet can be removed under specific and mild conditions.
-
Crystallinity: Z-protected amino acids are often crystalline, which facilitates their purification.[5]
-
Racemization Resistance: The urethane nature of the Z-group linkage helps to minimize racemization during the activation and coupling steps.[5][6]
Hydroxyproline (Hyp) is a non-standard amino acid that is a key component of collagen and other proteins. Its incorporation into peptides can impart unique structural and functional properties. This compound, with its pre-protected α-amino group, is a convenient and effective building block for introducing hydroxyproline into a peptide sequence via solution-phase methods.
Core Principles and Mechanistic Insights
The fundamental principle of solution-phase peptide synthesis is the controlled formation of an amide (peptide) bond between two amino acids. This requires the selective protection of the amino group of one amino acid and the carboxyl group of the other to prevent unwanted side reactions.
2.1. The Role of this compound
In the context of this guide, this compound serves as the N-terminal amino acid to be coupled. The Z-group on the α-amino group prevents self-polymerization and directs the reaction to the free carboxyl group.
2.2. Carboxyl Group Activation and Coupling
To facilitate the formation of the peptide bond, the carboxyl group of this compound must be activated to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. This is typically achieved using a coupling reagent.
A common and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[7][8] The mechanism proceeds as follows:
-
The carbodiimide reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
This intermediate can be susceptible to racemization. The addition of HOBt mitigates this by reacting with the O-acylisourea to form an active ester.
-
The HOBt active ester is less reactive than the O-acylisourea but is more stable and significantly less prone to racemization.
-
The free amino group of the C-terminal protected amino acid then attacks the carbonyl carbon of the HOBt active ester, forming the desired peptide bond and releasing HOBt.
2.3. Deprotection of the Z-Group
Once the peptide bond is formed, the Z-group must be removed to allow for the next coupling step. A significant advantage of the Z-group is that it can be cleaved by catalytic hydrogenation.[6] This is a mild and efficient method that typically involves reacting the Z-protected peptide with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Alternatively, catalytic transfer hydrogenation can be employed, using a hydrogen donor like ammonium formate or formic acid in the presence of Pd/C.[9] This method avoids the need for a hydrogen gas cylinder and can be more convenient for laboratory-scale synthesis.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments. Work in a well-ventilated fume hood.
3.1. Materials and Instrumentation
Materials:
-
This compound[10]
-
Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[11]
-
1-Hydroxybenzotriazole (HOBt)[11]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Instrumentation:
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and standard glassware
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
-
Apparatus for column chromatography
3.2. Protocol 1: Coupling of this compound with an Amino Acid Ester
This protocol describes the synthesis of a dipeptide, Z-Hyp-AA-OMe, where AA is an amino acid.
1. Preparation of the Amino Acid Ester Free Base: a. In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. b. Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes. This neutralizes the hydrochloride salt to generate the free amine.
2. Activation of this compound and Coupling: a. In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DCC or EDC·HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form. d. To this activated mixture, add the freshly prepared amino acid ester solution from step 1. e. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification: a. Monitor the reaction progress by TLC (a typical eluent system is EtOAc/Hexanes). b. Once the reaction is complete, if DCC was used, filter off the DCU precipitate and wash the solid with a small amount of DCM. c. Combine the filtrate and washings and dilute with additional DCM or EtOAc. d. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. The crude product can be purified by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the pure, protected dipeptide.
3.3. Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol details the removal of the Z-group from the N-terminus of the dipeptide to yield H-Hyp-AA-OMe.
1. Reaction Setup: a. Dissolve the purified Z-Hyp-AA-OMe (1.0 equivalent) in methanol. b. To this solution, carefully add 10% Palladium on carbon (typically 10-20% by weight of the peptide). c. Add ammonium formate (5-10 equivalents) as the hydrogen donor.[9]
2. Deprotection Reaction: a. Stir the suspension vigorously at room temperature. b. Monitor the reaction progress by TLC. The disappearance of the UV-active Z-protected starting material and the appearance of a new, lower Rf spot (which may need to be visualized with a stain like ninhydrin) indicates the reaction is proceeding. The reaction is typically complete within 1-4 hours.
3. Work-up and Isolation: a. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. b. Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol. c. The resulting residue contains the deprotected dipeptide. It can be further purified if necessary, often by recrystallization or precipitation.
Data Presentation and Visualization
4.1. Table of Reagents and Reaction Conditions
| Step | Reagent | Equivalents | Solvent | Temperature | Time |
| Coupling | This compound | 1.0 | DCM or DMF | 0 °C to RT | 12-18 h |
| H-AA-OMe·HCl | 1.1 | DCM | RT | 20-30 min | |
| DIPEA/TEA | 1.1 | DCM | RT | 20-30 min | |
| EDC·HCl/DCC | 1.1 | DCM or DMF | 0 °C | 30 min | |
| HOBt | 1.1 | DCM or DMF | 0 °C | 30 min | |
| Deprotection | Z-Hyp-AA-OMe | 1.0 | MeOH | RT | 1-4 h |
| 10% Pd/C | 10-20% w/w | MeOH | RT | 1-4 h | |
| HCOONH₄ | 5-10 | MeOH | RT | 1-4 h |
4.2. Experimental Workflow Diagrams
Caption: Workflow for the coupling of this compound.
Caption: Workflow for Z-group deprotection.
Purification and Characterization
Purification is a critical step in solution-phase peptide synthesis to remove unreacted starting materials, reagents, and byproducts.
-
Extraction: As described in the work-up procedure, a series of aqueous washes can effectively remove many water-soluble impurities.[13]
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[14] For protected intermediates, normal-phase column chromatography on silica gel is also highly effective.
-
Crystallization: If the product is a crystalline solid, recrystallization can be an excellent method for achieving high purity.
Characterization of the synthesized peptides is essential to confirm their identity and purity. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the peptide and confirm the presence of specific amino acid residues.
Conclusion
Solution-phase peptide synthesis using this compound is a robust and scalable method for the preparation of hydroxyproline-containing peptides. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable molecules. The ability to purify intermediates and the wide range of available chemical modifications make this classical technique an indispensable tool in the fields of chemical biology, drug discovery, and materials science.
References
- 1. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 2. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 3. Solution-phase peptide synthesis: Significance and symbolism [wisdomlib.org]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
Application Notes & Protocols: A Comparative Guide to Manual vs. Automated Synthesis for Z-Hyp-OH Incorporation
Abstract
The incorporation of non-canonical amino acids is a critical strategy in modern peptide drug development for enhancing structural stability, modulating bioactivity, and improving pharmacokinetic profiles. Hydroxyproline (Hyp) is of particular interest due to its role in stabilizing collagen-like triple helices and other secondary structures. This guide provides a comprehensive comparison of manual and automated solid-phase peptide synthesis (SPPS) protocols for the incorporation of N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH). We delve into the strategic rationale for using a Z-protecting group within a standard Fmoc/tBu orthogonal scheme, present detailed step-by-step protocols for both synthesis methodologies, and offer a quantitative comparison to guide researchers in selecting the optimal approach for their specific needs.
Introduction: The Strategic Value of this compound in Peptide Synthesis
While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups dominate modern SPPS, the benzyloxycarbonyl (Z or Cbz) group remains a powerful tool for specific strategic applications.[1] The Z-group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for Boc removal, making it an excellent choice for orthogonal protection schemes.[1][2]
The primary strategic application for incorporating a Z-protected amino acid like this compound (or more commonly, Z-Pro-OH) at the N-terminus of a growing peptide chain is the prevention of diketopiperazine (DKP) formation.[1] This intramolecular cyclization and subsequent cleavage from the resin is a major side reaction, especially when proline or hydroxyproline is the second amino acid in a sequence being built on resins like Wang or 2-Cl-Trt.[3] By introducing the residue as this compound, the N-terminus remains protected during the coupling of the subsequent amino acid, effectively blocking the pathway for this yield-destroying side reaction.[1]
This guide will compare the two primary methodologies for incorporating this strategic building block: traditional manual synthesis and a hybrid approach using modern automated synthesizers.
Orthogonal Protection Strategy Overview
Successful peptide synthesis relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions without affecting others.[4] The incorporation of this compound into a standard Fmoc/tBu protocol creates a three-tiered orthogonal system.
Manual Synthesis Protocol for this compound Incorporation
Manual SPPS offers maximum flexibility, making it ideal for methods development and the incorporation of unusual building blocks that require non-standard reaction conditions.[5] However, it is labor-intensive and highly dependent on operator skill for reproducibility.[6]
Workflow for Manual Incorporation
Detailed Experimental Protocol (0.1 mmol scale)
Materials:
-
Peptide-resin (0.1 mmol scale, post-Fmoc deprotection of the previous residue)
-
This compound (3 eq., 0.3 mmol, 79.6 mg)
-
Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol, 47 µL)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 eq., 0.3 mmol, 42.6 mg)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Catalyst: 10% Palladium on carbon (Pd/C) (approx. 25 mg)
-
Hydrogen Donor: Formic acid (HCOOH) or Ammonium formate (HCOONH₄)[7][8]
-
Base: Diisopropylethylamine (DIPEA)
-
Manual SPPS reaction vessel with a sintered glass frit[9]
Procedure:
-
Resin Preparation:
-
Start with the peptide-resin in the reaction vessel following the final washes of the previous Fmoc-deprotection step.
-
Wash the resin thoroughly with DMF (3 x 10 mL, 1 min each) to remove any residual piperidine.[1]
-
-
This compound Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF (approx. 2 mL).
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Drain the DMF from the resin and add the activated this compound solution to the reaction vessel.
-
Agitate the mixture using a shaker or manual swirling for 2-4 hours at room temperature. For sterically hindered couplings, this time can be extended.
-
-
Coupling Monitoring:
-
After the coupling period, wash a small sample of resin beads with DMF and DCM and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[1]
-
-
Washing:
-
Once coupling is complete, drain the reaction mixture.
-
Wash the resin extensively to remove excess reagents: DMF (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL).
-
-
On-Resin Z-Group Deprotection (Catalytic Transfer Hydrogenolysis):
-
Rationale: This method is preferred for its mild conditions and avoidance of strong acids (like HBr/AcOH) or the hazards of hydrogen gas, making it compatible with many standard resins and side-chain protecting groups.[7][10][11]
-
Suspend the peptide-resin in a solvent mixture, such as DMF/MeOH (1:1, 10 mL).
-
Carefully add 10% Pd/C catalyst (approx. 0.25 eq by weight relative to the resin).
-
Add the hydrogen donor, such as ammonium formate (4-5 eq., ~250 mg).
-
Agitate the slurry at room temperature for 2-6 hours. Monitor the reaction progress by taking small aliquots, cleaving them from the resin, and analyzing by LC-MS.
-
CAUTION: Palladium catalysts are pyrophoric. Handle with care under an inert atmosphere if possible.
-
-
Post-Deprotection Washing:
-
Once deprotection is complete, filter the reaction mixture through a frit, ensuring all the resin is retained. It is critical to completely remove the palladium catalyst.
-
Wash the resin thoroughly with alternating solvents to remove the catalyst and by-products: DMF (5 x 10 mL), MeOH (3 x 10 mL), DCM (3 x 10 mL).
-
The peptide-resin now has a free N-terminal hydroxyproline and is ready for the next standard Fmoc-SPPS cycle.
-
Automated Synthesis Protocol for this compound Incorporation
Automated peptide synthesizers offer unparalleled reproducibility, speed, and efficiency by standardizing washing, deprotection, and coupling steps into precise, repeatable cycles.[12][13] However, they are typically programmed for standard Fmoc or Boc chemistry. Incorporating this compound requires a "hybrid" or "semi-automated" approach involving manual intervention.
Workflow for Semi-Automated Incorporation
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for the Strategic Incorporation of Z-Hyp-OH in Cyclic Peptide Synthesis
Abstract
The incorporation of N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) into cyclic peptides offers a unique confluence of structural pre-organization and synthetic versatility, making it a valuable tool for drug discovery and development professionals. The hydroxyproline (Hyp) moiety introduces a conformational bias that can significantly influence the final three-dimensional structure of the macrocycle, while the benzyloxycarbonyl (Z) group provides robust N-terminal protection. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful integration of this compound into cyclic peptide scaffolds. We will delve into the critical aspects of orthogonal protection, coupling methodologies to mitigate racemization, and both on-resin and solution-phase cyclization strategies.
Introduction: The Strategic Advantage of this compound in Cyclic Peptide Design
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity, and improved selectivity compared to their linear counterparts.[1] The choice of constituent amino acids is paramount in dictating the final architecture and biological activity of these macrocycles.
Hydroxyproline, a naturally occurring modified amino acid, is a powerful tool for conformational control. The 4-hydroxyl group of (2S, 4R)-hydroxyproline (Hyp) favors an exo ring pucker, which in turn influences the peptide backbone's dihedral angles.[2][3] This pre-organization can be instrumental in promoting a desired conformation conducive to efficient cyclization and potent biological activity.
The benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group for amines.[4] Its stability under the conditions of both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) makes it an excellent choice for specific applications, such as the synthesis of cyclic peptides where N-terminal protection is required during side-chain manipulations or on-resin cyclization.[5]
This application note will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in the synthesis of novel cyclic peptides.
Core Principles and Strategic Considerations
The successful synthesis of a cyclic peptide containing this compound hinges on a well-defined orthogonal protection strategy and the careful selection of coupling and cyclization conditions.
Orthogonal Protection of the Hydroxyproline Side Chain
While the N-terminus is protected by the Z-group, the secondary hydroxyl group of hydroxyproline can be a site of unwanted side reactions, such as acylation, during peptide synthesis. Therefore, it is often necessary to protect this hydroxyl group with a group that is orthogonal to the Z-group and any other side-chain protecting groups used in the synthesis.[6]
A common strategy, particularly in Fmoc-based SPPS, is to use an acid-labile protecting group for the hydroxyl function. This allows for the selective deprotection of the hydroxyl group on-resin for modification or to leave it protected until the final cleavage and deprotection step.
Table 1: Orthogonal Protecting Groups for the Hydroxyl Group of Hydroxyproline
| Protecting Group | Abbreviation | Deprotection Conditions | Compatibility Notes |
| tert-Butyl | tBu | Strong acid (e.g., TFA) | Compatible with Z-group if final deprotection is by hydrogenolysis. |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM) | Allows for selective on-resin deprotection. |
| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | Offers an additional layer of orthogonality. |
The "proline editing" approach is an elegant strategy where Fmoc-Hyp-OH is incorporated into the peptide, and its hydroxyl group is then protected on-resin in an orthogonal manner before continuing the synthesis.[2][7]
Mitigating Racemization during Coupling
The activation of the carboxylic acid of this compound for peptide bond formation can lead to racemization, particularly through the formation of an oxazolone intermediate.[8] The choice of coupling reagent and the addition of racemization-suppressing additives are critical to maintaining the stereochemical integrity of the hydroxyproline residue.
Table 2: Recommended Coupling Reagents and Additives for this compound
| Coupling Reagent | Additive | Base (if required) | Solvent | Key Considerations |
| DIC/HOBt | HOBt | - | DMF, DCM | A classic and cost-effective combination. |
| DIC/OxymaPure® | OxymaPure® | - | DMF, DCM | OxymaPure® is a highly effective and non-explosive alternative to HOBt. |
| HATU/HOAt | HOAt | DIPEA, 2,4,6-collidine | DMF | Highly efficient coupling with low racemization. Use of a hindered base is recommended.[9] |
| PyBOP®/HOBt | HOBt | DIPEA | DMF | A reliable phosphonium-based reagent. |
It is generally recommended to use pre-activation of the this compound with the coupling reagent and additive for a short period before adding it to the deprotected N-terminus of the peptide chain.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound and subsequent cyclization. Optimization may be required based on the specific peptide sequence.
Protocol 1: On-Resin Head-to-Tail Cyclization
This protocol describes the synthesis of a linear peptide on a solid support, followed by on-resin cyclization. This strategy often minimizes intermolecular side reactions due to the pseudo-dilution effect of the resin.[1] An orthogonal protecting group strategy is essential for this approach.
Workflow for On-Resin Cyclization:
Caption: Workflow for on-resin head-to-tail cyclization.
Step-by-Step Protocol:
-
Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin to allow for protected peptide cleavage if needed) using standard Fmoc-SPPS chemistry. For the C-terminal amino acid, use one with a side chain that can be orthogonally protected (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH). Incorporate Fmoc-Hyp(PG)-OH at the desired position, where PG is an orthogonal protecting group such as Trt or tBu. At the final step, couple this compound to the N-terminus.
-
Selective C-terminal Deprotection: Swell the peptide-resin in an appropriate solvent (e.g., DCM). Remove the C-terminal allyl protecting group using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[10]
-
On-Resin Cyclization: Swell the resin in DMF. Add a solution of a coupling reagent (e.g., HATU, 3 eq.), an additive (e.g., HOAt, 3 eq.), and a hindered base (e.g., DIPEA, 6 eq.) in DMF. Allow the reaction to proceed for 4-24 hours at room temperature. Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
Cleavage and Global Deprotection: Wash the resin thoroughly with DMF and DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
-
Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by preparative reverse-phase HPLC.
Protocol 2: Solution-Phase Head-to-Tail Cyclization
In this strategy, the Z-protected linear peptide is first cleaved from the resin and then cyclized in solution. This approach can be advantageous for sequences that are difficult to cyclize on-resin.
Workflow for Solution-Phase Cyclization:
Caption: Workflow for solution-phase head-to-tail cyclization.
Step-by-Step Protocol:
-
Synthesis of Linear Peptide: Synthesize the linear peptide on a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin) using Fmoc-SPPS, incorporating this compound at the N-terminus.
-
Cleavage of Protected Peptide: Cleave the fully protected linear peptide from the resin using a mild acidic solution (e.g., 20% hexafluoroisopropanol in DCM) to keep the side-chain protecting groups and the N-terminal Z-group intact.
-
Purification of Linear Precursor: Purify the protected linear peptide by flash chromatography or preparative HPLC.
-
Solution-Phase Cyclization: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution conditions (typically 0.1-1 mM) that favor intramolecular cyclization over intermolecular oligomerization.[11] Add the coupling reagent (e.g., HATU, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.). Stir the reaction at room temperature for 12-48 hours, monitoring the progress by LC-MS.
-
Z-Group Deprotection: After completion of the cyclization, remove the solvent under reduced pressure. The Z-group can be removed from the cyclic peptide by catalytic hydrogenolysis.[12] Dissolve the protected cyclic peptide in a solvent such as methanol or a mixture of methanol and acetic acid. Add a palladium catalyst (e.g., 10% Pd/C) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by LC-MS).
-
Final Purification: Filter the catalyst and purify the final cyclic peptide by preparative reverse-phase HPLC.
Troubleshooting and Advanced Considerations
-
Low Cyclization Yield: If the cyclization yield is low, consider introducing a "turn-inducing" residue like glycine or a D-amino acid near the cyclization site to pre-organize the linear precursor into a favorable conformation.[13]
-
Dimerization/Oligomerization: In solution-phase cyclization, ensure that high-dilution conditions are strictly maintained. Slower addition of the coupling reagents can also favor intramolecular cyclization.
-
Epimerization: Use a hindered base such as 2,4,6-collidine instead of DIPEA during cyclization to minimize racemization. Performing the reaction at a lower temperature can also be beneficial.
-
Compatibility of Hydrogenolysis: Ensure that the cyclic peptide does not contain other functional groups that are sensitive to catalytic hydrogenation (e.g., methionine, cysteine, tryptophan) before attempting Z-group removal by this method.
Conclusion
The incorporation of this compound into cyclic peptides is a powerful strategy for creating conformationally constrained molecules with potentially enhanced biological properties. A thorough understanding of orthogonal protection schemes, careful selection of coupling and cyclization conditions to minimize side reactions, and the choice between on-resin and solution-phase strategies are key to the successful synthesis of these complex molecules. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the vast potential of this compound in the design and synthesis of novel cyclic peptide therapeutics.
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 4. [Synthesis of small peptides containing hydroxy-amino-acid, and its effects on progesterone production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. How Syngene synthesized a complex cyclic peptide for use in novel drug therapies | Syngene International [syngeneintl.com]
- 9. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Approach for Monitoring the Incorporation of Z-Hyp-OH in Synthetic Peptides
Abstract
The incorporation of non-standard amino acids (nsAAs) is a cornerstone of modern peptide-based drug development, offering avenues to enhance conformational stability, proteolytic resistance, and receptor binding affinity. (4-Hydroxyproline) (Hyp) and its derivatives are particularly valuable for introducing conformational constraints. This application note provides a detailed guide for monitoring the successful incorporation of N-benzyloxycarbonyl-4-hydroxy-L-proline (Z-Hyp-OH), a protected hydroxyproline analog, into a peptide sequence during solid-phase peptide synthesis (SPPS). We present a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation—to ensure the fidelity and purity of the final peptide product. Each section explains the scientific rationale behind the methodology and provides robust, self-validating protocols for confident implementation in a research or drug development setting.
Introduction: The Significance of this compound in Peptide Design
Proline and its analogs are unique among amino acids due to their cyclic side chain, which restricts the peptide backbone's phi (φ) angle and influences the propensity for cis-trans isomerization around the peptide bond.[1][2] This inherent conformational rigidity is a powerful tool for peptide chemists aiming to stabilize specific secondary structures, such as β-turns or polyproline helices, which are often critical for biological activity.[3] The hydroxyl group of 4-hydroxyproline further extends this utility by providing a site for hydrogen bonding or subsequent chemical modification.
This compound (N-Cbz-Hydroxy-L-proline) is a commercially available building block used in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, stable under the basic conditions of Fmoc-based SPPS but readily removable, typically via catalytic hydrogenation.[4][5] Its use allows for the precise insertion of a hydroxyproline residue at a desired position within the peptide sequence.
Verifying the successful and complete incorporation of this compound is non-trivial. Incomplete coupling reactions can lead to deletion sequences, while the unique steric and electronic properties of proline derivatives can sometimes pose challenges to standard analytical workflows.[6][7] Therefore, a multi-pronged analytical approach is essential to confirm not only the presence of the modification but also its precise location and the overall purity of the synthetic peptide.
This guide details a systematic workflow for monitoring this compound incorporation, from crude sample analysis to final product characterization.
Figure 1: Overall workflow for the synthesis and analytical validation of a this compound containing peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the workhorse of peptide analysis, separating molecules based on their hydrophobicity.[8] The incorporation of a hydroxyproline residue in place of a standard proline introduces a hydroxyl group, making the peptide more polar. This increased polarity typically leads to a decrease in retention time on a C18 reversed-phase column compared to its non-hydroxylated counterpart. This predictable shift provides the first piece of evidence for successful incorporation. For crude peptide mixtures, the appearance of a new, earlier-eluting major peak relative to a control synthesis (if available) is a strong positive indicator.
Protocol 2.1: Analytical RP-HPLC for Crude Peptide Analysis
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (post-cleavage and precipitation) in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile) to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample at >12,000 x g for 5 minutes to pellet any insoluble material.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A typical gradient for a 10-30 residue peptide is a linear gradient from 5% to 65% B over 30 minutes. This must be optimized based on the overall hydrophobicity of the peptide sequence.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).
-
-
Data Interpretation (Self-Validation):
-
Primary Peak: Assess the chromatogram for a major peak corresponding to the full-length product.
-
Purity Assessment: Integrate the area of all peaks. The purity is estimated as (Area of Main Peak / Total Area of All Peaks) x 100.
-
Comparison to Control: If a control peptide (e.g., the same sequence with a standard Proline) was synthesized, compare the retention times. The this compound peptide should elute earlier.
-
Troubleshooting Peaks: Later-eluting peaks may indicate deletion sequences (which are often more hydrophobic) or remaining protecting groups. Earlier-eluting peaks could be fragments from incomplete synthesis or cleavage side-products.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides an exact measurement of the peptide's molecular weight, offering definitive proof of the mass change associated with this compound incorporation. The substitution of a Pro residue (C₅H₉NO, MW = 97.12 Da) with a Hyp residue (C₅H₉NO₂, MW = 113.12 Da) results in a mass increase of +16.00 Da . This is the primary signature to look for in the MS spectrum. Tandem MS (MS/MS) takes this a step further by fragmenting the peptide and allowing for the precise localization of this mass modification within the sequence.[9][10]
Figure 2: Mass spectrometry workflow for confirmation and localization of this compound.
Protocol 3.1: LC-MS for Molecular Weight Confirmation
-
Instrumentation: Couple the analytical RP-HPLC system (as described in Protocol 2.1, potentially using a microbore setup for higher sensitivity) to an electrospray ionization (ESI) mass spectrometer.
-
MS1 Full Scan:
-
Acquire mass spectra in positive ion mode across a relevant m/z range (e.g., 400-2000 m/z).
-
The instrument will detect the peptide as a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
-
Data Analysis:
-
Deconvolute the resulting charge state envelope to determine the monoisotopic molecular weight of the peptide.
-
Compare the experimentally observed mass to the theoretical mass calculated for the peptide sequence containing Hyp. The difference should be within the mass accuracy of the instrument (typically < 5 ppm for a high-resolution instrument like an Orbitrap).
-
Table 1: Expected Mass Changes for Verification
| Modification Event | Amino Acid Replaced | Amino Acid Incorporated | Expected Mass Shift (Da) | Rationale |
| Successful Incorporation | Proline (Pro) | Hydroxyproline (Hyp) | +15.9949 | Addition of one oxygen atom. |
| Deletion of Residue | This compound | None | -247.26 | Loss of the entire this compound residue (C₁₃H₁₃NO₄). |
| Incomplete Coupling | Glycine (example) | Incomplete coupling of this compound | -57.02 | Deletion of the intended residue, assuming Gly was the previous one. |
Note: The exact mass of the Z-group (C₈H₇O₂) is removed during standard cleavage/deprotection protocols (e.g., TFA), leaving only the Hyp residue in the final peptide. The table reflects the mass difference in the final, deprotected peptide.
Protocol 3.2: Tandem MS (MS/MS) for Localization
-
Method Setup: Program the mass spectrometer to perform data-dependent acquisition (DDA). In this mode, the instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation (e.g., via collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD).
-
Fragmentation: The peptide backbone will fragment at the amide bonds, producing a series of b- and y-ions.
-
Data Analysis:
-
Use sequencing software to match the observed fragment ion masses to the theoretical fragment masses of the target sequence.
-
Pinpoint the location of the hydroxyproline by identifying the b- or y-ion that contains the +16 Da mass shift. For example, if this compound is at position 'i', all y-ions from yᵢ onwards and all b-ions from bᵢ onwards will carry the mass modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While more resource-intensive, NMR spectroscopy is the only technique that provides atomic-resolution structural information in solution, making it the gold standard for unambiguous characterization.[11][12] For this compound incorporation, specific 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.[13][14] The unique spin system of the proline ring, now altered by the hydroxyl group, provides a distinct fingerprint. Furthermore, NMR can uniquely identify and quantify the populations of cis and trans proline conformers, which can be significantly influenced by the 4-hydroxyl group.[1][2][15]
Protocol 4.1: 2D NMR for Structural Confirmation
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in ~500 µL of a suitable solvent (e.g., 90% H₂O / 10% D₂O or 100% D₂O) to a final concentration of 0.5-5 mM.[12] The choice of solvent depends on the desire to observe exchangeable amide protons.
-
Adjust the pH to a value where the peptide is stable and soluble (typically pH 4-6).
-
-
NMR Experiments:
-
1D ¹H Spectrum: Acquire a simple proton spectrum to assess sample purity and concentration.
-
2D TOCSY: This experiment reveals scalar couplings between protons within the same amino acid residue (spin system). The pattern for hydroxyproline will be distinct from proline due to the Cγ proton being shifted downfield by the attached hydroxyl group.
-
2D NOESY: This experiment identifies protons that are close in space (< 5 Å), which is essential for sequential assignment (linking one amino acid to the next) and confirming the overall fold.[16] The chemical shift difference between Cβ and Cγ in proline is a reliable indicator of the cis/trans isomer form.[2]
-
-
Data Interpretation:
-
Spin System Identification: In the TOCSY spectrum, trace the correlations to identify the complete spin system for each residue. The Hyp residue will show a unique pattern and chemical shifts for its β, γ, and δ protons compared to a standard proline.
-
Sequential Assignment: Use the NOESY spectrum to walk along the peptide backbone by observing NOEs between the alpha-proton of one residue (Hαᵢ) and the amide proton of the next (HNᵢ₊₁).
-
Confirmation of Hyp: The presence of a spin system with chemical shifts characteristic of hydroxyproline, correctly placed in the sequence via NOE contacts, provides unequivocal proof of incorporation.
-
Edman Degradation
Expertise & Experience: Edman degradation is a classic chemical method for sequencing a peptide from its N-terminus.[17][18] In this process, the N-terminal residue is labeled with phenyl isothiocyanate (PITC), cleaved off, and identified via chromatography.[19] The cycle is then repeated on the shortened peptide. When the cycle reaches the position of the incorporated hydroxyproline, the resulting phenylthiohydantoin (PTH) derivative (PTH-Hyp) will have a distinct chromatographic retention time compared to PTH-Pro and all other standard PTH-amino acids.
Protocol 5.1: Automated Edman Sequencing
-
Sample Preparation: Load 10-100 picomoles of the purified peptide onto the sequencer's sample support membrane.
-
Automated Sequencing: Initiate the automated sequencing protocol on a protein sequencer. The instrument will perform the coupling, cleavage, and conversion steps for each cycle.
-
PTH-Amino Acid Analysis: The PTH-amino acid from each cycle is automatically injected onto an HPLC system for identification.
-
Data Interpretation:
-
The output will be a series of chromatograms, one for each cycle.
-
At the cycle corresponding to the expected position of this compound, a peak should appear at the calibrated retention time for PTH-Hyp.
-
The absence of a peak for PTH-Pro at this position and the presence of PTH-Hyp provides direct, sequential evidence of successful substitution. A major drawback is that this technique is limited to peptides typically under 50-60 residues in length.[17]
-
Conclusion: A Self-Validating, Orthogonal Approach
No single analytical method can provide a complete picture of a synthetic peptide's identity and purity. By employing a strategic combination of RP-HPLC, mass spectrometry, NMR, and Edman degradation, researchers can build a comprehensive and self-validating dataset. RP-HPLC provides an initial assessment of purity and an indication of incorporation. High-resolution mass spectrometry offers definitive confirmation of the correct molecular weight, while tandem MS precisely localizes the modification. For ultimate structural proof, 2D NMR confirms the atomic connectivity and solution-state conformation. Finally, Edman degradation provides sequential evidence, validating the N-terminal sequence and the position of the nsAA. This multi-modal workflow ensures the highest level of confidence in the synthesized peptide, a critical requirement for its use in drug discovery and development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. imrpress.com [imrpress.com]
- 3. Investigation of the cis – trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05746K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. An integrative characterization of proline cis and trans conformers in a disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Edman degradation - Wikipedia [en.wikipedia.org]
- 18. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Incorporation of Z-Hyp-OH in the Synthesis of Bioactive Peptides
Introduction: The Significance of Hydroxyproline and the Role of Z-Hyp-OH
Hydroxyproline (Hyp) is a non-proteinogenic amino acid critical to the structure and function of many bioactive peptides. It is most famously known as a key component of collagen, where the hydroxylation of proline residues is essential for the stability of the iconic triple-helix structure.[1] Beyond structural roles, small, Hyp-containing peptides such as Prolyl-Hydroxyproline (Pro-Hyp) and Hydroxyprolyl-Glycine (Hyp-Gly) have been identified as potent signaling molecules that can promote cellular homeostasis, enhance fibroblast growth, and support tissue repair.[2][3] The presence of Hyp can also increase a peptide's resistance to degradation by proteases, enhancing its bioavailability and therapeutic potential.[4]
Synthesizing peptides containing Hyp requires a protected form of the amino acid that can be seamlessly integrated into standard synthesis workflows. N-Benzyloxycarbonyl-L-hydroxyproline (this compound or Cbthis compound) is a crucial building block for this purpose. The benzyloxycarbonyl (Z or Cbz) group serves as an N-α-protecting group that is orthogonal to the two dominant strategies in modern peptide synthesis: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[5][6] This orthogonality allows for selective deprotection and modification, making this compound an invaluable tool for complex synthetic schemes, fragment condensations, and strategies where precise control over the N-terminus is required.
This guide provides a detailed overview of the strategic application of this compound in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, complete with detailed protocols, troubleshooting advice, and a case study on the synthesis of a collagen-like peptide.
Physicochemical Properties and Handling of this compound
Proper handling and storage of the starting material are paramount for successful synthesis. This compound is a stable, crystalline solid, but adherence to recommended storage conditions will ensure its integrity.
| Property | Value | Reference(s) |
| Chemical Name | N-Benzyloxycarbonyl-L-hydroxyproline | [7] |
| Synonyms | This compound, Cbthis compound, Z-L-4-Hydroxyproline | [7] |
| CAS Number | 13504-85-3 | [5][7] |
| Molecular Formula | C₁₃H₁₅NO₅ | [5][7] |
| Molecular Weight | 265.26 g/mol | [5][7] |
| Appearance | White to off-white powder/crystalline solid | [5][7] |
| Melting Point | 104-107 °C | [5][7] |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol. | [8][9] |
| Storage | Store at room temperature, keep dry. | [8] |
Core Synthetic Strategy and Decision Making
The decision to use this compound is primarily driven by the need for an orthogonal protecting group strategy. The Z-group is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc removal and final cleavage from most resins.[6] Its removal requires specific, non-standard conditions, typically catalytic hydrogenation.[10][11]
To Protect the Hydroxyl Side-Chain?
A key strategic consideration for any hydroxyl-containing amino acid is whether to protect the side-chain.
-
Standard Recommendation (Unprotected): For most applications using modern coupling reagents (e.g., HATU, HBTU, HCTU), the hydroxyl group of this compound does not require protection. These reagents are highly efficient and selective for the carboxyl group, minimizing the risk of O-acylation.[12][13] Leaving the hydroxyl group free simplifies the synthesis, reduces costs, and avoids an additional deprotection step.
-
When to Consider Protection: In syntheses of exceptionally long or complex peptides, or when using less specific activation methods, O-acylation can become a concern. In such cases, a different starting material like Z-Hyp(tBu)-OH would be required, where the tert-butyl (tBu) group offers acid-labile protection.[11][14] However, for the direct application of this compound, the protocols in this guide assume an unprotected side-chain. Potential O-acylation is addressed in the Troubleshooting section.
SPPS vs. Solution-Phase Synthesis
The choice between solid-phase and solution-phase synthesis depends on the scale and goal of the project. The following flowchart can guide this decision.
Caption: Decision flowchart for selecting a synthesis strategy.
Protocol 1: Incorporation of this compound via SPPS
This protocol details the manual incorporation of this compound onto a resin-bound peptide chain (H₂N-Peptide-Resin) using the Fmoc/tBu strategy, followed by the critical on-resin deprotection of the Z-group.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagents: HBTU, HATU, or DIC/Oxyma Pure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
For Deprotection: Palladium on carbon (Pd/C, 10%), Ammonium formate (HCOONH₄) or other hydrogen donor, Methanol (MeOH)
-
Standard SPPS reaction vessel and shaker
Step-by-Step Coupling Protocol
-
Resin Preparation: Swell the H₂N-Peptide-Resin in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and the coupling agent (see Table 2) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, continue coupling for another hour or consider a double coupling.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
Table 2: Recommended Coupling Reagents for this compound
| Coupling Reagent | Equivalents (vs. Resin) | Co-reagent/Base | Typical Time | Notes | Reference(s) |
| HBTU | 2.9 eq. | DIPEA (6 eq.) | 1-2 h | Highly efficient, forms soluble byproducts. Standard choice for most couplings. | [12] |
| HATU | 2.9 eq. | DIPEA (6 eq.) | 1 h | More reactive than HBTU, excellent for sterically hindered couplings. Minimizes racemization. | [12] |
| DIC / Oxyma Pure | 3 eq. / 3 eq. | DIPEA (6 eq.) | 2-4 h | Cost-effective and minimizes racemization. DIC forms a soluble urea byproduct. | [13] |
On-Resin Z-Group Deprotection via Catalytic Transfer Hydrogenation (CTH)
CTH is the preferred method for Z-group removal on a solid support as it avoids the use of pressurized hydrogen gas.[10][14]
-
Resin Preparation: After coupling this compound and washing, swell the Z-Hyp-Peptide-Resin in the reaction solvent (e.g., a 1:1 mixture of DMF/MeOH).
-
Reagent Preparation: Prepare a saturated solution of the hydrogen donor, ammonium formate (HCOONH₄), in methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst (0.25 eq. by weight relative to the resin) to the resin slurry. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (N₂ or Ar).
-
Hydrogenation Reaction: Add the ammonium formate solution (10-20 eq.) to the reaction vessel. Seal the vessel and agitate gently at room temperature. The reaction progress can be monitored by HPLC/MS analysis of a small cleaved sample. Reaction is typically complete in 2-12 hours.
-
Catalyst Removal: Once deprotection is complete, filter the reaction mixture through a pad of celite to meticulously remove all traces of the palladium catalyst. Wash the resin extensively with DMF, water, and MeOH to remove the catalyst and donor byproducts.
-
Verification: Perform a Kaiser test. A positive result (blue color) confirms the presence of the newly freed amine. The resin is now ready for the next coupling cycle.
Caption: SPPS workflow for incorporating this compound.
Protocol 2: this compound in Solution-Phase Synthesis
Solution-phase synthesis is ideal for producing large quantities of peptide fragments. This protocol describes coupling this compound to the N-terminus of a protected peptide ester (e.g., H₂N-Peptide-OMe).
Materials and Reagents
-
This compound
-
Protected peptide fragment with a free N-terminus (e.g., H-Gly-OMe·HCl)
-
Coupling Reagent: DCC or EDC·HCl
-
Additive: HOBt or Oxyma Pure
-
Base: N-Methylmorpholine (NMM) or DIPEA
-
Solvents: DCM, Ethyl Acetate (EtOAc), Dioxane
-
For Deprotection: Pd/C (10%), H₂ gas or Ammonium Formate
-
Aqueous solutions for workup: 5% NaHCO₃, 1 M HCl, Brine
Step-by-Step Protocol
-
Reactant Preparation: Dissolve this compound (1.0 eq.), the peptide ester hydrochloride salt (1.0 eq.), and HOBt (1.1 eq.) in DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add NMM (1.1 eq.) to neutralize the hydrochloride salt.
-
Coupling: Add the coupling reagent (e.g., DCC, 1.1 eq.) to the cold solution. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup:
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), 5% NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide.
-
-
Purification: Purify the crude product by flash chromatography or recrystallization.
-
Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the purified Z-Hyp-Peptide-OMe in methanol.
-
Add Pd/C catalyst (10% by weight).
-
Stir the suspension under an atmosphere of hydrogen gas (using a balloon) for 2-8 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide fragment.
-
Case Study: Synthesis of a Collagen-Like Peptide
Collagen-like peptides, often composed of repeating (Gly-Pro-Hyp)n sequences, are used in biomaterials and tissue engineering.[1] The synthesis of a short segment, Ac-(Gly-Pro-Hyp)₂-NH₂, demonstrates the utility of this compound.
Synthetic Scheme:
-
SPPS: Synthesize the Gly-Pro sequence on a Rink Amide resin using standard Fmoc-SPPS.
-
Incorporate this compound: Couple this compound to the N-terminal Glycine.
-
CTH Deprotection: Remove the Z-group on-resin using the CTH protocol.
-
Elongation: Continue with standard Fmoc-SPPS to add the next Gly-Pro sequence.
-
Final Coupling & Capping: Couple the final this compound, deprotect the Z-group, and cap the N-terminus with acetic anhydride.
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase HPLC to yield the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | - Steric hindrance.- Inefficient activation. | - Extend coupling time to 3-4 hours.- Switch to a more potent coupling reagent like HATU.- Perform a double coupling (repeat the coupling step with fresh reagents). |
| Incomplete Z-Group Deprotection | - Catalyst poisoning (e.g., by sulfur-containing residues).- Poor catalyst access to the resin core.- Inactive catalyst or insufficient hydrogen donor. | - Ensure the peptide sequence does not contain unprotected Cys or Met upstream.- Use a more swellable resin (e.g., ChemMatrix®).- Increase the amount of catalyst and/or hydrogen donor.- Use fresh, high-quality Pd/C catalyst. |
| Low Yield after Final Cleavage | - O-acylation of the Hyp hydroxyl group during coupling, leading to a branched byproduct. | - This is rare with aminium/uronium reagents but possible.- Use a milder base than DIPEA, such as 2,4,6-collidine, during coupling.- If the problem persists, consider using Z-Hyp(tBu)-OH as the building block. |
| Difficulty Filtering Pd/C Catalyst | - Catalyst particles are too fine.- Resin beads have fragmented. | - Use a thicker pad of celite for filtration.- Avoid excessive mechanical agitation during the CTH step to prevent resin fragmentation. |
Conclusion
This compound is a powerful and versatile building block for introducing the critical hydroxyproline residue into bioactive peptides. Its key advantage lies in the orthogonality of the Z-protecting group, which provides chemists with the flexibility to perform selective deprotections and complex modifications that are incompatible with standard Fmoc or Boc strategies. While the on-resin deprotection via catalytic transfer hydrogenation requires careful execution, it is a well-established and reliable method. By understanding the strategic considerations and following the robust protocols outlined in this guide, researchers can confidently leverage this compound to advance the synthesis of novel and potent peptide-based therapeutics and biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Z-Hyp(Tbu)-OH [myskinrecipes.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Fmoc-Hyp(tBu)-OH, 98% 122996-47-8 India [ottokemi.com]
Troubleshooting & Optimization
Technical Support Center: Z-Hyp-OH Coupling in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH). Due to its unique structural properties, this compound presents specific hurdles in SPPS. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your coupling efficiency and ensure the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
This compound is challenging primarily due to two structural features:
-
Secondary Amine: As a proline derivative, its N-terminus is a secondary amine. This is less nucleophilic and more sterically hindered than the primary amine of other amino acids, which slows down the kinetics of the coupling reaction.
-
Steric Hindrance: The bulky N-α-benzyloxycarbonyl (Z or Cbz) protecting group, combined with the rigid five-membered ring of the hydroxyproline, creates significant steric hindrance.[1][2] This bulkiness can impede the approach of the activated carboxyl group to the resin-bound N-terminal amine.
Q2: What are the common signs of inefficient this compound coupling?
Incomplete coupling manifests in several ways that can be detected during and after synthesis:
-
Positive Monitoring Tests: A positive result from a qualitative test performed on a small sample of resin beads post-coupling indicates the presence of unreacted free amines. For the secondary amine of proline derivatives, the Chloranil test is appropriate, while the Kaiser test is used for primary amines.[3]
-
Low Crude Purity: HPLC analysis of the crude peptide will show a complex profile with multiple peaks, where the target peptide peak is a minor component.
-
Deletion Sequences: Mass spectrometry (MS) analysis will reveal the presence of peptide sequences missing the Hyp residue (a mass difference corresponding to the this compound residue). This is a direct confirmation of coupling failure.[4]
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard carbodiimide activators like DIC alone are often inefficient.[5] More potent, modern coupling reagents are required. These are typically aminium/uronium or phosphonium salts that form highly reactive esters.[6]
-
Aminium/Uronium Reagents: HATU , HCTU , and COMU are highly recommended.[7] HATU, in particular, generates a highly reactive OAt-ester and benefits from the anchimeric assistance of the pyridine nitrogen in its leaving group (HOAt), making it one of the most efficient reagents for difficult couplings.[8]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices. They are known to be effective for hindered systems and can help minimize racemization.[6][9]
Q4: Should the side-chain hydroxyl group of this compound be protected?
The "Z" in this compound refers to the N-α protecting group, not the side-chain hydroxyl.[10][11] In standard Fmoc- or Boc-based SPPS, the hydroxyl group of hydroxyproline can often be left unprotected. However, O-acylation by the incoming activated amino acid can occur as a side reaction, especially with highly activated systems. If you observe byproducts with an unexpected mass increase corresponding to an extra amino acid, protecting the hydroxyl group with an acid-labile group like tert-butyl (tBu) is a viable strategy.
Q5: What is a "double coupling" strategy and is it necessary for this compound?
A double coupling is the practice of repeating the coupling step with a fresh solution of amino acid and reagents immediately after the first coupling, before proceeding to the next deprotection step.[2] For a challenging residue like this compound, a double coupling is highly recommended and often essential to drive the reaction to completion and achieve a high-purity final product.[12][13]
Troubleshooting Guide: Inefficient this compound Coupling
This section addresses specific problems, their probable causes, and validated solutions to get your synthesis back on track.
| Problem | Probable Cause(s) | Recommended Solutions & Actions |
| Positive Chloranil Test After Coupling | 1. Steric Hindrance: The primary reason for slow kinetics with this compound. 2. Insufficient Reagent Activity/Excess: The chosen coupling reagent may not be potent enough, or the equivalents used are too low. 3. Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking access to the N-terminal amine.[4][14] | 1. Perform a Double Coupling: Immediately drain the reaction vessel and repeat the coupling step with fresh reagents.[13] 2. Upgrade Your Reagent: Switch to a more powerful coupling reagent like HATU or COMU.[15] 3. Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[3] 4. Extend Reaction Time: Increase the coupling time to 1-2 hours for each coupling step.[13] |
| Low Crude Purity & Significant Deletion Sequence in MS | 1. Chronic Coupling Failure: The coupling protocol is fundamentally inadequate for this specific step. 2. Reagent Degradation: Coupling reagents, especially in solution, can degrade over time. | 1. Revise Synthesis Protocol: Proactively implement a double coupling with HATU or COMU as the standard procedure for the this compound residue. 2. Use Fresh Reagents: Prepare coupling reagent solutions immediately before use. 3. Optimize Solvents: Switch from DMF to NMP or use a solvent mixture to improve solvation and disrupt aggregation. |
| Racemization Detected | 1. Over-activation: Some coupling reagents and strong bases can increase the risk of epimerization, particularly for sensitive residues.[16] 2. Prolonged Activation Time: Allowing the pre-activation mix to stand for too long before adding it to the resin can increase racemization. | 1. Use Racemization-Suppressing Additives: Ensure your coupling formulation includes an additive like Oxyma Pure or HOAt. Reagents like HATU and COMU already incorporate these.[17] 2. Control Base Equivalents: Use a non-nucleophilic base like DIPEA and avoid a large excess. 3. Minimize Pre-activation Time: Add the activated amino acid mixture to the resin promptly after preparation (typically within 2-5 minutes).[3] |
Data Presentation: Comparison of Coupling Reagents for Hindered Systems
The choice of coupling reagent is critical. The following table provides a comparative overview of common reagents used for sterically hindered couplings.
| Coupling Reagent | Typical Yield for Hindered Couplings | Racemization Risk | Key Advantages |
| HATU | High to Excellent | Low | Highly efficient due to OAt ester formation; rapid kinetics. |
| COMU | High to Excellent | Low | High reactivity, often considered superior to HBTU; byproducts are water-soluble.[18] |
| HBTU | Good to High | Low | A reliable and widely used reagent for routine and difficult synthesis.[6][9] |
| PyBOP | Good to High | Low | Phosphonium salt, avoids guanidinylation side reactions possible with uronium salts.[6] |
| DIC/HOBt | Moderate to Good | Moderate | Cost-effective, but can be sluggish for highly hindered couplings.[17][19] |
Experimental Protocols
Protocol 1: High-Efficiency Single Coupling of this compound with HATU
This protocol is a starting point for optimizing the coupling of this compound.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for 20-30 minutes. Drain the DMF.
-
Activation Mixture Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution.
-
Gently agitate the mixture for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated mixture to the drained peptide-resin.
-
Agitate the reaction vessel for at least 1 hour at room temperature.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (5 x 1 min) to remove all excess reagents and byproducts.[3]
-
-
Monitoring:
-
Take a small sample of resin beads and perform the Chloranil test (see Protocol 3) to check for completion. A negative result (yellow/colorless beads) indicates a complete reaction. If the result is positive, proceed immediately to a second coupling.
-
Protocol 2: Double Coupling Strategy for this compound
This is the recommended approach for ensuring maximum incorporation of this compound.
-
First Coupling: Perform all steps (1-4) of Protocol 1.
-
Second Coupling: Without performing any monitoring test, immediately repeat the coupling step.
-
Prepare a fresh activation mixture as described in Protocol 1, Step 2.
-
Add the new mixture to the resin and agitate for another 1 hour.
-
-
Final Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation: Perform the Chloranil test to confirm the completeness of the double coupling before proceeding to the N-terminal deprotection of the next amino acid in your sequence.
Protocol 3: Chloranil Test for Secondary Amines
This qualitative test detects the presence of unreacted secondary amines (like proline and hydroxyproline) on the resin.
-
Sample Preparation: Transfer a small sample of dried resin beads (approx. 1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of acetone and 2-3 drops of a saturated solution of chloranil in toluene.
-
Incubation: Heat the mixture at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A blue or green color develops on the beads or in the solution, indicating the presence of free secondary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Visualization of Workflows
Troubleshooting Workflow for this compound Coupling Failure
This diagram outlines the decision-making process when a coupling reaction is suspected to be incomplete.
Caption: Decision workflow for troubleshooting incomplete this compound coupling.
SPPS Double Coupling Cycle
This diagram illustrates the workflow for incorporating a difficult amino acid using a double coupling strategy.
Caption: Workflow diagram for a double coupling cycle in SPPS.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of Z-Hyp-OH during Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization when incorporating N-carbobenzoxy-trans-4-hydroxy-L-proline (Z-Hyp-OH) into peptide sequences. Maintaining stereochemical integrity is paramount for the final structure, biological activity, and therapeutic efficacy of synthetic peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the racemization of this compound.
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization (or epimerization in the context of molecules with multiple chiral centers) is the conversion of a pure enantiomer—in this case, the desired L-isomer of hydroxyproline—into its mirror image, the D-isomer, during a chemical process.[1][2] The precise three-dimensional structure of a peptide is dictated by the specific stereochemistry of each amino acid. The inadvertent incorporation of D-hydroxyproline instead of L-hydroxyproline can lead to misfolded peptides, altered binding affinities, reduced biological activity, and potential immunogenicity, thereby compromising research outcomes and therapeutic potential.[2][3]
Q2: What is the primary mechanism of racemization for N-protected amino acids like this compound?
A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][4] This occurs when the carboxyl group of the this compound is activated by a coupling reagent. The activated intermediate can then cyclize. The proton on the alpha-carbon (Cα) of the oxazolone ring is significantly more acidic than in the parent amino acid and can be readily abstracted by a base. This creates a planar, achiral enolate intermediate. When this intermediate is attacked by the amine component of the growing peptide chain, it can be protonated from either face, resulting in a mixture of both L- and D-isomers in the final peptide.[1][4]
Q3: Are proline derivatives like this compound susceptible to racemization? I thought the ring structure offered protection.
A3: This is a common misconception. While the rigid pyrrolidine ring of proline and hydroxyproline prevents racemization in some specific contexts (e.g., during peptide fragment coupling when it is the C-terminal residue), they are still susceptible to racemization during the activation step of standard solid-phase peptide synthesis (SPPS). In fact, certain coupling additives, most notably 1-hydroxybenzotriazole (HOBt), have been shown to act as efficient catalysts for the racemization of proline and hydroxyproline esters, a phenomenon linked to the formation of a cyclic carbinol-amine derivative.[5] Therefore, careful selection of coupling reagents and additives is crucial.
Q4: Which experimental factors have the greatest impact on this compound racemization?
A4: Several factors synergistically influence the extent of racemization:
-
Coupling Reagents & Additives: This is the most critical factor. The combination of a carbodiimide like DIC with an additive like HOBt can lead to significant racemization with proline derivatives.[5] Onium salts (like HBTU/HATU) in the presence of a strong base also pose a high risk.[6][7]
-
Base: The presence, strength, and concentration of the tertiary amine base (e.g., DIPEA, NMM) used for neutralization or catalysis can directly promote racemization by abstracting the alpha-proton.[4][8]
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates involved in the racemization pathway, potentially increasing epimerization levels.[4][9]
-
Temperature: Higher reaction temperatures accelerate the rate of both the desired peptide bond formation and the undesired racemization side reaction.[9]
Section 2: Troubleshooting Guide: High Racemization Detected
This guide provides a logical workflow to diagnose and resolve issues of high epimerization observed in your peptide synthesis.
Q: I've detected >5% D-Hyp in my final peptide. What's the most likely cause?
A: A racemization level above 2-5% indicates a significant issue with the coupling protocol. The most probable cause is an suboptimal combination of coupling reagent, additive, and base. Refer to the table below to evaluate your current method against recommended low-racemization alternatives.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent Combination | Base Requirement | Racemization Risk for Hyp | Recommendation |
| DIC / HOBt | Optional (tertiary amine) | High | Not recommended. HOBt can catalyze Hyp racemization.[5] |
| HATU / DIPEA | Required (strong base) | High | Not recommended. The combination of a potent activator and a strong base is high-risk.[6] |
| HBTU / DIPEA | Required (strong base) | Moderate to High | Use with caution. Consider replacing DIPEA with a weaker base like NMM. |
| PyBOP / DIPEA | Required (strong base) | Moderate | A potential alternative to aminium/uronium salts, but base is still a concern.[10] |
| DIC / HOAt | Optional | Low | Good option. HOAt is a more effective racemization suppressant than HOBt.[1] |
| DIC / Oxyma | Optional | Very Low | Highly Recommended. This combination is one of the most effective at preventing racemization for sensitive amino acids.[6] |
Q: I'm using DIC/HOBt, which I thought was a low-racemization method. Why am I still seeing epimerization?
A: While the DIC/HOBt combination is a classic method that effectively suppresses racemization for many amino acids, it has a specific and documented adverse effect on proline and its derivatives. Studies have shown that HOBt can paradoxically catalyze the racemization of activated proline and hydroxyproline residues.[5] The recommended course of action is to replace HOBt with a modern, non-catalytic additive like Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) or, alternatively, HOAt (1-Hydroxy-7-azabenzotriazole).[1][6]
Section 3: Recommended Protocols
Protocol 1: Low-Racemization Peptide Coupling of this compound using DIC/Oxyma
This protocol is designed to minimize epimerization by using a carbodiimide activator in conjunction with a superior racemization-suppressing additive under base-free conditions.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)
-
DIC (N,N'-Diisopropylcarbodiimide) (3 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Ice bath
Procedure:
-
Resin Preparation: a. Swell the peptide-resin in the chosen solvent (DCM is preferred to minimize polarity-driven side reactions) for 30 minutes in a peptide synthesis vessel. b. If starting from a protected N-terminus, perform the standard deprotection protocol (e.g., 20% piperidine in DMF for Fmoc-SPPS) and wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (3 eq) and Oxyma (3 eq) in a minimal amount of DMF or DCM. b. Cool the vial in an ice bath (0°C). c. Add DIC (3 eq) to the cooled amino acid/Oxyma solution. d. Allow the solution to pre-activate for 5-10 minutes at 0°C. e. Drain the solvent from the prepared peptide-resin. f. Immediately add the activated this compound solution to the resin.
-
Reaction and Monitoring: a. Agitate the reaction mixture at room temperature for 2-4 hours. b. Perform a qualitative test (e.g., Kaiser test) to monitor the reaction progress. Note: Proline derivatives give a characteristic reddish-brown or faint yellow with the Kaiser test; the chloranil test is a more reliable alternative.[3] c. If the reaction is incomplete after 4 hours, allow it to proceed longer, but avoid heating.
-
Washing: a. Once the reaction is complete (negative Kaiser or chloranil test), drain the reaction solvent. b. Wash the resin thoroughly to remove excess reagents and byproducts: 3x DMF, 3x DCM, 3x DMF.
Protocol 2: Quantification of Hydroxyproline Racemization by Chiral HPLC Analysis
This protocol provides a reliable method to determine the D/L ratio of hydroxyproline in your final, purified peptide.[3][11]
Materials:
-
Purified, lyophilized peptide (approx. 1 mg)
-
6 M Hydrochloric Acid (HCl)
-
Hydrolysis tube and vacuum sealing apparatus
-
Heating block or oven (110°C)
-
Nitrogen stream or vacuum concentrator
-
Derivatization Reagent: Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) or Marfey's Reagent (FDAA)
-
Borate buffer (e.g., 1 M, pH 9.0)
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for HPLC
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Peptide Hydrolysis: a. Accurately weigh ~1 mg of the peptide into a hydrolysis tube. b. Add 0.5 mL of 6 M HCl. c. Seal the tube under vacuum. d. Heat at 110°C for 24 hours to ensure complete hydrolysis.[11] e. After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the amino acid hydrolysate in a known volume (e.g., 200 µL) of 0.1 M HCl.
-
Derivatization with L-FDVA: a. To 50 µL of the amino acid hydrolysate, add 100 µL of 1 M borate buffer (pH 9.0). b. Add 100 µL of a 1% (w/v) solution of L-FDVA in acetone. c. Vortex the mixture and heat at 40°C for 1 hour. d. Cool the reaction and neutralize by adding 50 µL of 1 M HCl. e. Dilute the sample with the HPLC mobile phase and filter through a 0.22 µm syringe filter before analysis.
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient suitable for separating the derivatized amino acids (e.g., 10% to 60% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Analysis: The L-FDVA derivatives of L-Hyp and D-Hyp are now diastereomers and will elute at different retention times. Integrate the peak areas for both isomers. The percentage of racemization is calculated as: [% D-isomer] = [Area(D-Hyp) / (Area(D-Hyp) + Area(L-Hyp))] * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Side reactions of Z-Hyp-OH in peptide synthesis and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges of incorporating non-standard amino acids like N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) into your peptide sequences. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent common side reactions, ensuring the integrity and success of your synthesis.
Troubleshooting Guide: Addressing Specific Issues with this compound
This section directly addresses specific problems you may encounter during the synthesis of peptides containing this compound. We delve into the root causes of these issues and provide actionable, step-by-step protocols to mitigate them.
Question 1: I'm observing significant racemization of the hydroxyproline residue in my peptide. What's causing this and how can I minimize it?
Answer:
Racemization at the α-carbon of an amino acid is a critical side reaction that can compromise the biological activity of your final peptide. While the urethane-type linkage of the Z-group generally helps to suppress racemization, certain conditions can still promote the loss of stereochemical integrity.[1]
Root Causes of Racemization:
-
Over-activation: The primary pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] This occurs when the carboxyl group is excessively activated, making the α-proton more acidic and susceptible to abstraction by a base.
-
Base Strength and Steric Hindrance: The choice and amount of tertiary amine base used during the coupling step are crucial.[2] Strong, sterically unhindered bases like triethylamine (TEA) can more readily abstract the α-proton, leading to higher levels of racemization compared to bulkier bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4]
-
Prolonged Activation Times: Leaving the activation mixture for an extended period before adding the amine component increases the opportunity for oxazolone formation and subsequent racemization.
Prevention Strategies & Protocols:
To minimize racemization, a carefully optimized coupling strategy is essential.
Recommended Protocol for Low-Racemization Coupling of this compound:
-
Pre-dissolve: Separately dissolve this compound (1 eq.) and your coupling additive (e.g., HOBt or Oxyma, 1 eq.) in a minimal amount of DMF.
-
Activator Addition: Add the coupling reagent (e.g., DIC, 1 eq.) to the this compound/additive solution and allow it to pre-activate for a short period (typically 2-5 minutes).
-
Base Addition: Just before adding the activated amino acid to the resin, add a sterically hindered base (e.g., DIPEA, 2 eq.).
-
Coupling: Immediately add the activated mixture to the deprotected resin and allow the coupling reaction to proceed. Monitor the reaction for completion.
dot
Caption: Workflow for minimizing racemization of this compound.
Table 1: Comparison of Common Bases and Their Impact on Racemization
| Base | Steric Hindrance | Basicity | Tendency for Racemization |
| Triethylamine (TEA) | Low | High | High |
| N,N-Diisopropylethylamine (DIPEA) | High | Moderate | Low |
| 2,4,6-Collidine | High | Low | Very Low |
Question 2: My final product shows a significant peak corresponding to a piperidide adduct. How does this happen with this compound and what's the solution?
Answer:
Piperidide formation is a side reaction typically associated with Fmoc-based solid-phase peptide synthesis (SPPS), where piperidine is used for Fmoc deprotection.[5][6] While this compound itself is not directly involved in the deprotection step, its presence in a sequence synthesized using Fmoc chemistry can still lead to this impurity.
Mechanism of Piperidide Formation:
This side reaction is most commonly observed with aspartic acid residues, which can form a succinimide (aspartimide) intermediate upon repeated exposure to piperidine.[7][8] This five-membered ring is susceptible to nucleophilic attack by piperidine, leading to the formation of piperidide byproducts. While less common with other amino acids, any residue that can form a stable cyclic intermediate under basic conditions could potentially undergo a similar reaction.
Although this compound is not as prone to this as Asp, prolonged exposure of the entire peptide chain to the basic deprotection conditions can lead to side reactions on other susceptible residues within the sequence.
Prevention and Mitigation:
-
Reduced Piperidine Concentration/Exposure Time: Optimize your Fmoc deprotection steps to use the minimum concentration and time necessary for complete removal of the Fmoc group. Modern fast-flow synthesizers often use shorter, more frequent deprotection pulses.
-
Use of Additives: Adding 0.1 M of an additive like HOBt to your 20% piperidine in DMF deprotection solution can help to suppress aspartimide formation, and by extension, piperidide adducts.[8]
-
Alternative Deprotection Reagents: For particularly sensitive sequences, consider using a milder base for deprotection, such as piperazine or DBU in combination with a scavenger.[9] However, DBU can also catalyze aspartimide formation and should be used with caution.[9][10]
dot
Caption: Pathway of piperidide formation and prevention.
Question 3: I'm concerned about the stability of the Z-group during my synthesis, particularly during repeated coupling and deprotection cycles. Can it be prematurely cleaved?
Answer:
The benzyloxycarbonyl (Z) group is known for its stability under a range of conditions, which is one of its key advantages.[1][11] It is generally stable to the moderately acidic and basic conditions used in both Boc and Fmoc SPPS.[12]
Stability Profile of the Z-Group:
-
Stable to:
-
Cleaved by:
Therefore, in a standard Fmoc-based SPPS workflow, the Z-group on a hydroxyproline residue should remain intact throughout the chain elongation process. Premature cleavage is highly unlikely under these conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for incorporating this compound to minimize side reactions?
A1: The choice of coupling reagent is critical. For minimizing racemization, carbodiimides like DIC are a good choice, especially when used with additives.[14][15] Phosphonium-based reagents like PyBOP® and HBTU are also very efficient but should be used with a sterically hindered base like DIPEA.[14][16] HATU is a highly effective reagent known for fast coupling and low epimerization rates.[15][17]
Table 2: Recommended Coupling Reagents for this compound
| Reagent Class | Examples | Additive | Base | Key Advantages |
| Carbodiimide | DIC, EDC | HOBt, Oxyma | DIPEA | Cost-effective, low racemization with additives.[14] |
| Phosphonium | PyBOP®, HBTU | (Internal) | DIPEA | High coupling efficiency, good for hindered couplings.[14] |
| Aminium | HATU, HCTU | (Internal) | DIPEA | Very fast, low racemization, highly effective.[16][17] |
Q2: Can I use this compound in an automated peptide synthesizer with a standard Fmoc-SPPS protocol?
A2: Yes, this compound is compatible with automated Fmoc-SPPS. The Z-group's stability to piperidine allows it to be treated like any other amino acid with a permanent side-chain protecting group.[12] No special modifications to the standard deprotection steps are required. However, as with any non-standard amino acid, it is advisable to perform a double coupling to ensure the reaction goes to completion, especially if the preceding amino acid is sterically hindered.
Q3: Does the hydroxyl group of this compound require protection during synthesis?
A3: In most standard Fmoc or Boc SPPS protocols, the hydroxyl group of hydroxyproline does not require protection.[18] Its nucleophilicity is generally low enough that it does not significantly compete with the N-terminal amine during the coupling reaction.[19] However, for very long syntheses or in cases where extremely high purity is required, O-acylation can be a minor side reaction.[20] If this becomes an issue, using Z-Hyp(tBu)-OH, where the hydroxyl group is protected with a tert-butyl group, is a viable alternative. This protecting group is then cleaved during the final TFA cleavage cocktail along with other side-chain protecting groups.
Q4: How do I remove the Z-group at the end of my synthesis?
A4: The Z-group is typically removed during the final cleavage and deprotection step. If you are using a Boc-SPPS strategy, the strong acid used for cleavage (like HF) will also remove the Z-group. In Fmoc-SPPS, the standard TFA cleavage cocktail will not remove the Z-group. In this case, a separate step of catalytic hydrogenolysis (H₂ over a palladium catalyst) is the cleanest and most common method for Z-group removal.[13] This must be done after the peptide is cleaved from the resin and purified, as the catalyst can be incompatible with the solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. chempep.com [chempep.com]
- 6. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 18. drivehq.com [drivehq.com]
- 19. researchgate.net [researchgate.net]
- 20. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
Removal of byproducts from Z-Hyp-OH coupling reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the removal of byproducts from Z-Hyp-OH (N-benzyloxycarbonyl-L-hydroxyproline) coupling reactions. This guide offers scientifically-grounded explanations, field-proven protocols, and visual aids to help you navigate common challenges and achieve high purity in your peptide synthesis.
Introduction to this compound Coupling Challenges
This compound is a valuable building block in peptide synthesis. However, like any multi-component reaction, the coupling step to form a new peptide bond can generate a variety of byproducts. The most prevalent of these originate from the coupling reagents used to activate the carboxylic acid of this compound. Understanding the nature of these byproducts is the first step toward their effective removal. This guide will focus primarily on issues arising from the widely used carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as other potential side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the workup and purification of your this compound coupled product.
Issue 1: A large amount of white, insoluble precipitate has formed in my reaction vessel.
Probable Cause: If you are using N,N'-dicyclohexylcarbodiimide (DCC) as your coupling agent, this precipitate is almost certainly 1,3-dicyclohexylurea (DCU). DCU is the primary byproduct of DCC-mediated couplings and is notoriously insoluble in most common organic solvents, including dichloromethane (DCM) and ethyl acetate.[1][2][3][4]
Solutions:
-
Filtration (First Line of Defense): The insolubility of DCU is its greatest weakness and your primary method for removal.[2][5][6]
-
Protocol 1: DCU Removal by Filtration
-
Upon reaction completion, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[2]
-
Set up a Büchner or fritted glass funnel for vacuum filtration.
-
Pour the cooled reaction mixture through the filter.
-
Wash the collected DCU solid on the filter with a small amount of cold reaction solvent (e.g., DCM) to recover any product that might be trapped in the filter cake.[2]
-
The combined filtrate, which contains your desired peptide, can then be carried forward to the next workup or purification step.[3]
-
-
-
Solvent Selection & Recrystallization:
-
For future reactions, consider using solvents like acetonitrile, where DCU is even less soluble.[5][6]
-
If trace amounts of DCU remain in your filtrate, they can often be removed by concentrating the solution and then performing a recrystallization or precipitation. Dissolving the crude product in a minimal amount of a solvent like ethyl acetate and cooling it in a refrigerator can often precipitate the remaining DCU.[1][5]
-
Issue 2: My purified product is contaminated with an impurity that has a similar polarity to my desired peptide, making it difficult to separate by column chromatography.
Probable Cause: This is a classic sign of N-acylurea formation.[1] This byproduct arises from a side reaction where the highly reactive O-acylisourea intermediate (formed between this compound and the carbodiimide) rearranges into the more stable, but unreactive, N-acylurea.[7][8] This impurity is often difficult to separate because its structure and polarity can be very similar to the target molecule.
Solutions:
-
Reaction Optimization to Suppress Formation:
-
Use Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic agent that traps the O-acylisourea intermediate before it can rearrange. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) react with the intermediate to form an active ester that is more stable and less prone to rearrangement, but still reactive enough to form the desired peptide bond.[4][7]
-
Control Temperature: Perform the coupling at lower temperatures (e.g., starting at 0 °C) to slow down the rate of the rearrangement side reaction.[9]
-
Solvent Choice: Use solvents with a low dielectric constant, such as dichloromethane or chloroform, to minimize this side reaction.[8]
-
-
Chromatography Optimization:
-
If N-acylurea has already formed, careful optimization of your column chromatography conditions is required. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes or methanol/DCM) and consider using a high-resolution silica gel.
-
Issue 3: My workup is cumbersome due to byproducts, and I want to avoid filtration of solids.
Probable Cause: You are likely using a coupling reagent like DCC that produces an insoluble urea byproduct. While effective, this can be inconvenient for certain workflows or automated synthesis.
Solutions:
-
Switch to a Water-Soluble Carbodiimide (EDC):
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is an excellent alternative to DCC.[3] The corresponding byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble.[4][7][10]
-
Protocol 2: Workup for EDC-Mediated Coupling
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a mild acid (e.g., 0.5 N HCl) to remove any unreacted EDC and basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound and additives like HOBt.
-
The water-soluble EDU byproduct will be removed during these aqueous washes.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield your crude product, now free of coupling-related byproducts.
-
-
-
Use a Carbodiimide with a More Soluble Byproduct (DIC):
-
N,N'-Diisopropylcarbodiimide (DIC) is a liquid coupling agent that forms diisopropylurea (DIU). While not as water-soluble as EDU, DIU is significantly more soluble in common organic solvents than DCU, making it easier to handle in solid-phase peptide synthesis (SPPS) and often removable through standard workups without precipitation.[4][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of byproducts in a this compound coupling reaction? A1: The byproducts can be categorized into three main groups:
-
Coupling Reagent-Derived: These are the most common. For carbodiimides like DCC or DIC, the main byproduct is the corresponding urea (e.g., DCU or DIU).[3][4] For onium salt reagents (e.g., HBTU, HATU), byproducts can include tetramethylurea and guanidinium species.[11]
-
Side-Reaction Products: These include the N-acylurea from carbodiimide rearrangement, products of racemization, and potential dehydration of side chains (though less common for hydroxyproline).[7][8][12]
-
Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the amine component.
Q2: How can I minimize racemization during the coupling of this compound? A2: Racemization is a risk during the activation of any amino acid. To minimize it:
-
Use Additives: Additives like HOBt, and especially its more potent derivatives like 6-Cl-HOBt or HOAt, are highly effective at suppressing racemization.[11][12]
-
Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA).[12]
-
Lower the Temperature: Perform the activation and coupling steps at reduced temperatures (e.g., 0 °C).[12]
-
Choose the Right Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[10][12]
Q3: My final peptide product, after deprotection and purification by RP-HPLC, shows a deletion sequence where this compound should be. What happened? A3: This indicates a failed coupling reaction at that specific step. This can be due to several factors:
-
Steric Hindrance: The coupling partner may be sterically hindered, slowing down the reaction.
-
Peptide Aggregation: On a solid support, the growing peptide chain can aggregate, blocking the N-terminal amine from reacting.[13]
-
Incomplete Deprotection: The N-terminal protecting group of the preceding amino acid may not have been fully removed.
-
Suboptimal Reagents: The coupling reagent may not have been potent enough for the specific coupling.
To avoid this, always monitor coupling completion using a qualitative method like the Kaiser test (for primary amines) or the chloranil test (for secondary amines like proline/hydroxyproline).[9][13][14] If a test indicates incomplete coupling, a second coupling (recoupling) with fresh reagents should be performed before proceeding.[14][15]
Q4: Are there any safety concerns with peptide coupling reagents and their byproducts? A4: Yes. Many peptide coupling reagents are sensitizers and can cause allergic contact dermatitis or respiratory issues.[16] For example, DCC and DIC are known skin sensitizers.[16] Some byproducts can also be hazardous; for instance, the BOP coupling reagent produces the highly carcinogenic byproduct hexamethylphosphoramide (HMPA).[10] Always consult the Safety Data Sheet (SDS) for all reagents, wear appropriate personal protective equipment (PPE), and handle these chemicals in a well-ventilated fume hood.
Visual Workflow and Data Summaries
Diagrams
Caption: Key pathways in a carbodiimide-mediated coupling reaction.
Caption: Step-by-step workflow for removing DCU byproduct via filtration.
Data Table
Table 1: Comparison of Common Carbodiimide Coupling Agents
| Feature | DCC (N,N'-Dicyclohexylcarbodiimide) | DIC (N,N'-Diisopropylcarbodiimide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Physical State | Solid | Liquid | Solid (HCl Salt) |
| Byproduct | 1,3-Dicyclohexylurea (DCU) | 1,3-Diisopropylurea (DIU) | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) |
| Byproduct Solubility | Insoluble in most organic solvents.[4][10] | Soluble in most organic solvents.[4][7] | Water-soluble.[4][7] |
| Primary Removal Method | Filtration.[2][3] | Aqueous extraction / Chromatography.[4] | Aqueous extraction.[3][4] |
| Best Use Case | Solution-phase synthesis where byproduct precipitation is desired.[4] | Solid-phase synthesis where solubility is required.[4] | Aqueous couplings (e.g., bioconjugation) or when easy aqueous workup is preferred.[7][10] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Workup [chem.rochester.edu]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. people.uniurb.it [people.uniurb.it]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
Z-Hyp-OH Technical Support Center: A Guide to Stability and Handling
Welcome to the comprehensive technical support center for N-Carboxybenzyl-4-hydroxy-L-proline (Z-Hyp-OH). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows, particularly in peptide synthesis. Here, we address common stability issues encountered during long-term storage and provide practical, field-proven insights to ensure the integrity of your research.
Introduction: Understanding this compound
This compound is a pivotal building block in peptide synthesis, prized for its role in introducing hydroxyproline residues into peptide chains. The benzyloxycarbonyl (Z or Cbz) protecting group on the amine is crucial for controlling the reaction sequence. However, the stability of this compound during storage is a critical factor that can significantly impact experimental outcomes. This guide will walk you through the best practices for storage, handling, and troubleshooting potential issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] While some suppliers may suggest room temperature storage for short periods, low-temperature storage is recommended to minimize the risk of degradation over extended periods.[1][2]
Q2: How sensitive is this compound to humidity?
Q3: Can this compound degrade upon exposure to light?
A3: The benzyloxycarbonyl (Cbz) protecting group can be susceptible to photocleavage, particularly under UV irradiation.[8][9][10] While routine laboratory light is less of a concern, prolonged exposure should be avoided. It is best practice to store this compound in an opaque or amber container to protect it from light.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly at -20°C in a dry, dark environment, it can be expected to remain stable for several years. However, for critical applications, it is advisable to re-test the purity of the material if it has been stored for an extended period.
Q5: Are there any known incompatibilities for this compound during storage?
A5: this compound should be stored away from strong acids, bases, and oxidizing agents. The Z-protecting group is sensitive to strong acidic conditions and catalytic hydrogenolysis.[11][12][13]
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems that researchers may encounter, linking them to potential stability issues with this compound and providing actionable solutions.
Issue 1: Inconsistent or Low Yields in Peptide Synthesis
-
Question: I am experiencing lower than expected coupling efficiencies or overall peptide yields when using an older batch of this compound. Could this be related to its stability?
-
Answer: Yes, this is a strong possibility. Degradation of this compound can lead to impurities that may interfere with the coupling reaction.
-
Potential Cause 1: Hydrolysis of the Z-group. If the Z-group has been partially cleaved due to moisture, the resulting unprotected hydroxyproline can lead to undesired side reactions or fail to couple correctly.
-
Potential Cause 2: Racemization. While less common for solid-state storage, exposure to certain conditions could potentially lead to racemization, affecting the biological activity of the final peptide.[14][15][16][17]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yields.
-
Issue 2: Unexpected Peaks in HPLC Analysis of the Crude Peptide
-
Question: My crude peptide's HPLC chromatogram shows extra peaks that I cannot account for. Could impurities in the this compound be the source?
-
Answer: Absolutely. Impurities in the starting material will carry through the synthesis and appear in the final product analysis.
-
Potential Impurities in this compound:
-
Free Hydroxyproline: Resulting from the cleavage of the Z-group.
-
Benzyl Alcohol and other Z-group derivatives: Byproducts of degradation.
-
Di-peptides or other oligomers: Formed during improper storage or handling.
-
-
Recommended Action:
-
Analyze the this compound: Run an HPLC analysis of the this compound starting material itself to identify any impurities.
-
Purify the this compound: If significant impurities are detected, consider recrystallization or another purification method before use.
-
Use a fresh batch: The most reliable solution is often to use a new, certified-purity batch of this compound.
-
-
Protocols for Stability and Purity Assessment
Protocol 1: Visual Inspection
A simple yet effective first step is to visually inspect the this compound powder.
-
Color: It should be a white to off-white crystalline powder. Any significant discoloration (e.g., yellowing or browning) may indicate degradation.
-
Texture: The powder should be free-flowing. Clumping or a sticky appearance can suggest moisture absorption.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is the standard for assessing the purity of amino acid derivatives.
Table 1: Recommended HPLC Parameters for this compound Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the benzyl group of the Z-protecting group) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a suitable solvent (e.g., 50:50 Water:ACN) to a concentration of 1 mg/mL. |
This is a general method and may require optimization for your specific instrumentation and column.
The Chemistry of this compound Degradation
Understanding the potential degradation pathways is key to preventing them.
Caption: Potential degradation pathways of this compound.
-
Hydrolysis: The most common degradation pathway, where moisture cleaves the carbamate bond of the Z-group, yielding free hydroxyproline, benzyl alcohol, and carbon dioxide.
-
Photodegradation: Exposure to UV light can excite the aromatic ring of the Z-group, leading to its cleavage.[8]
-
Racemization: Although the chiral center of hydroxyproline is relatively stable, harsh conditions (e.g., high pH or temperature) can potentially lead to epimerization.[14][15]
Summary of Best Practices for this compound Storage and Handling
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1][2] | Minimizes thermal degradation and slows down chemical reactions. |
| Humidity | Store in a desiccated environment. | Prevents hydrolysis of the Z-protecting group.[3][4][5][6][7] |
| Light | Store in an opaque or amber container. | Prevents photodegradation of the Z-group.[8][9][10] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation, although this compound is not highly susceptible. |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of moisture onto the cold powder. |
By adhering to these guidelines, researchers can ensure the stability and purity of their this compound, leading to more reliable and reproducible experimental results. For any further questions or specific issues, please do not hesitate to contact our technical support team.
References
- 1. innospk.com [innospk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid O-acylation of the Hydroxyl Group in Z-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for handling N-Cbz-Hydroxy-L-proline (Z-Hyp-OH) in peptide synthesis. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unwanted O-acylation of the hydroxyl group on the hydroxyproline side chain. As Senior Application Scientists, we've designed this guide to be a practical, field-proven resource that explains not just the "how" but also the "why" behind these experimental strategies.
I. Frequently Asked Questions (FAQs)
Q1: What is O-acylation of this compound and why is it a problem?
A1: O-acylation is an undesirable side reaction where the incoming activated amino acid acylates the hydroxyl (-OH) group on the pyrrolidine ring of this compound instead of, or in addition to, the intended N-terminal amine of the growing peptide chain. This results in the formation of a side-chain ester. This byproduct complicates purification, reduces the yield of the desired peptide, and can introduce structural and functional ambiguities into the final product.[1][2]
Q2: Under what conditions is O-acylation of this compound most likely to occur?
A2: O-acylation is most prevalent when using highly reactive coupling reagents, especially carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without appropriate additives.[3][4] The formation of a highly reactive O-acylisourea intermediate is a key step in this side reaction.[3][5][6][7] Other factors that can exacerbate O-acylation include elevated temperatures, prolonged reaction times, and the use of excess coupling reagents.
Q3: Can I simply use a protecting group for the hydroxyl group of this compound?
A3: Yes, protecting the hydroxyl group is a viable strategy. Common protecting groups for hydroxyls include tert-butyl (tBu), benzyl (Bn), and various silyl ethers like tert-butyldimethylsilyl (TBDMS).[8][9][10] However, this introduces additional synthesis and deprotection steps, which adds complexity and cost to the overall process.[9] The choice of protecting group must be orthogonal to other protecting groups in your synthesis, meaning it can be removed without affecting others.[9][11] For many applications, optimizing the coupling conditions to avoid O-acylation without a protecting group is a more efficient approach.
Q4: How can I detect if O-acylation has occurred in my reaction?
A4: The most common methods for detecting O-acylation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the O-acylated product will typically have a different retention time than the desired peptide. MS will show a mass increase corresponding to the addition of the acyl group to your peptide. For quantitative analysis, techniques like amino acid analysis after hydrolysis can be employed, though specific methods are needed to differentiate O-acylated hydroxyproline.[12][13][14][15]
II. Troubleshooting Guide: Preventing O-acylation of this compound
This section provides a systematic approach to troubleshooting and preventing O-acylation during the coupling of this compound.
Issue 1: Significant O-acylated byproduct detected after coupling with a carbodiimide reagent (e.g., DCC, DIC).
Root Cause Analysis:
Carbodiimides react with the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate.[3][5][6][7] This intermediate can then be attacked by the nucleophilic hydroxyl group of this compound, leading to O-acylation. This is especially problematic if the intended N-terminal amine is sterically hindered or if the concentration of the reactive intermediate is high.
Caption: Carbodiimide activation and competing reaction pathways.
Recommended Solutions:
1. Use of Additives:
-
HOBt (1-Hydroxybenzotriazole) or OxymaPure: These additives react with the O-acylisourea intermediate to form a less reactive, but still efficient, active ester.[3][4] This active ester is more selective for the N-terminal amine over the hydroxyl group, thus minimizing O-acylation.
| Additive | Advantage | Disadvantage |
| HOBt | Effective at reducing O-acylation and racemization. | Potentially explosive under certain conditions. |
| OxymaPure | A safer, non-explosive alternative to HOBt with comparable or better performance in suppressing side reactions.[4][16] | May be more expensive than HOBt. |
2. Choice of Coupling Reagent:
-
Uronium/Aminium-based Reagents (HBTU, HATU, HCTU): These reagents also form active esters with the carboxylic acid, but are generally less prone to causing O-acylation compared to carbodiimides alone.[16] HATU is particularly efficient, especially for sterically hindered couplings.[4]
-
Phosphonium-based Reagents (PyBOP): Similar to uronium salts, these form active esters and are a good alternative to carbodiimide methods.
3. Reaction Conditions:
-
Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of the O-acylation side reaction.
-
Reaction Time: Monitor the reaction progress closely (e.g., using a ninhydrin test) and stop the reaction once the coupling is complete to avoid prolonged exposure to the activating agent.[17][18]
Experimental Protocol: Coupling of this compound using DIC/OxymaPure
-
Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and washed thoroughly with DMF.[17]
-
Activation: In a separate vessel, dissolve the incoming N-protected amino acid (3 eq.) and OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.
-
Monitoring: After 1-2 hours, take a small sample of the resin and perform a ninhydrin test.[18] A negative test (no blue/purple color) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[17]
Issue 2: O-acylation observed even with the use of additives.
Root Cause Analysis:
If O-acylation persists despite using additives like HOBt or Oxyma, it could be due to several factors:
-
Steric Hindrance: The N-terminal amine of the growing peptide might be sterically hindered, making the hydroxyl group of this compound a more accessible nucleophile.
-
Excess Reagents: Using a large excess of the coupling reagent and/or the amino acid can drive the side reaction.
-
Solvent Effects: The choice of solvent can influence the reactivity of the intermediates.[19]
Recommended Solutions:
1. Optimize Stoichiometry:
-
Reduce the equivalents of the coupling reagent and activated amino acid to the minimum required for efficient coupling (e.g., 1.5-2 equivalents).
2. Change the Solvent:
-
While DMF is a common solvent, consider using N-Methyl-2-pyrrolidone (NMP), which can be better at solvating the growing peptide chain and may reduce aggregation, making the N-terminal amine more accessible.[19]
3. Consider a Different Coupling Reagent:
-
If using a uronium-based reagent like HBTU, switching to HATU may be beneficial due to its higher reactivity and efficiency, which can favor the desired N-acylation.[4][16]
Caption: Troubleshooting workflow for O-acylation of this compound.
Issue 3: Working with a particularly sensitive sequence where O-acylation is unavoidable by optimizing coupling conditions.
Root Cause Analysis:
In some cases, the inherent properties of the peptide sequence, such as severe steric hindrance or the promotion of secondary structures that mask the N-terminus, make O-acylation highly probable regardless of the coupling method.
Recommended Solution: Orthogonal Protection of the Hydroxyl Group
When other strategies fail, the most robust solution is to use this compound with its hydroxyl group protected.
1. Choice of Protecting Group:
-
tert-Butyl (tBu): Removed with strong acids like Trifluoroacetic acid (TFA), making it suitable for Fmoc-based SPPS.
-
Benzyl (Bn): Typically removed by catalytic hydrogenolysis, making it orthogonal to both Boc and Fmoc strategies.[17]
-
Silyl Ethers (TBDMS, TIPS): Removed by fluoride sources (e.g., TBAF), offering another level of orthogonality.[8][10]
2. General Workflow for Using Protected this compound:
-
Incorporate the protected Z-Hyp(PG)-OH into your peptide sequence using your standard coupling protocol.
-
Continue with the synthesis of the peptide.
-
After completion of the peptide chain, selectively remove the hydroxyl protecting group under its specific deprotection conditions.
-
Proceed with the global deprotection of other side-chain protecting groups and cleavage from the resin.
This approach ensures that the hydroxyl group is not available to react during the coupling steps, completely eliminating the possibility of O-acylation.
III. References
-
Aapptec (2021). Carbodiimides and Additives. Aapptec Peptides. --INVALID-LINK--
-
Ofner, C. M., & Moore, G. L. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Journal of Applied Polymer Science, 132(6). --INVALID-LINK--
-
Jencks, W. P., & Gilchrist, M. (1966). Direct spectrophotometric observation of an O-acylisourea intermediate: concerted general acid catalysis in the reaction of acetate ion with a water-soluble carbodi-imide. Journal of the American Chemical Society, 88(1), 1013-1013. --INVALID-LINK--
-
Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. --INVALID-LINK--
-
Ismail, A., & Detrembleur, C. (2022). Mechanism of the reaction of carbodiimides with carboxylic acids. Progress in Organic Coatings, 169, 106929. --INVALID-LINK--
-
Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. --INVALID-LINK--
-
Jenkins, C. L., McCloskey, A. I., Guzei, I. A., Eberhardt, E. S., & Raines, R. T. (2005). O-acylation of hydroxyproline residues: effect on peptide bond isomerization and collagen stability. Biopolymers, 80(1), 1-8. --INVALID-LINK--
-
Pore, V. H., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(4), 2234–2245. --INVALID-LINK--
-
Jenkins, C. L., McCloskey, A. I., Guzei, I. A., Eberhardt, E. S., & Raines, R. T. (2005). O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability. Biopolymers, 80(1), 1-8. --INVALID-LINK--
-
ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?--INVALID-LINK--
-
Sigma-Aldrich. Enzymatic Hydroxyproline Assay Protocol. --INVALID-LINK--
-
Holsworth, D. D., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8535–8545. --INVALID-LINK--
-
Raines Lab. (2004). O-acylation of hydroxyproline residues: Effect on peptide-bond isomerization and collagen stability. --INVALID-LINK--
-
Laurent, G. J. (1987). Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation. Methods in Enzymology, 145, 127-143. --INVALID-LINK--
-
Yajima, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 315-321. --INVALID-LINK--
-
University of Minnesota. Protecting Groups. --INVALID-LINK--
-
Merck Millipore. Novabiochem® Coupling reagents. --INVALID-LINK--
-
Chang, J. Y., & Li, L. (1995). Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride. Journal of Chromatography A, 718(1), 59-65. --INVALID-LINK--
-
Organic Chemistry Portal. Protective Groups. --INVALID-LINK--
-
Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). --INVALID-LINK--
-
Green, G. D., & Reagan, K. (1992). Determination of hydroxyproline by high pressure liquid chromatography. Analytical Biochemistry, 201(2), 265-269. --INVALID-LINK--
-
N-A. V. Solbakken, et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 646–667. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs. Alternatives. --INVALID-LINK--
-
AltaBioscience. Hydroxyproline Analysis. --INVALID-LINK--
-
Senko, A. W., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1279–1286. --INVALID-LINK--
-
Kent, S. B. H., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 103(18), 5527–5536. --INVALID-LINK--
-
Sigma-Aldrich. This compound ≥99.0% (T). --INVALID-LINK--
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. --INVALID-LINK--
-
Biotage. (2023). What do you do when your peptide synthesis fails?--INVALID-LINK--
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. --INVALID-LINK--
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. --INVALID-LINK--
-
Sigma-Aldrich. This compound ≥99.0% (T). --INVALID-LINK--
-
MDPI. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. --INVALID-LINK--
-
Inagi, T., et al. (1998). Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position. The Journal of Biological Chemistry, 273(24), 14815–14820. --INVALID-LINK--
-
Brodsky, B., et al. (2005). The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position. The Journal of Biological Chemistry, 280(20), 19945–19953. --INVALID-LINK--
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct spectrophotometric observation of an O-acylisourea intermediate: concerted general acid catalysis in the reaction of acetate ion with a water-soluble carbodi-imide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxyproline Analysis | AltaBioscience [altabioscience.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Optimizing Z-Group Cleavage in the Presence of Sensitive Residues
Welcome to the Technical Support Center for optimizing the cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the deprotection of Z-protected amines, particularly in molecules containing sensitive amino acid residues. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities and ensure the integrity of your final product.
The Challenge of Z-Group Cleavage with Sensitive Residues
The benzyloxycarbonyl (Z) group is a cornerstone in peptide and organic synthesis due to its stability and reliable removal through catalytic hydrogenolysis or strong acidolysis.[1] However, the very conditions required for its cleavage can pose a significant threat to sensitive functional groups, leading to undesired side reactions, loss of yield, and complex purification profiles. This guide provides a systematic approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for Z-group cleavage and what are their main drawbacks?
A1: The two most common methods for Z-group deprotection are catalytic hydrogenolysis and acidolysis.
-
Catalytic Hydrogenolysis: This is generally the mildest method, involving the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst (e.g., Pd/C).[2] The byproducts, toluene and carbon dioxide, are benign. The main drawback is the susceptibility of the palladium catalyst to poisoning by sulfur-containing compounds, such as those found in methionine (Met) and cysteine (Cys) residues.[3] Incomplete or slow reactions can also occur due to poor catalyst activity or insufficient hydrogen pressure.
-
Acidolysis: This method employs strong acids, most commonly a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1] It is a robust method, particularly for substrates that are incompatible with hydrogenation. However, the harsh acidic conditions can lead to side reactions with sensitive residues, such as the alkylation of tryptophan (Trp) and the potential cleavage of other acid-labile protecting groups (e.g., Boc, tBu).[4][5]
Q2: My catalytic hydrogenolysis of a Z-protected peptide is slow or incomplete. What are the likely causes and how can I fix it?
A2: Sluggish or incomplete hydrogenolysis is a common issue. Here are the primary causes and their solutions:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing functional groups (thioethers in Met, thiols in Cys).[3]
-
Solution: If your substrate contains Met or Cys, consider using a larger amount of catalyst or a more robust catalyst like palladium hydroxide on carbon (Pearlman's catalyst). Alternatively, a non-hydrogenation-based cleavage method like acidolysis may be more appropriate.
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.
-
Solution: Use a fresh batch of high-quality catalyst and ensure it has been stored properly. Increasing the catalyst loading can also improve reaction rates.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete deprotection.
-
Solution: Increase the hydrogen pressure. For laboratory scale, a hydrogen-filled balloon is often used, but for more challenging substrates, a hydrogenation apparatus that allows for higher pressures may be necessary.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, inhibiting its activity.
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the amine product, reducing its ability to bind to the catalyst.
-
Q3: I am observing unexpected side products after Z-group cleavage with HBr/AcOH. What are these side products and how can I prevent them?
A3: The strong electrophiles generated during acidolytic cleavage are the primary culprits for side product formation.
-
Tryptophan Alkylation: The indole ring of tryptophan is electron-rich and highly susceptible to alkylation by carbocations generated during cleavage.[4][6]
-
Solution: The addition of a scavenger, such as thioanisole or 1,2-ethanedithiol (EDT), to the cleavage cocktail is crucial. These scavengers are more nucleophilic than the tryptophan indole ring and will trap the reactive electrophiles.
-
-
Methionine Oxidation: The thioether in methionine can be oxidized to a sulfoxide under acidic conditions.[6]
-
Solution: Including a reducing scavenger like dithiothreitol (DTT) in the cleavage mixture can help suppress oxidation.[6]
-
-
Premature Cleavage of Other Protecting Groups: If your molecule contains other acid-labile protecting groups like tert-butoxycarbonyl (Boc) or tert-butyl (tBu) ethers/esters, they may be partially or completely cleaved by HBr/AcOH.
-
Solution: If orthogonality is required, a milder deprotection method for the Z-group, such as catalytic transfer hydrogenolysis, should be considered. The Z-group is generally stable to the trifluoroacetic acid (TFA) used for Boc group removal, allowing for selective deprotection in the other direction.[7]
-
Troubleshooting Guides for Sensitive Residues
Methionine-Containing Peptides
Issue: Incomplete hydrogenolysis and/or oxidation of the methionine side chain.
Analysis: The thioether in methionine is a known poison for palladium catalysts, leading to incomplete reactions. Under acidic conditions, the thioether is also susceptible to oxidation to methionine sulfoxide.[6]
Recommendations:
-
For Hydrogenolysis:
-
Catalytic Transfer Hydrogenolysis (CTH): This method often provides better results than direct hydrogenation with H₂ gas for sulfur-containing substrates. Ammonium formate is a commonly used and effective hydrogen donor.[8][9][10][11]
-
Increased Catalyst Loading: Use a higher loading of Pd/C (e.g., 20-50 mol%) or switch to a more poison-resistant catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
-
For Acidolysis:
Cysteine-Containing Peptides
Issue: Catalyst poisoning during hydrogenolysis and S-alkylation during acidolysis.
Analysis: The free thiol in cysteine is a potent catalyst poison. During acidolytic cleavage, the thiol is also a strong nucleophile and can be alkylated by carbocations generated from other protecting groups or the Z-group itself.[4]
Recommendations:
-
For Hydrogenolysis:
-
Protect the Thiol: Ensure the cysteine thiol is protected with a stable group (e.g., Acm, Trt) if other parts of the molecule are being modified. If the goal is a free thiol, hydrogenolysis is often not the preferred method for Z-group removal in the presence of unprotected cysteine.
-
Alternative Cleavage: Consider acidolysis or other cleavage methods that are not affected by thiols.
-
-
For Acidolysis:
-
Scavengers: The use of scavengers is critical to prevent S-alkylation. 1,2-ethanedithiol (EDT) is highly effective at scavenging electrophiles and keeping the cysteine in its reduced form.[12]
-
Tryptophan-Containing Peptides
Issue: Alkylation of the indole side chain during acidolytic cleavage.
Analysis: The electron-rich indole ring of tryptophan is highly susceptible to attack by electrophiles, particularly the benzyl cation generated during Z-group cleavage under acidic conditions.[4]
Recommendations:
-
For Acidolysis:
-
Scavenger Selection: The use of a "soft" nucleophile as a scavenger is essential. Thioanisole is a common and effective choice to trap the benzyl cation. Triisopropylsilane (TIS) can also be used.
-
-
For Hydrogenolysis:
-
Generally Safe: Catalytic hydrogenolysis is generally a safe method for Z-group deprotection in the presence of tryptophan, as it does not generate strong electrophiles. However, care should be taken to avoid over-reduction of the indole ring under harsh hydrogenation conditions (high pressure, prolonged reaction times).
-
Data Presentation: Scavenger Selection Guide
| Sensitive Residue | Cleavage Method | Recommended Scavengers | Rationale |
| Methionine (Met) | Catalytic Hydrogenolysis | - (Consider CTH) | Thioether poisons the catalyst. CTH is often more effective. |
| Acidolysis (HBr/AcOH) | Dithiothreitol (DTT) | Prevents oxidation of the thioether to sulfoxide.[6] | |
| Cysteine (Cys) | Catalytic Hydrogenolysis | - (Protect thiol) | Free thiol poisons the catalyst. |
| Acidolysis (HBr/AcOH) | 1,2-Ethanedithiol (EDT) | Scavenges electrophiles to prevent S-alkylation and maintains a reducing environment.[12] | |
| Tryptophan (Trp) | Catalytic Hydrogenolysis | - (Generally safe) | No strong electrophiles are generated. |
| Acidolysis (HBr/AcOH) | Thioanisole, TIS | Soft nucleophiles that effectively trap the benzyl cation, preventing indole alkylation. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis (CTH) of Z-Group
This protocol is particularly useful for substrates containing sulfur-containing residues like methionine and cysteine.
Materials:
-
Z-protected compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve the Z-protected compound (1 equivalent) in methanol or ethanol.
-
Purge the reaction flask with an inert gas.
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Acidolytic Cleavage of Z-Group with HBr/AcOH
This protocol is suitable for substrates that are not compatible with hydrogenation. The inclusion of scavengers is critical when sensitive residues are present.
Materials:
-
Z-protected compound
-
33% HBr in acetic acid
-
Scavenger(s) (e.g., thioanisole, EDT, DTT as needed)
-
Glacial acetic acid (if dilution is needed)
-
Cold diethyl ether
Procedure:
-
Dissolve the Z-protected compound in a minimal amount of glacial acetic acid.
-
Add the appropriate scavenger(s) (typically 5-10% v/v).
-
Cool the solution in an ice bath.
-
Add 33% HBr in acetic acid (typically 2-5 equivalents per Z-group).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove residual acid and scavengers.
-
Dry the product under vacuum.
Visualization of Workflow
Decision-Making for Z-Group Cleavage
Caption: Decision workflow for selecting the optimal Z-group cleavage method.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with Z-Hyp-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge: on-resin aggregation during the incorporation of Z-Hyp-OH (N-Carbobenzyloxy-L-hydroxyproline). As your partner in pioneering research, we are committed to helping you navigate the complexities of peptide synthesis to achieve the highest possible yield and purity.
Understanding the Challenge: The "Why" Behind this compound Aggregation
Before delving into troubleshooting protocols, it is crucial to understand the underlying mechanisms that contribute to aggregation when using this compound. Peptide aggregation during SPPS is a phenomenon where growing peptide chains self-associate through intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets.[1][2] This process can physically block reactive sites, resulting in inefficient or failed deprotection and coupling steps.[2]
While proline and its derivatives are often incorporated to disrupt β-sheet formation, the unique properties of this compound can sometimes contribute to aggregation under certain conditions. The hydroxyl group on the proline ring can participate in hydrogen bonding, and the bulky Z (benzyloxycarbonyl) protecting group can influence the solvation of the peptide-resin complex.[3][4]
Common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The peptide-resin matrix may shrink or fail to swell adequately in synthesis solvents, which is a strong indicator of interchain association.[5][6]
-
Slow or Incomplete Reactions: Both the Fmoc-deprotection and the amino acid coupling steps may become sluggish or fail to reach completion.[1][6]
-
Inaccurate Colorimetric Tests: Qualitative tests like the Kaiser or TNBS test may yield false-negative results as the aggregated peptide chains are inaccessible to the test reagents.[2][6]
-
Formation of a Gel-Like Consistency: In severe cases, the resin and solvent mixture may become viscous or form a gel.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Q1: My peptide synthesis is showing signs of aggregation after the coupling of this compound. What is the first thing I should check?
A1: The first and most critical parameter to evaluate is the solvation of the peptide-resin complex.[7][8] Inefficient solvation is a primary driver of aggregation.
Troubleshooting Steps:
-
Assess Resin Swelling: Visually inspect the resin bed. A noticeable decrease in volume is a clear sign of aggregation.[2] For a more quantitative approach, real-time monitoring of resin swelling can be employed if your synthesis platform allows.[9]
-
Solvent Optimization: The choice of solvent is paramount for successful SPPS.[8][10] While Dimethylformamide (DMF) is a common solvent, it may not be optimal for all sequences.
-
Switch to N-Methyl-2-pyrrolidone (NMP): NMP is a more polar solvent than DMF and can be more effective at solvating aggregated peptide chains.[8][10]
-
Incorporate Dimethyl Sulfoxide (DMSO): Adding DMSO (up to 25% v/v) to DMF or NMP can significantly disrupt internal aggregation.[11]
-
"Magic Mixture": For extremely difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at 55 °C can be used for acylation.
-
Q2: I've optimized my solvent system, but I'm still observing incomplete coupling of the amino acid following this compound. What's my next move?
A2: If solvent optimization alone is insufficient, the next step is to modify the coupling reaction conditions to overcome the kinetic barriers imposed by aggregation.
Troubleshooting Steps:
-
Change Coupling Reagents: The choice of activating agent can have a significant impact.
-
Utilize stronger phosphonium- or aminium-based reagents like PyBOP®, HBTU, HATU, or PyBroP®. These reagents generate highly reactive intermediates that can drive the coupling reaction to completion even in the presence of aggregation.
-
-
Increase Reaction Time and Temperature:
-
Double Coupling: Perform a second coupling step with fresh reagents to ensure complete reaction.
-
Elevated Temperature: Microwave-assisted SPPS or conventional heating can provide the necessary energy to disrupt secondary structures and enhance coupling efficiency.[1]
-
-
In Situ Neutralization: For Boc/Bzl protection strategies, switching to in situ neutralization protocols can minimize aggregation that may occur after the neutralization step.[1][12]
Q3: My aggregation issues are severe, and the previous strategies are not fully resolving the problem. Are there any additives I can use?
A3: Yes, the incorporation of chaotropic agents or nonionic detergents can be highly effective in disrupting the hydrogen bonding networks that lead to aggregation.
Troubleshooting Steps:
-
Chaotropic Salts: These agents disrupt the structure of water and interfere with the hydrophobic interactions that drive aggregation.[13]
-
Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 or LiCl, or 4 M KSCN in DMF) before the coupling step.
-
Alternatively, add the chaotropic salt directly to the coupling mixture.[1]
-
-
Nonionic Detergents: Detergents can help to solubilize the growing peptide chain.
Q4: Can I proactively prevent aggregation when I know my sequence is prone to it, especially around the this compound residue?
A4: Absolutely. Proactive strategies are often the most effective. The key is to introduce "structure-breaking" elements into the peptide backbone.
Troubleshooting Steps:
-
Incorporate Pseudoproline Dipeptides: This is a highly effective strategy. Pseudoprolines are derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[15][16]
-
Strategically place a pseudoproline dipeptide every 5-6 residues in aggregation-prone regions.[15]
-
-
Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[1] These groups are incorporated onto the α-nitrogen of an amino acid and physically prevent hydrogen bonding.
-
Resin Selection: The choice of solid support can also play a role.
-
Use a resin with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG, NovaPEG).
-
Opt for a low-substitution resin to increase the distance between growing peptide chains, thereby reducing intermolecular interactions.[1]
-
Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following diagram outlines the logical progression of troubleshooting steps for this compound-related aggregation.
Caption: A logical workflow for troubleshooting aggregation during SPPS with this compound.
Summary of Key Troubleshooting Strategies
| Strategy | Key Parameters/Reagents | Rationale |
| Solvent Optimization | NMP, DMSO, "Magic Mixture" | Improves solvation of the peptide-resin complex, disrupting intermolecular interactions.[8][10][11] |
| Coupling Condition Modification | PyBOP®, HATU, HBTU; Double coupling; Increased temperature | Overcomes kinetic barriers to acylation caused by aggregation. |
| Use of Additives | Chaotropic salts (LiCl, NaClO4); Detergents | Disrupts hydrogen bonding and hydrophobic interactions that stabilize aggregates.[1][13] |
| Structure-Disrupting Elements | Pseudoproline dipeptides; Hmb/Dmb backbone protection | Introduces "kinks" or steric hindrance in the peptide backbone to prevent β-sheet formation.[15][16] |
| Resin Selection | PEG-based resins; Low-substitution resins | Enhances solvation and increases the distance between peptide chains.[1] |
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This protocol provides a general guideline for incorporating a pseudoproline dipeptide to mitigate aggregation.
-
Deprotection: Swell the peptide-resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DCM (5x).[15]
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (3-5 equivalents) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in a minimal volume of DMF or NMP. Add DIPEA (6-10 equivalents) and mix.[15]
-
Coupling: Immediately add the activated pseudoproline dipeptide solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.[15]
-
Washing: Once the coupling is complete (Kaiser test is negative), wash the resin as described in step 2.
-
Continuation: Proceed with the synthesis by deprotecting the newly added pseudoproline dipeptide.
Concluding Remarks
Aggregation during the synthesis of peptides containing this compound is a multifaceted challenge that can often be overcome with a systematic and logical approach to troubleshooting. By understanding the underlying chemical principles and sequentially applying the strategies outlined in this guide—from optimizing solvation and coupling conditions to employing structure-disrupting agents—researchers can significantly improve the yield and purity of their target peptides. We encourage you to use this guide as a starting point and to contact our technical support team for further assistance with your specific applications.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent | Semantic Scholar [semanticscholar.org]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Z-Hyp-OH and Fmoc-Hyp-OH in Peptide Synthesis: A Strategic Approach
For Researchers, Scientists, and Drug Development Professionals
The incorporation of hydroxyproline (Hyp) into peptide sequences is a critical strategy for modulating the structure, stability, and biological activity of therapeutic peptides and research probes.[1] As a non-proteinogenic amino acid, its constrained pyrrolidine ring and hydroxyl group can induce specific secondary structures and enhance proteolytic resistance.[2] However, the successful synthesis of hydroxyproline-containing peptides hinges on the judicious selection of protecting groups for both the α-amino group and the side-chain hydroxyl function. This guide provides an in-depth comparative analysis of two cornerstone building blocks in this endeavor: N-α-Benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) and N-α-(9-Fluorenylmethoxycarbonyl)-L-hydroxyproline (Fmoc-Hyp-OH).
The Strategic Importance of Protecting Groups in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), the predominant method for creating synthetic peptides, is a cyclical process of amino acid coupling and deprotection.[3] To ensure the orderly assembly of the peptide chain, the reactive α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[3][4] The choice of this protecting group dictates the entire synthetic strategy, including the conditions for its removal and the selection of compatible protecting groups for reactive amino acid side chains. This concept of using protecting groups that can be removed under different conditions is known as an "orthogonal" protection strategy, which is fundamental to modern peptide chemistry.[4]
Core Chemical and Mechanistic Differences
The fundamental difference between this compound and Fmoc-Hyp-OH lies in the nature of their α-amino protecting groups: the Benzyloxycarbonyl (Z or Cbz) group and the 9-Fluorenylmethoxycarbonyl (Fmoc) group, respectively. These differences dictate their deprotection mechanisms, orthogonality, and ultimately, their applications in peptide synthesis.
The Fmoc Group: A Modern Workhorse
The Fmoc group is the cornerstone of the most widely used SPPS strategy today.[5] Its key feature is its lability to bases, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5][6]
Deprotection Mechanism: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, such as piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of the Fmoc group as dibenzofulvene (DBF), which is subsequently scavenged by excess piperidine.[6] This mild deprotection condition is a significant advantage of the Fmoc strategy.
The Z Group: A Classic with Strategic Applications
The Z-group, a benzyloxycarbonyl moiety, is a more traditional protecting group that is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions used for tert-Butoxycarbonyl (Boc) deprotection.[7]
Deprotection Mechanism: The removal of the Z-group is typically achieved under harsher, reductive conditions through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid.[7][8] More recently, catalytic transfer hydrogenolysis using reagents like ammonium formate has provided a milder alternative to using pressurized hydrogen gas.[9]
Head-to-Head Comparison: this compound vs. Fmoc-Hyp-OH
| Feature | This compound | Fmoc-Hyp-OH |
| α-Amino Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to Fmoc and Boc strategies.[7] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[4][5] |
| Side-Chain Protection (Hyp-OH) | Often left unprotected or protected with a group stable to hydrogenolysis. | Typically protected with an acid-labile group, most commonly tert-butyl (tBu).[10][11] |
| Compatibility with SPPS | Less common in modern automated SPPS due to deprotection conditions. | The standard for modern automated and manual Fmoc-SPPS.[5] |
| Key Strategic Advantage | Useful in solution-phase synthesis and for specific applications in SPPS where Fmoc/Boc is not suitable, or as a permanent N-terminal block. | Mild deprotection allows for the synthesis of complex and sensitive peptides.[5] |
| Potential Challenges | Catalyst poisoning (if sulfur-containing amino acids are present), harsh deprotection conditions, limited compatibility with automated synthesizers. | Aggregation of growing peptide chains, diketopiperazine formation at the dipeptide stage.[12][13] |
Experimental Design and Protocols
The choice between this compound and Fmoc-Hyp-OH fundamentally alters the synthetic workflow. Below are representative protocols for the incorporation of each into a growing peptide chain during SPPS.
Protocol 1: Incorporation of Fmoc-Hyp(tBu)-OH in Fmoc-SPPS
This protocol outlines the standard cycle for adding a Fmoc-protected hydroxyproline residue (with its hydroxyl group protected by a tert-butyl group to prevent O-acylation) to a resin-bound peptide.
Diagram of Fmoc-SPPS Cycle:
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin, which has a free amine at its N-terminus after the previous Fmoc deprotection step. Swell the resin in DMF for approximately 20-30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 equivalents relative to the resin loading) and a suitable activating agent such as HBTU (2.9 equivalents) in a minimal amount of DMF. Add a base, typically N,N-Diisopropylethylamine (DIEA) (6 equivalents), to the activation mixture.
-
Coupling Reaction: Add the activated Fmoc-Hyp(tBu)-OH solution to the reaction vessel containing the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: To ensure the reaction has gone to completion, take a small sample of resin beads and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
Washing: After a complete coupling, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: To prepare for the next amino acid coupling, add a 20% solution of piperidine in DMF to the resin. Agitate for an initial 3 minutes, drain, and then add a fresh portion of the piperidine solution and agitate for another 10-15 minutes to ensure complete Fmoc removal.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The peptide-resin is now ready for the next coupling cycle.
Protocol 2: Orthogonal Incorporation and Deprotection of this compound in Fmoc-SPPS
This protocol illustrates a more specialized application where this compound is incorporated as the final N-terminal residue in a peptide synthesized via Fmoc-SPPS. The Z-group then serves as a stable, permanent protecting group or is removed orthogonally at the end of the synthesis.
Diagram of this compound Orthogonal Strategy:
Caption: Orthogonal strategy for N-terminal this compound incorporation.
Step-by-Step Methodology:
-
Peptide Elongation: Synthesize the desired peptide sequence on a solid support using the standard Fmoc-SPPS protocol as described above.
-
Final Fmoc Deprotection: After coupling the penultimate amino acid, perform a final Fmoc deprotection step to expose the N-terminal amine of the peptide-resin.
-
This compound Coupling: Couple this compound to the N-terminal amine using standard coupling conditions (e.g., HBTU/DIEA in DMF), similar to the protocol for Fmoc-amino acids. The hydroxyl group of this compound may not require protection, though this should be evaluated on a case-by-case basis.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove all soluble reagents.
-
Side-Chain Deprotection and Cleavage: Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Z-group will remain intact.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC. The result is an N-terminally Z-protected peptide.
-
Orthogonal Z-Group Deprotection (Solution Phase):
-
Dissolve the purified Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid).
-
Add a palladium on carbon catalyst (10% Pd/C).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by adding a transfer agent like ammonium formate.[9]
-
Stir the reaction at room temperature until completion, monitoring by HPLC or mass spectrometry.
-
Filter the reaction mixture through celite to remove the catalyst and obtain the final deprotected peptide.
-
Field-Proven Insights and Causality
-
Why is Fmoc-Hyp(tBu)-OH the default choice? The mild, iterative deprotection conditions of the Fmoc strategy are highly compatible with a wide range of amino acid functionalities and allow for the synthesis of long, complex peptides with minimal side-chain degradation.[5] The use of the t-butyl group to protect the hydroxyl moiety of hydroxyproline is crucial as it is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final acid-mediated cleavage from the resin.[10][11]
-
When is this compound strategically advantageous?
-
Preventing Diketopiperazine (DKP) Formation: In Fmoc-SPPS, the synthesis of dipeptides, especially those containing proline or hydroxyproline as the second residue, is prone to an intramolecular cyclization reaction that cleaves the dipeptide from the resin, forming a diketopiperazine.[13] Starting the synthesis with this compound instead of Fmoc-Hyp-OH can circumvent this problem, as the Z-group is not removed under the conditions that promote DKP formation.[7]
-
Synthesis of N-Terminally Blocked Peptides: If the final peptide requires a stable N-terminal modification, the Z-group can be left on as a permanent blocking group.
-
Orthogonal Ligation Strategies: In complex syntheses, such as the assembly of peptide fragments, the Z-group provides an additional layer of orthogonal protection, allowing for selective deprotection at different stages of the synthesis.[7]
-
Conclusion: A Matter of Strategy
The choice between this compound and Fmoc-Hyp-OH is not a simple question of which is "better," but rather which is strategically optimal for the desired synthetic outcome. For routine SPPS, the well-established protocols, mild conditions, and compatibility with automation make Fmoc-Hyp(tBu)-OH the overwhelmingly preferred reagent. Its use is central to the Fmoc/tBu strategy that dominates modern peptide synthesis.
Conversely, This compound remains a valuable tool in the peptide chemist's arsenal for specific, challenging applications. Its stability to both acidic and basic conditions provides an essential layer of orthogonality that can be leveraged to overcome common side reactions like diketopiperazine formation or to construct highly complex, modified peptide architectures. Understanding the distinct chemical properties and deprotection mechanisms of both building blocks is paramount for any researcher aiming to master the art and science of peptide synthesis.
References
- 1. Stabilization of collagen fibrils by hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. peptide.com [peptide.com]
A Senior Application Scientist's Guide: The Strategic Advantages of Z-Hyp-OH in Advanced Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of protecting groups is a critical decision that dictates the success, purity, and stereochemical integrity of the final product. Hydroxyproline (Hyp), a non-proteinogenic amino acid, imparts unique conformational constraints and is a cornerstone in the structure of collagen and various bioactive peptides. Its effective incorporation into a peptide sequence hinges on the judicious choice of Nα-protection.
This guide provides an in-depth, objective comparison of N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) with its common alternatives: Fmoc-Hyp-OH, Boc-Hyp-OH, and Alloc-Hyp-OH. Moving beyond a simple list of features, we will delve into the mechanistic underpinnings and provide field-proven insights to empower you to make the most informed decision for your specific synthetic challenge.
The Critical Role of Nα-Protection for Hydroxyproline
The pyrrolidine ring of hydroxyproline introduces significant steric hindrance and a predisposition to specific side reactions, most notably racemization. The choice of the Nα-protecting group directly influences not only the efficiency of the coupling reaction but also the preservation of the delicate stereochemistry at the α-carbon. An ideal protecting group should be readily introduced, stable throughout the synthesis, prevent racemization, and be cleaved under conditions that do not compromise the integrity of the peptide.[1]
Comparative Analysis of Protected Hydroxyprolines
The selection of a protecting group is a strategic balance between stability, ease of removal, and its influence on the reactivity of the amino acid. The following sections provide a detailed comparison of this compound with its main competitors.
N-benzyloxycarbonyl (Z) Group: The Classic Choice for Robust Protection
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is one of the foundational protecting groups in peptide chemistry.[2] Its enduring relevance stems from its unique stability profile and mild deprotection conditions.
Key Advantages of this compound:
-
Low Racemization Risk: The urethane nature of the Z-group provides significant protection against racemization during activation and coupling. This is a crucial advantage when working with proline derivatives, which are known to be susceptible to epimerization.[2]
-
Orthogonality: The Z-group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, making this compound an excellent choice for orthogonal protection strategies.[3]
-
Synthesis of Protected Fragments: The stability of the Z-group to trifluoroacetic acid (TFA) allows for the synthesis of N-terminally protected peptide fragments.[4] These fragments are invaluable for convergent synthesis strategies, such as fragment condensation or native chemical ligation, which are often employed for the synthesis of large and complex peptides.
-
Mild Deprotection via Hydrogenolysis: The Z-group is readily removed by catalytic hydrogenation (H₂/Pd) or, more conveniently, by catalytic transfer hydrogenation using reagents like formic acid, ammonium formate, or 1,4-cyclohexadiene.[5][6][7][8] These methods are exceptionally mild and avoid the use of strong acids or bases that can damage sensitive peptide sequences.
Limitations:
-
Incompatibility with Catalytic Poisons: Catalytic hydrogenation cannot be used if the peptide contains residues that are sensitive to reduction, such as methionine, cysteine, or tryptophan (unless appropriately protected).
-
Harsher Alternative Deprotection: While hydrogenolysis is the preferred method, alternative deprotection requires strong acids like HBr in acetic acid or sodium in liquid ammonia, which are harsh and not compatible with many modern synthetic strategies.[2]
Performance Comparison of Proline Protecting Groups
While direct head-to-head quantitative comparisons for hydroxyproline derivatives are not always available in the literature, data from proline and other sensitive amino acids provide valuable insights.
| Feature | This compound (Cbthis compound) | Boc-Hyp-OH | Fmoc-Hyp-OH | Alloc-Hyp-OH |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Allyloxycarbonyl (Alloc) |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂/Pd), Catalytic Transfer Hydrogenation, Strong Acids (HBr/AcOH)[2][8] | Moderate to strong acids (e.g., TFA)[2] | Mild basic conditions (e.g., 20% piperidine in DMF)[2] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[9] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[3] | Orthogonal to Z and Fmoc groups. | Orthogonal to Z and Boc groups. | Orthogonal to Z, Boc, and Fmoc groups.[9] |
| Racemization Risk | Generally low due to the urethane nature of the protecting group.[2] | Low. | Higher risk of racemization, especially with certain coupling reagents like DIC/HOBt in DMF.[3] | Generally low. |
| Key Advantages | Mild deprotection, synthesis of protected fragments, low racemization. | Well-established in Boc-SPPS, acid stability of protected amino acid. | Mild, base-labile deprotection, suitable for automated SPPS. | Fully orthogonal, mild deprotection. |
| Key Disadvantages | Incompatible with catalytic poisons, harsher alternative deprotection. | Requires strong acid for deprotection, repeated acid exposure can degrade sensitive peptides. | Base-lability can lead to side reactions (e.g., diketopiperazine formation), higher cost. | Requires a specific palladium catalyst, potential for catalyst contamination. |
| Primary Application | Solution-phase synthesis, fragment synthesis, orthogonal protection schemes. | Boc-based Solid-Phase Peptide Synthesis (SPPS). | Fmoc-based SPPS. | On-resin cyclization, synthesis of branched peptides. |
The Specter of Racemization: A Deeper Dive
The racemization of proline and its derivatives during peptide synthesis is a well-documented challenge that can severely impact the biological activity of the final peptide.[5] One of the most significant findings in this area is the role of 1-hydroxybenzotriazole (HOBt) in promoting racemization, particularly when used with carbodiimide coupling reagents in polar aprotic solvents like DMF.[3]
A study on the coupling of O-benzyl-trans-4-hydroxy-L-proline phenacyl ester with Boc-amino acids using a water-soluble carbodiimide (WSCI) and HOBt in DMF revealed extensive racemization at the α-carbon of the hydroxyproline residue.[3] The extent of racemization was significantly reduced when HOBt was omitted from the reaction mixture. This suggests that the formation of the HOBt active ester, a common strategy to improve coupling efficiency and suppress racemization in most amino acids, can have the opposite effect with proline and hydroxyproline esters.
The proposed mechanism involves the formation of a cyclic carbinol-amine intermediate, which is catalyzed by HOBt.[3] This intermediate can then open to form an achiral enamine, which upon reprotonation can lead to a mixture of L- and D-isomers.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fully Protected Peptide Fragments | Springer Nature Experiments [experiments.springernature.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Mass Spectrometry for the Validation of Z-Hyp-OH Incorporation
For researchers, medicinal chemists, and drug development professionals, the precise incorporation of non-canonical amino acids into peptides is a critical determinant of therapeutic efficacy and safety. (Z)-4-hydroxy-L-proline (Z-Hyp-OH), a protected form of hydroxyproline, is increasingly utilized to enhance the structural stability and biological activity of peptide-based therapeutics. The hydroxylation of proline residues significantly influences the conformation of peptides, particularly in collagen-like structures, by promoting a stable triple helix.[1][2] This modification is not a trivial substitution; it is a deliberate engineering step that demands rigorous analytical validation.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the unequivocal validation of this compound incorporation into synthetic peptides. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of fragmentation techniques to ensure the trustworthiness and scientific integrity of your findings.
The Analytical Challenge: Distinguishing Isobaric Modifications
The primary challenge in validating hydroxyproline incorporation lies in its isobaric nature with other common modifications. The addition of a hydroxyl group to a proline residue results in a mass increase of 15.9949 Da.[3][4] This mass shift is identical to that of methionine oxidation, a frequent artifact of sample handling and analysis.[5] Therefore, simple mass measurement is insufficient for confirmation. Unambiguous validation requires tandem mass spectrometry (MS/MS) to pinpoint the modification to the specific proline residue.
Comparative Analysis of Fragmentation Techniques for this compound Validation
The choice of fragmentation technique in tandem mass spectrometry is paramount for the successful validation of this compound incorporation. The unique cyclic structure of proline and its hydroxylated counterpart significantly influences peptide backbone fragmentation.[4][6]
| Fragmentation Technique | Principle | Advantages for this compound Validation | Disadvantages for this compound Validation |
| Collision-Induced Dissociation (CID) | Inert gas collisions induce vibrational energy, leading to fragmentation primarily at amide bonds. | Widely available and robust. Can generate a diagnostic immonium ion for hydroxyproline. | Prone to the "proline effect," where preferential cleavage N-terminal to proline can lead to a dominant fragment ion and poor sequence coverage.[4] The diagnostic immonium ion intensity is highly dependent on collision energy.[5] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that occurs in a separate collision cell, allowing for the detection of low-mass fragment ions. | Overcomes the low-mass cut-off of ion trap CID, enabling the detection of immonium ions. Often provides more contiguous fragment ion series than CID.[7][8] | Still susceptible to the proline effect, though to a lesser extent than CID in some cases. |
| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion to a multiply charged peptide cation induces fragmentation at the N-Cα bond, producing c- and z-type ions. | Less prone to the proline effect, providing more complete sequence coverage around the modification site. Preserves labile modifications.[8] | Inefficient for peptides with low charge states (z < 2). The cyclic structure of proline can inhibit fragmentation, resulting in an intact peptide after cleavage of the N-Cα bond.[9] |
| Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) | A dual fragmentation method that combines ETD with HCD. | Generates a wider variety of fragment ions, including characteristic w-ions that can differentiate between hydroxyproline isomers (e.g., 3-Hyp and 4-Hyp).[9] Provides superior fragmentation of precursor ions and unambiguous localization of the modification.[9] | Requires specialized instrumentation. |
Expert Recommendation: For routine validation of this compound incorporation, a workflow utilizing HCD is recommended due to its ability to generate both informative sequence ions and the diagnostic immonium ion. For challenging sequences or when isomeric differentiation is required, EThcD is the gold standard. A decision-tree approach, where different fragmentation methods are triggered based on the precursor ion's charge state and mass, can maximize the quality of data from a single analysis.[10]
Experimental Workflow for this compound Validation
The following diagram and protocol outline a robust workflow for the validation of this compound incorporation in a synthetic peptide.
Caption: Workflow for this compound Incorporation Validation.
Protocol 1: Sample Preparation
-
Peptide Synthesis and Cleavage: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating this compound at the desired position.[11][12] Following synthesis, cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC). Collect fractions corresponding to the target peptide.
-
Quantification: Determine the concentration of the purified peptide using a suitable method, such as UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric assay (e.g., BCA).
Protocol 2: LC-MS/MS Analysis
This protocol is designed for a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.[13]
-
Chromatographic Separation:
-
Option A (Recommended for complex samples): Utilize Hydrophilic Interaction Chromatography (HILIC) to enrich for the more hydrophilic hydroxyproline-containing peptides.[5][14]
-
Option B (Standard): Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to ensure good separation of the target peptide from any impurities. A typical gradient might be 2-40% B over 30 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire a full MS scan from m/z 300-2000 to identify the precursor ion of the target peptide.
-
MS/MS Analysis (Data-Dependent Acquisition):
-
Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: HCD with a normalized collision energy (NCE) of 27-30%. For optimal detection of the hydroxyproline immonium ion, consider a stepped NCE approach.[5] If available, use EThcD.
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the fragmentation of lower abundance peptides.
-
-
Protocol 3: Data Analysis and Validation
-
Database Search: Use a suitable search algorithm (e.g., Mascot, SEQUEST) to search the acquired MS/MS spectra against a database containing the sequence of the target peptide.[15]
-
Variable Modifications: Specify hydroxyproline on proline (+15.9949 Da) and oxidation on methionine (+15.9949 Da) as variable modifications.
-
-
Manual Spectra Validation: This is a critical step to ensure the trustworthiness of the identification.
-
Precursor Mass Accuracy: Verify that the measured mass of the precursor ion is within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass of the hydroxyproline-containing peptide.
-
Fragment Ion Coverage: Examine the MS/MS spectrum to confirm a comprehensive series of b- and y-ions that unambiguously localizes the +15.9949 Da modification to the correct proline residue.
-
Diagnostic Ions: Look for the presence of the hydroxyproline immonium ion at m/z 86.0604. While its presence is confirmatory, its absence does not rule out incorporation, as its intensity is influenced by several factors.[5]
-
Distinguishing from Methionine Oxidation: If the peptide also contains methionine, carefully examine the fragmentation pattern to ensure the mass shift is not localized to the methionine residue.
-
Visualizing Fragmentation: A Key to Confirmation
The following diagram illustrates the expected fragmentation pattern of a peptide containing hydroxyproline.
Caption: CID/HCD Fragmentation of a Hydroxyproline Peptide.
In the MS/MS spectrum, a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus) will be observed. The mass of the fragment ions containing the hydroxyproline residue will be shifted by +15.9949 Da compared to the unmodified peptide, allowing for precise localization of the modification.
Quantitative Analysis: Assessing Incorporation Efficiency
For applications requiring knowledge of the extent of this compound incorporation, quantitative mass spectrometry is necessary.
| Method | Description |
| Label-Free Quantification | The relative abundance of the modified and unmodified peptides is determined by comparing the peak areas of their respective precursor ions in the MS1 scan. |
| Stable Isotope Labeling | A synthetic peptide with a stable isotope-labeled hydroxyproline (e.g., ¹³C, ¹⁵N) is used as an internal standard. The ratio of the peak areas of the endogenous peptide to the labeled standard allows for accurate quantification.[16] |
| Multiple Reaction Monitoring (MRM) | A targeted approach where specific precursor-to-fragment ion transitions for both the modified and unmodified peptides are monitored. This method offers high sensitivity and selectivity.[17] |
Expert Recommendation: For accurate and precise quantification, the use of a stable isotope-labeled internal standard is the preferred method.
Conclusion
The validation of this compound incorporation is a non-negotiable step in the development of peptide-based therapeutics and research tools. Mass spectrometry, with its various fragmentation techniques, provides the necessary specificity and sensitivity for this critical quality control measure. By understanding the nuances of proline and hydroxyproline fragmentation and by selecting the appropriate analytical strategy, researchers can ensure the integrity of their synthetic peptides and the reliability of their subsequent biological data. This guide provides a framework for establishing a robust and trustworthy validation workflow, grounded in the principles of scientific integrity and backed by empirical evidence.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Incorporation of hydroxyproline in bacterial collagen from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods - Journal of Proteome Research - Figshare [acs.figshare.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Protection Strategies: A Comparative Guide to a Tripartite System Using Z-Hyp-OH with Fmoc and Boc Chemistries
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The principle of orthogonality—the selective removal of one class of protecting groups under specific conditions without affecting others—is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth technical comparison of orthogonal protection strategies employing N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) in conjunction with the two dominant SPPS methodologies: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) chemistries. This analysis is supported by established chemical principles and detailed experimental protocols to inform the rational design of complex peptide synthesis.
The Bedrock of Orthogonality: A Tale of Three Chemistries
The elegance of a tripartite orthogonal system lies in the distinct lability of each protecting group, allowing for the stepwise and selective deprotection of different functionalities within a peptide sequence.[2][3] The combination of Z, Fmoc, and Boc protecting groups offers a powerful toolkit for the synthesis of complex peptides, including those with post-translational modifications or cyclic architectures.
The fundamental distinction between these protecting groups resides in their deprotection conditions:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is the hallmark of the most widely adopted SPPS strategy.[4] It is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6]
-
Boc (tert-Butoxycarbonyl): The classic approach to SPPS relies on this acid-labile protecting group.[7] The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[8]
-
Z (Benzyloxycarbonyl or Cbz): This protecting group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc deprotection.[2][5] Its cleavage is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd/C) or by treatment with strong acids like hydrofluoric acid (HF), which are conditions generally reserved for the final cleavage of the peptide from the resin in Boc-SPPS.[2][9]
This mutual orthogonality allows for the strategic incorporation of a Z-protected amino acid, such as this compound, as a "permanent" side-chain protecting group in Fmoc-SPPS or as a selectively removable group in specific Boc-SPPS scenarios.
Comparative Analysis: this compound in Fmoc vs. Boc SPPS
The choice between incorporating this compound into an Fmoc or Boc-based synthesis strategy depends on the overall synthetic goal, the nature of the peptide sequence, and the desired post-synthesis modifications.
| Feature | This compound in Fmoc-SPPS | This compound in Boc-SPPS |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| This compound Role | Permanent side-chain protection | Semi-permanent or permanent protection |
| Orthogonality | High: Z group is stable to piperidine.[9] | High: Z group is stable to TFA.[9] |
| Z-Group Deprotection | Typically during final cleavage with strong acid (if compatible with resin and other side-chain protecting groups) or by a separate hydrogenolysis step. | Can be selectively removed by hydrogenolysis on-resin if other protecting groups are stable, or during final HF cleavage. |
| Key Advantages | Milder overall synthesis conditions.[4] Highly amenable to automation.[8] Avoids the use of hazardous HF.[8] | Robust for long and difficult sequences prone to aggregation.[] Boc-amino acids are generally less expensive.[8] |
| Potential Challenges | Diketopiperazine formation at the dipeptide stage.[5] Aggregation in long sequences.[5] | Repeated acid exposure can lead to degradation of sensitive residues.[8] Requires specialized, HF-resistant equipment for final cleavage.[7] |
Mechanistic Underpinnings of Orthogonal Deprotection
The successful implementation of this tripartite system hinges on a clear understanding of the deprotection mechanisms.
The Z/Fmoc Orthogonal Strategy
In this approach, the peptide is assembled on a solid support using Fmoc-protected amino acids for the main chain elongation. This compound is incorporated as one of the building blocks. The Fmoc groups are iteratively removed with piperidine, leaving the Z group on the hydroxyproline side chain and the acid-labile side-chain protecting groups (e.g., tBu, Trt) intact.[]
The Z/Boc Orthogonal Strategy
In a Boc-based strategy, the peptide is synthesized using Boc-protected amino acids. This compound can be incorporated, and its Z-group will remain stable during the repetitive TFA deprotection steps used to remove the Nα-Boc group.[12] The Z-group can then be selectively removed on-resin via hydrogenolysis if the other side-chain protecting groups (typically benzyl-based) and the resin linker are stable to these conditions. Alternatively, the Z-group is removed concurrently with the other side-chain protecting groups and the peptide from the resin during the final cleavage with a strong acid like HF.
Experimental Protocols
The following are detailed, step-by-step methodologies for the incorporation of this compound in both Fmoc and Boc SPPS workflows.
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a resin.
-
Resin Preparation:
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable activating agent such as HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the washed and swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min) to remove any unreacted reagents and byproducts.
-
-
Continuation of Synthesis:
-
The resin is now ready for the next cycle of Fmoc deprotection and coupling for the subsequent amino acid.
-
Protocol 2: Incorporation of this compound in Boc-SPPS
This protocol details a single coupling cycle for the addition of this compound in a Boc-based synthesis.
-
Resin Preparation (Post-Deprotection and Neutralization):
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-protected amino acid (for standard elongation) or this compound (3 equivalents) and an activating agent like HBTU (2.9 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add DIEA (6 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Following a complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Continuation of Synthesis:
-
The peptide-resin is now ready for the next Boc deprotection cycle.
-
Concluding Remarks for the Practicing Scientist
The tripartite orthogonal system of Fmoc, Boc, and Z protecting groups provides a versatile and powerful platform for the synthesis of complex peptides. The incorporation of this compound is a strategic choice that can be effectively implemented in both Fmoc and Boc-SPPS frameworks. The Fmoc-based strategy offers the advantage of milder overall conditions and is highly compatible with automated synthesis.[4] In contrast, the Boc-based approach, while requiring more stringent and hazardous cleavage conditions, remains a robust option, particularly for sequences prone to aggregation.[]
The selection of the optimal strategy is ultimately dictated by the specific chemical nature of the target peptide, the available instrumentation, and the overall synthetic design. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocols are paramount to achieving the desired peptide with high yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 12. chempep.com [chempep.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Strategic Hydroxyproline Incorporation: Justifying the Use of Z-Hyp-OH in Peptide Synthesis
Introduction: The Hydroxyproline Conundrum in Peptide Synthesis
Hydroxyproline (Hyp) is a non-proteinogenic amino acid critical to the structural integrity of collagen and plays a significant role in the stability and biological activity of many peptides.[1][2] Its incorporation into synthetic peptides, however, is fraught with challenges. While modern Solid-Phase Peptide Synthesis (SPPS) has been streamlined by the widespread adoption of Fmoc/tBu chemistry, certain sequences remain notoriously difficult to synthesize with high purity and yield.[3][4]
One of the most significant and costly side reactions is the formation of diketopiperazine (DKP). This intramolecular cyclization occurs at the dipeptide stage, cleaving the desired peptide from the solid support and leading to a truncated sequence and substantial loss of yield.[5][6][7] This issue is particularly severe when proline, or its analogue hydroxyproline, is the second amino acid in the sequence (from the C-terminus).[8][9] The unique cyclic structure of proline facilitates the necessary cis-amide bond conformation for the N-terminal amine to attack the ester linkage to the resin, leading to DKP formation.[5]
This guide provides an in-depth technical comparison of N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) against the standard Fmoc-Hyp(tBu)-OH. We will demonstrate, with supporting mechanistic insights and experimental protocols, the strategic justification for employing this compound to circumvent DKP formation and ensure the successful synthesis of challenging hydroxyproline-containing peptides.
The Strategic Alternatives: A Comparative Overview
The choice of N-α-protecting group for hydroxyproline is a critical decision that dictates the synthetic strategy and potential side reactions. The two primary contenders in modern peptide synthesis are Fmoc-Hyp(tBu)-OH, the standard choice for Fmoc/tBu SPPS, and the classical this compound.
-
Fmoc-Hyp(tBu)-OH (9-fluorenylmethoxycarbonyl-(O-tert-butyl)-L-hydroxyproline): This is the default building block for incorporating Hyp in Fmoc-SPPS.[10][11] The Fmoc group is labile to mild base (typically piperidine), and the tert-butyl ether protects the side-chain hydroxyl group and is removed during the final acidolytic cleavage (e.g., with TFA).[12]
-
This compound (N-benzyloxycarbonyl-L-hydroxyproline): The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group. Its key feature is its stability to both the basic conditions used for Fmoc removal and the standard acidic conditions (TFA) used for final cleavage and tBu group removal.[5][13] It is typically removed by catalytic hydrogenolysis.[14][15]
The core of our comparison hinges on the chemical stability of these protecting groups and how this property can be exploited to solve a common synthetic bottleneck.
The Core Justification: Mitigating Diketopiperazine (DKP) Formation
The primary justification for using this compound in an Fmoc-SPPS workflow is the prevention of DKP formation in susceptible sequences.
Let's consider the synthesis of a peptide with the C-terminal sequence ...Xaa-Hyp-Resin.
Scenario 1: Using the Standard Fmoc-Hyp(tBu)-OH
-
The first amino acid, Fmoc-Xaa-OH, is coupled to the resin.
-
The Fmoc group is removed with piperidine, yielding H-Xaa-Resin.
-
Fmoc-Hyp(tBu)-OH is coupled to yield Fmoc-Hyp(tBu)-Xaa-Resin.
-
The Critical Step: The Fmoc group is removed with piperidine. This exposes the N-terminal amine of the hydroxyproline, yielding H-Hyp(tBu)-Xaa-Resin. This dipeptidyl-resin is now primed for DKP formation. The free secondary amine of the Hyp residue can readily attack the ester linkage anchoring the C-terminal Xaa to the resin. This intramolecular cyclization cleaves the dipeptide from the resin as a DKP, which is washed away, terminating the peptide chain.[6][16]
Scenario 2: The Strategic Use of this compound
-
The first amino acid, Fmoc-Xaa-OH, is coupled to the resin.
-
The Fmoc group is removed with piperidine, yielding H-Xaa-Resin.
-
The Strategic Step: this compound is coupled to yield Z-Hyp-Xaa-Resin.
-
The synthesis continues by coupling the third amino acid (e.g., Fmoc-Yaa-OH). The Z-group on the Hyp residue is completely stable to the piperidine used to deprotect the subsequent Fmoc groups.[5]
-
Because the N-terminal amine of the dipeptidyl-resin is never exposed, the intramolecular attack is prevented, and DKP formation is completely suppressed.[17] The Z-group is then removed at a later, strategic point in the synthesis.
References
- 1. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. biosynth.com [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Hydroxyproline's Stereochemical Integrity Post Z-Group Removal
For researchers, medicinal chemists, and drug development professionals, ensuring the stereochemical fidelity of chiral building blocks like hydroxyproline is paramount. The introduction and removal of protecting groups are routine yet critical steps where the stereochemical integrity of a molecule can be compromised. This guide provides an in-depth comparison of common methods for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from hydroxyproline and details the rigorous analytical techniques required to validate its stereochemical purity post-deprotection.
The Imperative of Stereochemical Integrity with Hydroxyproline
(2S,4R)-4-Hydroxyproline is a non-essential amino acid that plays a critical role in the structural stability of collagen, the most abundant protein in mammals.[1] Its unique conformational constraints and hydrogen-bonding capabilities are leveraged in the design of peptides, peptidomimetics, and small molecule therapeutics. The introduction of even minute quantities of the wrong stereoisomer can lead to significant changes in biological activity, receptor binding affinity, and pharmacokinetic properties. Therefore, robust methods to remove protecting groups without inducing racemization or epimerization are essential, as is the subsequent validation of the product's stereochemical purity.
A Comparative Analysis of Z-Group Deprotection Methodologies
The benzyloxycarbonyl (Z) group is a widely used amine protecting group due to its stability under a range of conditions.[2] However, the choice of deprotection method is critical to preserving the stereochemistry of the underlying amino acid.
| Deprotection Method | Reagents/Conditions | Advantages | Potential Limitations & Impact on Stereochemistry |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[2] | Incompatible with other reducible functional groups (e.g., alkynes, alkenes, nitro groups). Considered the gold standard for preserving stereochemistry. |
| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[2] | Can be slower than direct hydrogenation. Generally considered stereochemically safe. |
| Acid-Mediated Cleavage | HBr in Acetic Acid, HCl in organic solvents | Useful for substrates with functional groups sensitive to hydrogenation.[3] | Harsh acidic conditions can potentially lead to side reactions. While generally effective, the potential for racemization, although low, should be carefully evaluated for sensitive substrates. |
Catalytic Hydrogenolysis: The Gold Standard
Catalytic hydrogenolysis is the most common and mildest method for Z-group removal and is the recommended first choice for substrates like hydroxyproline that are not sensitive to reduction.[2] The reaction proceeds by the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.
Causality Behind Experimental Choices: The use of a heterogeneous catalyst like palladium on carbon (Pd/C) simplifies purification, as the catalyst can be removed by simple filtration. The reaction is typically run at room temperature and atmospheric pressure, minimizing the energy input and reducing the risk of side reactions, including racemization.
Transfer Hydrogenation: A Safer Alternative
For laboratories not equipped for handling hydrogen gas, or for larger-scale reactions where safety is a primary concern, transfer hydrogenation offers a practical alternative.[2] This method uses a hydrogen donor in situ, such as ammonium formate or formic acid.
Causality Behind Experimental Choices: The choice of hydrogen donor and solvent can be optimized to achieve efficient deprotection. The reaction mechanism is similar to catalytic hydrogenolysis and is generally considered to be equally mild in terms of preserving stereochemical integrity.
Acid-Mediated Cleavage: For Hydrogenation-Sensitive Substrates
When the substrate contains functional groups that are susceptible to reduction under hydrogenation conditions, acid-mediated cleavage provides a viable alternative.[3] The most common reagent for this is a solution of hydrogen bromide in acetic acid.
Causality Behind Experimental Choices: This method relies on the lability of the benzyl ether linkage to strong acid. While effective, the harsh acidic conditions necessitate careful monitoring to avoid degradation of the desired product. For proline and its derivatives, racemization under strongly acidic or basic conditions is a known risk, although it is more commonly associated with other reaction types like peptide couplings.[4][5][6]
Experimental Protocols for Z-Group Deprotection
The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale.
Protocol for Catalytic Hydrogenolysis
Caption: Workflow for Z-group removal by catalytic hydrogenolysis.
-
Dissolution: Dissolve the Z-protected hydroxyproline (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add a palladium on carbon catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or use a dedicated hydrogenation apparatus. Purge the flask with hydrogen and then stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the deprotected hydroxyproline.
Protocol for Acid-Mediated Cleavage with HBr in Acetic Acid
-
Dissolution: Dissolve the Z-protected hydroxyproline (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether and collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.
Analytical Validation of Stereochemical Integrity
Rigorous analytical validation is non-negotiable. A multi-pronged approach using a combination of techniques provides the highest level of confidence in the stereochemical purity of the deprotected hydroxyproline.
Caption: A multi-technique approach for validating stereochemical integrity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and widely used technique for the quantitative determination of enantiomeric excess (% ee).[7][8] There are two primary approaches:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that can directly resolve the enantiomers of hydroxyproline. This is the preferred method as it avoids the potential for derivatization-induced racemization.[9]
-
Indirect Method: Involves derivatizing the hydroxyproline sample with a chiral derivatizing agent (CDA) to form diastereomers.[9][10] These diastereomers can then be separated on a standard achiral HPLC column.
Protocol for Indirect Chiral HPLC Analysis of Hydroxyproline:
This protocol is based on the well-established derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[10][11]
-
Sample Preparation: Prepare a standard solution of the deprotected hydroxyproline in a suitable buffer (e.g., borate buffer).
-
Derivatization: Add a solution of L-FDVA in acetone to the sample solution. Heat the mixture to facilitate the reaction, then cool and quench.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., HALO® ES-C18, 150 x 1.5 mm, 2.7 µm).[12]
-
Mobile Phase: An isocratic mobile phase compatible with MS, such as a mixture of water and acetonitrile with a suitable additive like formic acid.
-
Detection: UV detection is suitable for the L-FDVA derivatives. Mass spectrometry (MS) can be used for confirmation.[12]
-
-
Data Analysis: Integrate the peak areas of the diastereomers corresponding to the different hydroxyproline stereoisomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution.[13][14] While not as precise as chiral HPLC for determining high levels of enantiomeric purity, it is an excellent and rapid method for confirming the bulk stereochemical outcome of a reaction.
Protocol for Polarimetry:
-
Sample Preparation: Prepare a solution of the deprotected hydroxyproline of a known concentration in a suitable solvent (e.g., water or dilute HCl).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Measure the observed rotation (α).
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters (dm).
-
Comparison: Compare the measured specific rotation to the literature value for the pure enantiomer of hydroxyproline. A significant deviation from the expected value suggests the presence of the other enantiomer or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it can be a powerful tool for determining enantiomeric purity when used in conjunction with a chiral auxiliary.[15][16]
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, reacting the hydroxyproline with a CDA (e.g., Mosher's acid chloride) creates diastereomers. These diastereomers will have distinct NMR signals, and the ratio of their integration can be used to determine the enantiomeric excess.
-
Chiral Solvating Agents (CSAs): Adding a CSA to the NMR sample can induce a chemical shift difference between the enantiomers due to the formation of transient diastereomeric complexes.
Protocol for NMR Analysis with a Chiral Derivatizing Agent:
-
Derivatization: React the deprotected hydroxyproline sample with an enantiomerically pure chiral derivatizing agent.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if using a fluorine-containing CDA).
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Carefully integrate these signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
Conclusion and Recommendations
The removal of the Z-group from hydroxyproline is a common yet critical transformation where stereochemical integrity must be rigorously maintained.
-
Gold Standard: Catalytic hydrogenolysis is the preferred method for Z-group removal from hydroxyproline, offering mild conditions that are least likely to compromise stereochemical purity.
-
Essential Validation: Post-deprotection, the stereochemical integrity of the hydroxyproline must be validated. Chiral HPLC is the most definitive method for quantifying enantiomeric excess.
-
Orthogonal Confirmation: Polarimetry serves as a rapid and valuable confirmation of the bulk stereochemistry, while NMR spectroscopy with chiral auxiliaries offers an additional, powerful method for quantification and structural confirmation.
By selecting the appropriate deprotection method and employing a robust, multi-technique analytical approach, researchers can ensure the stereochemical fidelity of their hydroxyproline building blocks, a critical factor in the successful development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. The unexpected racemization and hydrogen–deuterium exchange of the hydrogen at the α-carbon of proline analogs containing the 5-azoniaspiro[4.4]nonyl-group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.unibo.it [cris.unibo.it]
- 13. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bates.edu [bates.edu]
- 16. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Z-Hyp-OH
In the dynamic landscape of drug development and peptide synthesis, the safe handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Z-Hyp-OH (N-Cbz-Hydroxy-L-proline), a key building block in the synthesis of proline-rich peptides. As your trusted partner in laboratory safety, we go beyond the product to ensure you are equipped with the knowledge to maintain a safe and efficient research environment. This document is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols, grounded in established safety principles.
Understanding the Hazards: A Proactive Approach to Safety
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 13504-85-3 | |
| Molecular Formula | C13H15NO5 | |
| Molecular Weight | 265.26 g/mol | |
| Appearance | Powder | |
| Melting Point | 104-107 °C |
The Last Line of Defense: A Multi-Layered PPE Strategy
Personal protective equipment is the final and critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound. The rationale behind each selection is to provide comprehensive protection against the primary routes of exposure: dermal contact, ocular contact, and inhalation.
-
Requirement: Double-gloving with powder-free nitrile gloves.[2][3]
-
Rationale: Double-gloving provides an additional layer of protection against potential tears or micropores in the outer glove. Nitrile gloves offer good chemical resistance to a broad range of laboratory chemicals. The absence of powder is crucial to prevent the aerosolization and dispersal of this compound powder, which could be inhaled or contaminate surfaces.[2] Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[2]
-
Requirement: Safety goggles with side shields or a full-face shield.[2][3]
-
Rationale: this compound is a fine powder that can easily become airborne during handling, posing a significant risk to the eyes. Standard safety glasses do not provide adequate protection from dust. Safety goggles create a seal around the eyes, and a face shield offers an even greater level of protection against splashes and airborne particles.[2]
-
Requirement: A disposable, polyethylene-coated polypropylene gown with long cuffs.[2][3]
-
Rationale: A laboratory coat made of absorbent material is insufficient as it can retain chemical dust, leading to prolonged skin contact. A non-porous, disposable gown prevents the penetration of this compound powder.[3] The long cuffs should be tucked under the inner pair of gloves to ensure a complete seal.[2]
-
Requirement: A NIOSH-approved N95 or higher-rated respirator.[2]
-
Rationale: Due to the powdered nature of this compound and the potential for respiratory irritation, a respirator is essential to prevent inhalation.[1] An N95 respirator will filter out at least 95% of airborne particles. A fit test for the selected respirator is mandatory to ensure a proper seal.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) are placed within the fume hood before commencing work.
-
Have a clearly labeled waste container ready for disposal of contaminated materials.
-
-
Donning PPE:
-
Follow the donning sequence outlined in the diagram above. Ensure a proper fit for all PPE components.
-
-
Handling this compound:
-
Perform all manipulations of this compound powder within the chemical fume hood to contain any airborne particles.
-
When weighing, use a gentle scooping motion with a spatula to minimize dust generation.
-
If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood with an appropriate solvent.
-
Securely close the primary container of this compound.
-
-
Doffing PPE:
-
Follow the doffing sequence outlined in the diagram. The principle is to remove the most contaminated items first.
-
Dispose of all single-use PPE in the designated waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and paper towels, must be collected in a dedicated, sealed plastic bag or container.[4] This container should be clearly labeled as "Chemical Waste" and include the name of the chemical.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of in accordance with institutional guidelines, which may include recycling.[5]
-
Liquid Waste: Solutions containing this compound and the rinsate from cleaning should be collected in a designated, sealed, and clearly labeled container for hazardous chemical waste.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[4][5][6]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. Our commitment is to empower you with the information necessary to foster a culture of safety in your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
